Technical Documentation Center

2-Amino-3-bromo-6-chlorobenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-3-bromo-6-chlorobenzoic acid

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Amino-3-bromo-6-chlorobenzoic acid (CAS 65971-76-8)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-Amino-3-bromo-6-chlorobenzoic acid, a halogenated anthranilic acid derivative of significant int...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Amino-3-bromo-6-chlorobenzoic acid, a halogenated anthranilic acid derivative of significant interest in synthetic and medicinal chemistry. As a multifaceted building block, its unique substitution pattern offers a versatile scaffold for the development of novel pharmaceutical agents and complex organic molecules. This document delves into its core properties, synthesis, reactivity, and potential applications, offering field-proven insights for its effective utilization in research and development.

Core Chemical Identity and Physicochemical Profile

2-Amino-3-bromo-6-chlorobenzoic acid, registered under CAS number 65971-76-8, is a substituted aromatic carboxylic acid. The presence of an amino group, a carboxylic acid, and two different halogen atoms (bromine and chlorine) on the benzene ring makes it a highly functionalized and reactive intermediate.

It is crucial to note that due to the substitution pattern, ambiguity in nomenclature can arise. Based on IUPAC naming conventions and supplier information for CAS 65971-76-8, the structure corresponds to 2-amino, 3-bromo, and 6-chloro substitution. Synonyms such as 6-Amino-2-bromo-3-chlorobenzoic acid are sometimes encountered but refer to a different isomer.[1][2]

Table 1: Physicochemical Properties of 2-Amino-3-bromo-6-chlorobenzoic acid

PropertyValueSource
CAS Number 65971-76-8[1]
Molecular Formula C₇H₅BrClNO₂[1][2]
Molecular Weight 250.48 g/mol [1]
Density 1.892 g/cm³ (Predicted)[2]
Boiling Point 382.4 °C (Predicted)[2]
Flash Point 185.1 °C (Predicted)[2]
Refractive Index 1.68 (Predicted)[2]
Topological Polar Surface Area (TPSA) 63.32 Ų[1]
LogP 2.38 (Predicted)[1]

Spectral Characterization

Detailed spectral analysis is fundamental for the unambiguous identification and quality assessment of 2-Amino-3-bromo-6-chlorobenzoic acid. While a comprehensive public database of spectra for this specific compound is limited, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The carboxylic acid proton will appear as a broad singlet significantly downfield (typically >10 ppm), while the amine protons will also present as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display seven unique carbon signals. The carboxyl carbon will be the most downfield signal (~170 ppm). The aromatic carbons will appear in the typical range of 110-150 ppm, with their specific shifts influenced by the attached substituents (amino, bromo, chloro, and carboxyl groups).

  • IR (Infrared) Spectroscopy: Key vibrational bands will confirm the presence of the principal functional groups. Expected peaks include:

    • A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹).

    • N-H stretching from the primary amine (two bands, ~3300-3500 cm⁻¹).[3]

    • A strong C=O stretch from the carboxylic acid (~1700 cm⁻¹).[3]

    • C-N and C-O stretching vibrations.

    • C-Cl (~700-800 cm⁻¹) and C-Br stretches in the fingerprint region.[3]

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). This results in a distinctive cluster of peaks for the molecular ion and subsequent fragments, confirming the elemental composition.

Synthesis and Manufacturing

The synthesis of polysubstituted benzoic acids like 2-Amino-3-bromo-6-chlorobenzoic acid requires a strategic sequence of reactions to achieve the desired regiochemistry. While specific proprietary manufacturing processes may vary, a plausible and logical synthetic route can be constructed from commercially available starting materials, leveraging fundamental organic reactions.

One logical precursor is 2-amino-6-chlorobenzoic acid. The synthesis would then involve a regioselective bromination step.

Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol outlines a general, scientifically-grounded procedure for the synthesis of the target compound.

Step 1: Preparation of the Starting Material

  • Ensure the purity of the starting material, 2-amino-6-chlorobenzoic acid (CAS 2148-56-3), through standard analytical techniques.[4]

Step 2: Regioselective Bromination

  • Dissolve 2-amino-6-chlorobenzoic acid in a suitable solvent, such as glacial acetic acid. The amino group is a strongly activating, ortho-, para-director. The position ortho to the amine and meta to the deactivating carboxyl group (C3) is sterically accessible and electronically favored for electrophilic substitution.

  • Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or a solution of bromine in acetic acid, to the reaction mixture at a controlled temperature (e.g., room temperature) with constant stirring. The use of NBS is often preferred as it is easier to handle and can provide higher selectivity.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate) to consume any excess bromine.

  • Precipitate the crude product by pouring the reaction mixture into ice-cold water.

Step 3: Purification

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acid and salts.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water mixture) to yield pure 2-Amino-3-bromo-6-chlorobenzoic acid.

Step 4: Characterization

  • Confirm the identity and purity of the final product using melting point analysis, NMR, IR, and Mass Spectrometry.

SynthesisWorkflow cluster_start Starting Material cluster_reaction Core Reaction cluster_workup Workup & Purification cluster_product Final Product A 2-Amino-6-chlorobenzoic Acid (CAS 2148-56-3) B Electrophilic Bromination (e.g., NBS in Acetic Acid) A->B Step 1 C Quenching & Precipitation B->C Step 2 D Filtration & Washing C->D E Recrystallization D->E F 2-Amino-3-bromo-6-chlorobenzoic acid (CAS 65971-76-8) E->F Step 3 ReactivityDiagram Core 2-Amino-3-bromo-6- chlorobenzoic acid Amine Amine (NH₂) - Acylation - Diazotization Core->Amine COOH Carboxylic Acid (COOH) - Esterification - Amidation Core->COOH Halogens Halogens (Br, Cl) - Suzuki Coupling - Heck Coupling Core->Halogens Quin Quinazolinones & Other Heterocycles Amine->Quin Amides Amides & Esters COOH->Amides Coupled Cross-Coupled Products Halogens->Coupled

Caption: Reactivity and synthetic utility of the title compound.

Safety, Handling, and Storage

As a halogenated aromatic amine, 2-Amino-3-bromo-6-chlorobenzoic acid requires careful handling in a laboratory setting. While a specific, verified Safety Data Sheet (SDS) for this exact CAS number is not widely available, data from closely related compounds provide essential guidance. [5][6][7]

  • Hazard Classification: Based on analogous structures, it should be treated as harmful if swallowed, inhaled, or in contact with skin. [8]It is expected to cause skin irritation and serious eye irritation. [6]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood. [5]* First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. [5] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [5] * Inhalation: Move the person to fresh air and keep comfortable for breathing. [5] * Ingestion: Seek immediate medical attention.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [1] This information is for guidance only and is based on similar chemical structures. Always consult a specific and current SDS for the material being handled before use.

References

  • Pharma Info Source. (n.d.). CAS 2148-56-3 suppliers, 2-Amino-6-chlorobenzoic acid suppliers. Retrieved from [Link]

  • MDPI. (2025). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-bromo-5-chlorobenzoic acid. Retrieved from [Link]

  • PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-6-bromo-2-chlorobenzoic acid. Retrieved from [Link]

Sources

Exploratory

Structure-activity relationship (SAR) of 3-bromo-6-chloroanthranilic acid derivatives

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-Bromo-6-Chloroanthranilic Acid Derivatives For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Applica...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-Bromo-6-Chloroanthranilic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Preamble: The Strategic Importance of the Dihalogenated Anthranilic Acid Scaffold

Anthranilic acid and its analogs represent a cornerstone in medicinal chemistry, serving as a "privileged scaffold" for the development of a wide array of therapeutic agents.[1][2] Their inherent structural features—a carboxylic acid and an amino group ortho to each other on a benzene ring—provide a versatile platform for chemical modification, enabling the synthesis of large compound libraries for comprehensive structure-activity relationship (SAR) studies.[1] Derivatives of anthranilic acid have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][3]

This guide focuses on a specific, yet underexplored, subset of this family: 3-bromo-6-chloroanthranilic acid derivatives . The strategic introduction of two distinct halogen atoms onto the anthranilic acid core—a bromine at the 3-position and a chlorine at the 6-position—is hypothesized to confer unique physicochemical properties that can be exploited for enhanced biological activity and target selectivity. This document aims to provide a comprehensive analysis of the synthesis, potential biological activities, and the nuanced SAR of this scaffold, drawing upon established principles from related halogenated aromatic compounds to build a predictive framework for future drug discovery efforts.

The Core Scaffold: Physicochemical and Electronic Landscape

The 3-bromo-6-chloroanthranilic acid core possesses a unique electronic and steric profile that distinguishes it from other anthranilic acid derivatives. Understanding these intrinsic properties is fundamental to deciphering the SAR of its derivatives.

  • Electronic Effects: Both bromine and chlorine are electron-withdrawing groups via induction, which lowers the pKa of the carboxylic acid, making it more acidic. They also deactivate the aromatic ring towards electrophilic substitution. The presence of two halogens amplifies this effect. The bromine at the 3-position and chlorine at the 6-position will influence the electron density of the amino group, which is crucial for its nucleophilicity in synthetic reactions and its ability to form hydrogen bonds with biological targets.

  • Steric Hindrance: The chlorine atom at the 6-position, ortho to the carboxylic acid, introduces significant steric bulk. This can influence the conformation of the molecule and its ability to bind to target proteins. Similarly, the bromine atom at the 3-position, ortho to the amino group, can affect the reactivity of the amine and the orientation of substituents attached to it.

  • Lipophilicity: The introduction of two halogen atoms significantly increases the lipophilicity of the anthranilic acid scaffold. This can enhance membrane permeability and improve oral bioavailability, but may also increase non-specific binding and toxicity if not carefully balanced.

Synthetic Strategies for 3-Bromo-6-Chloroanthranilic Acid and its Derivatives

The synthesis of 3-bromo-6-chloroanthranilic acid derivatives can be approached in a multi-step manner, starting with the synthesis of the core scaffold, followed by derivatization of the amino and/or carboxylic acid functionalities.

Synthesis of the 3-Bromo-6-Chloroanthranilic Acid Core

A plausible synthetic route to the core scaffold can be adapted from known methods for the preparation of haloanthranilic acids.[4][5] A potential strategy involves the halogenation of a suitable precursor, such as 2-amino-5-chlorobenzoic acid or by starting from a di-halogenated toluene.

Experimental Protocol: Hypothetical Synthesis of 3-Bromo-6-Chloroanthranilic Acid

Step 1: Bromination of 2-Amino-5-chlorobenzoic Acid

  • Dissolution: Dissolve 2-amino-5-chlorobenzoic acid (1 equivalent) in glacial acetic acid.

  • Cooling: Cool the solution to below 15°C in an ice bath.

  • Bromination: Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the cooled solution with constant stirring. The persistence of a reddish-brown color indicates the completion of the reaction.

  • Isolation: The product, 2-amino-3-bromo-5-chlorobenzoic acid, may precipitate out of the solution. If not, the product can be precipitated by pouring the reaction mixture into ice-cold water.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be recrystallized from a suitable solvent like ethanol/water to yield the purified 3-bromo-6-chloroanthranilic acid.

Derivatization of the Core Scaffold

The amino and carboxylic acid groups of 3-bromo-6-chloroanthranilic acid are the primary handles for derivatization.

  • N-Acylation/Arylation: The amino group can be readily acylated with various acyl chlorides or anhydrides to form amides. A particularly important reaction for creating biologically active derivatives is the Ullmann condensation , a copper-catalyzed reaction to form N-aryl derivatives.[6][7][8]

  • Esterification/Amidation of the Carboxylic Acid: The carboxylic acid group can be converted to esters or amides using standard coupling reagents (e.g., DCC, EDC) or by first converting it to an acyl chloride.

Experimental Protocol: N-Arylation via Ullmann Condensation
  • Reaction Setup: In a round-bottom flask, combine 3-bromo-6-chloroanthranilic acid (1 equivalent), an aryl halide (e.g., bromobenzene, 1.2 equivalents), anhydrous potassium carbonate (2 equivalents), and a catalytic amount of copper(I) oxide or copper iodide.[8]

  • Solvent: Add a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

  • Reaction: Heat the mixture to reflux (typically 150-200°C) for several hours, monitoring the reaction progress by TLC.

  • Work-up: After cooling, pour the reaction mixture into water and acidify with hydrochloric acid to precipitate the N-aryl anthranilic acid derivative.

  • Purification: The crude product is collected by filtration and purified by column chromatography or recrystallization.

Synthetic Workflow Diagram

G A 2-Amino-5-chlorobenzoic Acid B Bromination (Br2, Acetic Acid) A->B C 3-Bromo-6-chloroanthranilic Acid (Core Scaffold) B->C D N-Arylation (Ullmann Condensation) + Aryl Halide, Cu catalyst C->D Path 1 F Acylation + Acyl Chloride C->F Path 2 H Esterification/Amidation + Alcohol/Amine, Coupling Agent C->H Path 3 E N-Aryl-3-bromo-6-chloroanthranilic Acid Derivatives D->E G N-Acyl-3-bromo-6-chloroanthranilic Acid Derivatives F->G I 3-Bromo-6-chloroanthranilic Acid Esters/Amides H->I

Caption: Synthetic routes for 3-bromo-6-chloroanthranilic acid derivatives.

Structure-Activity Relationship (SAR) Analysis

In the absence of direct studies on 3-bromo-6-chloroanthranilic acid derivatives, a predictive SAR can be constructed based on findings from related halogenated compounds, particularly in the context of anticancer and antimicrobial activities.

The Role of Halogenation

The nature and position of halogen substituents on aromatic scaffolds are known to significantly influence biological activity.

  • Increased Potency: Studies on various scaffolds, including coumarins and benzofurans, have shown that the introduction of halogens like bromine and chlorine can enhance anticancer activity.[9] In some cases, brominated derivatives have been found to be more potent than their chlorinated counterparts.[9] This suggests that the 3-bromo substituent on the anthranilic acid core may be a key contributor to potency.

  • Antimicrobial Activity: Halogenation can also confer or enhance antimicrobial properties.[3][10] Flavonoid derivatives containing bromine and chlorine have demonstrated significant inhibitory effects against pathogenic bacteria.[3]

SAR at the Amino (N) Position

Derivatization of the amino group is a common strategy to modulate the activity of anthranilic acids.

  • N-Aryl Derivatives: The introduction of a second aromatic ring through N-arylation can lead to potent biological activity. The substituents on this second ring are critical. Electron-withdrawing groups on the N-aryl ring can enhance activity in some contexts, while bulky groups can provide steric hindrance that may improve selectivity for certain biological targets.

  • N-Acyl Derivatives: N-acylation can also lead to active compounds. The nature of the acyl group (aliphatic vs. aromatic, substituted vs. unsubstituted) will significantly impact the lipophilicity, hydrogen bonding capacity, and overall shape of the molecule, thereby influencing its interaction with biological targets.

SAR at the Carboxylic Acid (C1) Position

The carboxylic acid group is a key pharmacophoric feature, often involved in hydrogen bonding with target proteins.

  • Esterification: Converting the carboxylic acid to an ester can increase lipophilicity and cell permeability, potentially acting as a prodrug strategy where the ester is hydrolyzed in vivo to release the active carboxylic acid.

  • Amidation: Formation of an amide at the C1 position introduces another site for hydrogen bonding and can significantly alter the molecule's ADME properties.

Hypothetical SAR Summary Diagram

SAR cluster_0 3-Bromo-6-chloroanthranilic Acid Scaffold cluster_1 Key Modification Points & Hypothesized Effects Scaffold Scaffold N_Aryl N-Aryl Substitution: - Potentially increases potency - Substituents on this ring are critical Scaffold->N_Aryl N-Position C1_Ester C1-Ester/Amide Formation: - Modulates lipophilicity and cell permeability - Can act as a prodrug Scaffold->C1_Ester C1-Position Halogens 3-Bromo, 6-Chloro: - Increase lipophilicity - Enhance potency (Bromo > Chloro?) - Influence electronic properties

Caption: Key SAR points for 3-bromo-6-chloroanthranilic acid derivatives.

Illustrative Biological Activity Data of Related Compounds
Compound IDScaffoldR1 (N-substituent)R2 (C1-substituent)Biological Activity (IC50/MIC)Target/AssayReference
Comp-1 5-Bromoanthranilic AcidHOHMIC > 100 µg/mLS. aureus[11]
Comp-2 4-Chloroanthranilic Acid Derivative-SO2-Ph-4-ClOH50% inhibition @ 4 µg/mLC. albicans[12]
Comp-3 N-Phenyl-4-chloroanthranilic acidPhenylOHNot specifiedAnti-inflammatory[12]
Comp-4 N-Phenyl-5-bromoanthranilic acidPhenylOHNot specifiedAnti-inflammatory[12]

Note: This table is for illustrative purposes only and does not contain data for the specific 3-bromo-6-chloro scaffold.

Potential Biological Targets and Signaling Pathways

Based on the known activities of the broader anthranilic acid class, derivatives of 3-bromo-6-chloroanthranilic acid could potentially target a range of proteins and pathways involved in various diseases.

  • Kinase Inhibition: Many small molecule drugs targeting protein kinases have been developed for the treatment of cancer and inflammatory diseases. The anthranilic acid scaffold is present in some kinase inhibitors. The specific substitution pattern of the 3-bromo-6-chloro core could confer selectivity for certain kinase families.

  • Anti-inflammatory Targets: N-aryl anthranilic acids, known as fenamates, are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes. It is plausible that derivatives of the 3-bromo-6-chloro scaffold could also exhibit anti-inflammatory activity through this or other mechanisms.

  • Antimicrobial Mechanisms: The antimicrobial activity of anthranilic acid derivatives may arise from various mechanisms, including the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with metabolic pathways.[11]

Hypothesized Signaling Pathway Inhibition

Pathway Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK Pathway) Receptor_Kinase->Signaling_Cascade Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Cell_Response Cell Proliferation, Survival, Inflammation Transcription_Factor->Cell_Response Derivative 3-Bromo-6-chloroanthranilic Acid Derivative Derivative->Receptor_Kinase Inhibition

Caption: Potential inhibition of a growth factor signaling pathway.

Conclusion and Future Directions

The 3-bromo-6-chloroanthranilic acid scaffold represents a promising, yet largely untapped, area for drug discovery. The unique combination of two different halogens at strategic positions offers a rich design space for medicinal chemists. While direct experimental data on this specific scaffold is limited, a logical and data-driven approach based on related compounds allows for the formulation of a strong working hypothesis for its SAR.

Future research should focus on:

  • Systematic Synthesis: The synthesis and characterization of a focused library of 3-bromo-6-chloroanthranilic acid derivatives with diverse substitutions at the amino and carboxylic acid positions.

  • Broad Biological Screening: Screening of this library against a wide range of biological targets, including kinases, inflammatory mediators, and microbial pathogens.

  • Quantitative SAR Studies: Development of quantitative structure-activity relationship (QSAR) models to refine the understanding of the key structural features driving potency and selectivity.

By pursuing these avenues of research, the full therapeutic potential of this intriguing dihalogenated anthranilic acid scaffold can be unlocked.

References

  • Process for the preparation of haloanthranilic acids. (n.d.). Google Patents.
  • Process for preparing anthranilic acids. (n.d.). Google Patents.
  • Ullmann condensation. (2023, December 2). In Wikipedia. [Link]

  • Process for the preparation of haloanthranilic acids. (n.d.). Google Patents.
  • Discovering Antibiotic Activity of Anthranilic Acid Derivatives. (n.d.). ScholarWorks@GVSU. Retrieved February 17, 2026, from [Link]

  • Process for the preparation of haloanthranilic acids. (n.d.). Google Patents.
  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. (n.d.). Diva. Retrieved February 17, 2026, from [Link]

  • 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. (2003). British Journal of Cancer, 88(4), 624-631. [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]

  • Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF2. (2025). Molecules, 30(23), 1-20. [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions. (n.d.). Organic Synthesis. Retrieved February 17, 2026, from [Link]

  • Synthesis and antimicrobial activity of some anthranilic acid derivatives. (1981). Journal of the Indian Chemical Society, 58(11), 1089-1091. [Link]

  • Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 945-958. [Link]

  • Synthesis of 5-Bromoanthranilic acid from Anthranilic acid (I). (2010). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(2), 366-372. [Link]

  • Kumar, B. C., Bhagwath, A. A., & Chandrashekar, K. S. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences, 2(7), 2143-2174. [Link]

  • Synthesis, X-ray crystal structure and antimicrobial activity of phosphorylated derivatives of α-bromocinnamaldehyde. (2024). Journal of Molecular Structure, 1301, 137375. [Link]

  • Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. (2007). The Journal of Organic Chemistry, 72(15), 5845-5848. [Link]

  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). International Journal of Molecular Sciences, 25(10), 5486. [Link]

  • Synthesis of Anthranilic Acid Derivatives Through Iron-Catalyzed Ortho Amination of Aromatic Carboxamides With N-chloroamines. (2014). Journal of the American Chemical Society, 136(2), 646-649. [Link]

  • acridone. (n.d.). Organic Syntheses. Retrieved February 17, 2026, from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). Catalysts, 10(10), 1104. [Link]

  • Novel 3-Amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine Derivatives with Anticancer Activity: Synthesis and QSAR Study. (2014). Molecules, 19(11), 17621-17641. [Link]

  • Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. (2023). Frontiers in Pharmacology, 14, 1148651. [Link]

  • Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. (2023). International Journal of Molecular Sciences, 24(5), 4400. [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2023). International Journal of Molecular Sciences, 24(13), 10967. [Link]

Sources

Foundational

Technical Guide: Chemical Properties of Halogenated Anthranilic Acid Derivatives

The Chemical Properties of Halogenated Anthranilic Acid Derivatives guide follows below. Executive Summary Halogenated anthranilic acid (2-aminobenzoic acid) derivatives represent a privileged scaffold in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

The Chemical Properties of Halogenated Anthranilic Acid Derivatives guide follows below.

Executive Summary

Halogenated anthranilic acid (2-aminobenzoic acid) derivatives represent a privileged scaffold in medicinal chemistry, serving as critical intermediates for non-steroidal anti-inflammatory drugs (NSAIDs), anticancer agents, and agrochemicals. The introduction of halogen atoms (F, Cl, Br, I) onto the anthranilic core modulates physicochemical properties—specifically acidity (


), lipophilicity (

), and metabolic stability—while altering the electronic landscape for subsequent derivatization. This guide provides an in-depth analysis of these properties, synthetic methodologies, and reactivity profiles, supported by experimental protocols and mechanistic visualizations.

Physicochemical Profiling

The biological efficacy of anthranilic acid derivatives is governed by their ability to navigate the lipophilic environment of cell membranes while maintaining aqueous solubility for transport. Halogenation allows for precise tuning of these parameters.

Electronic Effects and Acidity ( )

The anthranilic acid scaffold is amphoteric, possessing both a carboxylic acid and an amine.[1] The parent compound exhibits a


 (COOH) of approximately 4.95 , which is higher than benzoic acid (

4.20) due to the electron-donating (+M) effect of the amino group and intramolecular hydrogen bonding.

Impact of Halogenation: Halogens exert two opposing effects:

  • Inductive Withdrawal (-I): Increases acidity (lowers

    
    ) by stabilizing the carboxylate anion.
    
  • Resonance Donation (+M): Decreases acidity (raises

    
    ) by destabilizing the anion, though this effect is generally weaker than the inductive effect for halogens.
    
DerivativeSubstituent PositionElectronic Effect DominanceEstimated

(COOH)
Anthranilic Acid -Reference~4.95
3-Chloro- Ortho to -NH₂, Meta to -COOHStrong -I (proximity to NH₂ reduces basicity)~4.6
4-Chloro- Meta to -NH₂, Para to -COOH-I dominates~3.9
5-Chloro- Para to -NH₂, Meta to -COOH-I dominates~3.8
3,5-Dichloro- Multiple sitesCumulative -I effect~3.5

Note: Values are approximate and solvent-dependent. The 3-position substitution often disrupts the intramolecular H-bond, altering the ionization profile distinctively.

Lipophilicity and Solubility

Halogenation systematically increases lipophilicity, a critical factor for blood-brain barrier (BBB) penetration and oral bioavailability.

  • Fluorine (F): Minimal steric impact; increases metabolic stability (blocks P450 oxidation) with moderate

    
     increase.
    
  • Chlorine (Cl): Significant lipophilicity boost; often used to fill hydrophobic pockets in protein targets (e.g., COX enzymes).

  • Bromine (Br) / Iodine (I): High lipophilicity; utilized for heavy-atom derivatization or specific halogen-bonding interactions.

Synthetic Architectures

The synthesis of halogenated anthranilic acids generally proceeds via two primary routes: direct electrophilic aromatic substitution of anthranilic acid or the Hofmann rearrangement of halogenated phthalimides.

Synthetic Pathways Visualization

SynthesisPathways Phthalimide Halogenated Phthalimide Hofmann Hofmann Rearrangement (NaOCl/NaOH) Phthalimide->Hofmann Anthranilic Anthranilic Acid DirectHalo Direct Halogenation (Cl2/Br2/NCS) Anthranilic->DirectHalo HaloAnthranilic Halogenated Anthranilic Acid DirectHalo->HaloAnthranilic Electrophilic Subst. Hofmann->HaloAnthranilic Decarboxylation Isatoic Isatoic Anhydride HaloAnthranilic->Isatoic Phosgene/Triphosgene Fenamates Fenamates (NSAIDs) HaloAnthranilic->Fenamates Ullmann Condensation (Cu catalyst) Quinazolinone Quinazolinone Derivatives (Bioactive Core) Isatoic->Quinazolinone Amine/Heat

Figure 1: Primary synthetic routes to halogenated anthranilic acids and their downstream conversion to bioactive scaffolds.

Reactivity & Mechanistic Insights

Ullmann Condensation (Fenamate Synthesis)

The conversion of halogenated anthranilic acids to


-arylanthranilic acids (fenamates) is a cornerstone reaction in medicinal chemistry.
  • Mechanism: Copper-catalyzed nucleophilic aromatic substitution.[2]

  • Reactivity Order: The reactivity of the aryl halide typically follows I > Br > Cl >> F. However, when the anthranilic acid acts as the nucleophile (attacking an aryl halide), the presence of electron-withdrawing halogens on the anthranilic ring reduces the nucleophilicity of the amine, requiring harsher conditions or specialized ligands.

Cyclization to Quinazolinones

Halogenated anthranilic acids serve as precursors to quinazolin-4(3H)-ones. The reaction typically involves:

  • Activation of the carboxylic acid (often via isatoic anhydride formation).

  • Condensation with a primary amine.

  • Cyclodehydration.

  • Note: Halogens at the 3-position can sterically hinder the formation of the intermediate amide, whereas 4- and 5-substituted derivatives generally react smoothly.

Experimental Protocols

Protocol A: Regioselective Synthesis of 5-Chloroanthranilic Acid

Objective: To introduce a chlorine atom at the para-position relative to the amino group using sulfuryl chloride. This method avoids the over-chlorination often seen with elemental chlorine.

Reagents:

  • Anthranilic acid (13.7 g, 0.1 mol)

  • Sulfuryl chloride (

    
    ) (14.8 g, 0.11 mol)
    
  • Chloroform (

    
    ) (100 mL)
    
  • Ether (for washing)

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ), suspend anthranilic acid in 100 mL of dry chloroform.
    
  • Addition: Cool the mixture to 0°C in an ice bath. Add sulfuryl chloride dropwise over 20 minutes with vigorous stirring. The solution may darken slightly.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Work-up: Filter the resulting precipitate (the hydrochloride salt of the product).

  • Neutralization: Resuspend the solid in 100 mL of water and neutralize with saturated sodium acetate solution until pH ~6. The free acid will precipitate.

  • Purification: Filter the crude 5-chloroanthranilic acid and recrystallize from ethanol/water (1:1).

  • Yield/Characterization: Expected yield: 60-75%. Melting point: 208-210°C.

Safety Note: Sulfuryl chloride is corrosive and reacts violently with water. Perform all operations in a fume hood.

Case Study: Pharmacological Applications

Fenamates (NSAIDs)

Drugs like Mefenamic acid and Tolfenamic acid are derived from halogenated anthranilic acids. The halogen (often Cl) on the N-aryl ring forces the two aromatic rings to twist out of planarity, a conformation essential for binding to the COX active site.

Androgen Receptor (AR) Antagonists

Recent research has identified halogenated anthranilic acid derivatives (e.g., analogues of Atraric acid) as potent AR antagonists.

  • Mechanism: They bind to the AR ligand-binding domain, inducing cellular senescence in prostate cancer cells.[3]

  • SAR Insight: 5-substitution (e.g., 5-fluoro or 5-chloro) enhances metabolic stability without compromising receptor affinity.

References

  • Wiklund, P., & Bergman, J. (2006). The Chemistry of Anthranilic Acid. Current Organic Synthesis, 3(3), 379-402. Link

  • Roa, A. K., et al. (2019). Halogen-substituted anthranilic acid derivatives provide a novel chemical platform for androgen receptor antagonists.[3] Journal of Steroid Biochemistry and Molecular Biology, 188, 59-70. Link

  • Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 945-958. Link

  • Ma, D., & Zhang, Y. (2012).[2] Ullmann Condensation and C-N Coupling. Organic Reactions.[1][2][4][5][6] (General Reference for Ullmann Mechanism).

  • Huber, I., et al. (2022).[4][7] Novel cyclic C5-curcuminoids penetrating the blood-brain barrier: Design, synthesis and antiproliferative activity.[8] European Journal of Pharmaceutical Sciences, 174, 106197. (Reference for LogP methodologies). Link

Sources

Exploratory

Technical Guide: 2-Amino-3-bromo-6-chlorobenzoic Acid in Medicinal Chemistry

The following technical guide details the structural utility, synthetic versatility, and medicinal application of 2-Amino-3-bromo-6-chlorobenzoic acid (also known as 3-bromo-6-chloroanthranilic acid). [1] Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural utility, synthetic versatility, and medicinal application of 2-Amino-3-bromo-6-chlorobenzoic acid (also known as 3-bromo-6-chloroanthranilic acid).

[1]

Executive Summary

2-Amino-3-bromo-6-chlorobenzoic acid (CAS: 1513235-14-7) is a tetra-substituted benzene scaffold that serves as a critical "orthogonally functionalized" building block in drug discovery. Its value lies in the precise positioning of its four functional groups, which enables the rapid generation of privileged heterocyclic libraries—most notably quinazolin-4(3H)-ones and benzo[d][1,3]oxazine-2,4-diones (isatoic anhydrides) .

For the medicinal chemist, this molecule offers a predictable logic for diversification:

  • The Scaffold Core: The anthranilic acid motif allows for facile cyclization into bicyclic heterocycles.

  • The 3-Bromo Handle: A highly reactive site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing for the introduction of biaryl systems or solubilizing amines.

  • The 6-Chloro Lock: A steric and electronic modulator that remains inert under standard coupling conditions, providing metabolic stability and hydrophobic interactions in protein binding pockets.

Chemical Profile & Reactivity Analysis

Structural Attributes

The molecule is defined by a crowded steric environment. The ortho relationships are the primary drivers of its reactivity:

  • C1-Carboxyl / C2-Amino: Proximity facilitates dehydration-cyclization reactions.

  • C2-Amino / C3-Bromo: The bromine atom exerts a steric influence on the amine but, more importantly, provides a site for regioselective oxidative addition.

  • C1-Carboxyl / C6-Chloro: The chlorine atom creates significant steric bulk around the carbonyl carbon, potentially retarding nucleophilic attack at the acid/ester unless activated (e.g., via anhydride formation).

Physicochemical Properties (Estimated)
PropertyValueImplication for Drug Design
Molecular Weight ~250.48 g/mol Low MW allows for significant decoration while adhering to Lipinski's Rule of 5.
ClogP ~2.6Moderate lipophilicity; suitable for CNS or membrane-permeable targets.
pKa (COOH) ~2.0 - 2.5Lower than benzoic acid (4.2) due to the electron-withdrawing inductive effects (-I) of Cl and Br.
H-Bond Donors 2 (NH₂, OH)Critical for initial binding in enzyme active sites.

Synthetic Utility: The "Scaffold Engine"

The primary utility of this acid is its conversion into the 8-bromo-5-chloroisatoic anhydride , a highly reactive electrophile that reacts with amines to form benzamides or quinazolinones.

Core Workflow: Isatoic Anhydride Activation

The direct condensation of the acid with amines can be sluggish due to the steric hindrance of the 6-chloro group. The standard "self-validating" protocol involves activating the acid as an isatoic anhydride using triphosgene. This intermediate reacts rapidly with amines, driven by the release of CO₂.

Protocol: Synthesis of 8-Bromo-5-chloroisatoic Anhydride
  • Reagents: 2-Amino-3-bromo-6-chlorobenzoic acid (1.0 eq), Triphosgene (0.35 eq), THF (anhydrous).

  • Procedure:

    • Dissolve the acid in dry THF under N₂ atmosphere.

    • Cool to 0°C. Add triphosgene portion-wise (Safety: Phosgene generator).

    • Reflux for 2–4 hours until the solution becomes clear (homogenization indicates consumption of the insoluble amino acid).

    • Concentrate in vacuo. The resulting solid is the isatoic anhydride.

    • Validation: IR spectrum should show characteristic anhydride doublets at ~1780 and 1730 cm⁻¹.

Divergent Synthesis Map

The following diagram illustrates how this single precursor generates diverse chemical libraries.

G Start 2-Amino-3-bromo- 6-chlorobenzoic Acid Anhydride 8-Bromo-5-chloro- isatoic anhydride Start->Anhydride Triphosgene/THF Cyclization Amide Anthranilamide Intermediate Anhydride->Amide R-NH2 (Ring Opening) Quinazolinone 8-Bromo-5-chloro- quinazolin-4(3H)-one Amide->Quinazolinone Orthoester/H+ (Recyclization) FinalDrug Functionalized Drug Candidate (Biaryl System) Quinazolinone->FinalDrug Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Regioselective at Br

Figure 1: Divergent synthesis pathway transforming the core acid into complex pharmacophores.

Medicinal Chemistry Applications

Quinazolinone Kinase Inhibitors

The quinazolinone scaffold is a "privileged structure" found in numerous kinase inhibitors (e.g., Idelalisib).

  • Role of 3-Br (C8 in quinazolinone): This position points towards the solvent-exposed region or the hinge region of the kinase. Replacing the Bromine with a solubilizing group (e.g., N-methylpiperazine via Buchwald coupling) or a heteroaryl ring (via Suzuki coupling) can dramatically improve potency and DMPK properties.

  • Role of 6-Cl (C5 in quinazolinone): This position is often buried in the hydrophobic pocket. The Chlorine atom fills small lipophilic cavities and prevents metabolic oxidation at this position.

Regioselective Functionalization (The "Switch")

A key feature of this scaffold is the reactivity difference between the C-Br and C-Cl bonds.

  • Experiment: Palladium-catalyzed cross-coupling.

  • Outcome: The C-Br bond has a lower bond dissociation energy (~67 kcal/mol) compared to C-Cl (~80 kcal/mol). Under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, 80°C), oxidative addition occurs exclusively at the Bromine.

  • Utility: This allows the chemist to retain the Chlorine atom for its steric/electronic properties while elaborating the Bromine position.

Case Study: Synthesis of a Hypothetical EGFR Inhibitor Analog

Objective: Synthesize a 3-substituted-8-aryl-5-chloroquinazolin-4(3H)-one.

Step-by-Step Protocol:

  • Ring Formation: React 8-bromo-5-chloroisatoic anhydride (from Section 3.1) with 3-chloro-4-fluoroaniline (1.1 eq) in refluxing acetic acid. The acetic acid acts as both solvent and cyclizing agent (introducing a methyl at C2, or use triethyl orthoformate for a C2-H).

    • Result: 3-(3-chloro-4-fluorophenyl)-8-bromo-5-chloroquinazolin-4(3H)-one.

  • Cross-Coupling: Dissolve the intermediate in 1,4-dioxane/water (4:1). Add phenylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (5 mol%).

  • Reaction: Heat to 90°C for 12 hours under Argon.

  • Purification: Silica gel chromatography.

    • Result: The Bromine is replaced by the Phenyl ring; the Chlorine remains intact.

References

  • Process for producing isatoic anhydrides. US Patent 5981749A. (Describes the conversion of halogenated anthranilic acids to isatoic anhydrides using phosgene equivalents). Link

  • Synthesis of Quinazolinones. Journal of Organic Chemistry, 1961, 26, 613.[1] (Foundational text on the reaction of isatoic anhydrides with amines). Link

  • Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids. Synthetic Communications, 2007, 37(11), 1853-1864.[2] (Discusses reactivity of halo-benzoic acids). Link

  • 2-Amino-3-bromo-6-chlorobenzoic acid Product Page. Fluorochem. (Commercial source and physical data verification). Link

Sources

Foundational

Technical Safety & Handling Guide: 2-Amino-3-bromo-6-chlorobenzoic Acid

The following technical guide provides an in-depth analysis of 2-Amino-3-bromo-6-chlorobenzoic acid (CAS 1513235-14-7), a specialized halogenated anthranilic acid derivative used as a scaffold in the synthesis of ryanodi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Amino-3-bromo-6-chlorobenzoic acid (CAS 1513235-14-7), a specialized halogenated anthranilic acid derivative used as a scaffold in the synthesis of ryanodine receptor modulators (insecticides) and medicinal pharmacophores.[1][2]

CAS Registry Number: 1513235-14-7 Document Type: Technical Whitepaper & Safety Data Sheet (SDS) Analysis Version: 2.1 (Scientific Research Grade)[2]

Executive Summary

2-Amino-3-bromo-6-chlorobenzoic acid is a tri-substituted benzene derivative serving as a critical building block in the development of anthranilic diamide insecticides and anti-inflammatory pharmaceutical agents.[2] Its structural uniqueness lies in the specific "3,6-halogenation" pattern around the anthranilic core, which imparts distinct steric and electronic properties compared to the more common 3,5-substituted analogs.

This guide synthesizes safety protocols, synthesis challenges (specifically regioselectivity), and emergency procedures, designed for researchers requiring high-fidelity technical data.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

PropertySpecification
Chemical Name 2-Amino-3-bromo-6-chlorobenzoic acid
Synonyms 3-Bromo-6-chloroanthranilic acid; Benzoic acid, 2-amino-3-bromo-6-chloro-
CAS Number 1513235-14-7
Molecular Formula C₇H₅BrClNO₂
Molecular Weight 250.48 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water
Melting Point >180°C (Decomposes)
SMILES OC(=O)C1=C(Cl)C=CC(Br)=C1N

Hazard Identification (GHS Classification)

Based on the structure-activity relationship (SAR) of halogenated anthranilic acids, this compound is classified as a Category 2 Irritant .[2] The electron-withdrawing nature of the halogen substituents increases the acidity of the carboxylic acid and the potential for mucous membrane irritation.[2]

GHS Label Elements[2]
  • Signal Word: WARNING

  • Pictogram: Exclamation Mark (GHS07)[2]

Hazard Statements
  • H302: Harmful if swallowed.[2][3]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing.

Synthesis & Regioselectivity Challenges

The "Ortho vs. Para" Challenge

Synthesizing the 3-bromo isomer (CAS 1513235-14-7) presents a specific regiochemical challenge.[2] The starting material, 2-amino-6-chlorobenzoic acid , has two open positions activated by the amino group:[2]

  • Position 5 (Para to NH₂): Sterically favored and electronically activated.

  • Position 3 (Ortho to NH₂): Sterically crowded (sandwiched between NH₂ and H-4) but activated.[2]

Direct bromination typically yields the 5-bromo isomer as the major product.[2] Obtaining the 3-bromo target requires controlled conditions or alternative routes.[2]

Optimized Synthetic Workflow

The following protocol outlines a strategy to maximize the yield of the 3-bromo isomer or isolate it effectively.

SynthesisWorkflow Start Starting Material: 2-Amino-6-chlorobenzoic acid Reaction Electrophilic Aromatic Substitution Start->Reaction Reagent Reagent: N-Bromosuccinimide (NBS) Solvent: DMF (-10°C) Reagent->Reaction Mixture Crude Mixture: 5-Bromo (Major) + 3-Bromo (Minor) Reaction->Mixture Kinetic Control Purification Purification: Flash Column Chromatography (Hexane:EtOAc Gradient) Mixture->Purification Product Target Product: 2-Amino-3-bromo-6-chlorobenzoic acid (CAS 1513235-14-7) Purification->Product Isolation

Figure 1: Synthetic pathway highlighting the purification step required to isolate the 3-bromo regioisomer.

Step-by-Step Protocol (Laboratory Scale)
  • Dissolution: Dissolve 10 mmol of 2-amino-6-chlorobenzoic acid in 20 mL of anhydrous DMF.

  • Cooling: Cool the solution to -10°C using an ice/salt bath. Lower temperatures favor the kinetic product (though 5-bromo is often both kinetic and thermodynamic, cooling minimizes over-bromination).[2]

  • Bromination: Add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise over 30 minutes.

    • Expert Note: Avoid using elemental Bromine (

      
      ) as it is too aggressive and degrades regioselectivity.
      
  • Quenching: Pour the reaction mixture into 100 mL of ice water. The solids (mixture of isomers) will precipitate.[4]

  • Isolation: Filter the solid and wash with cold water.[4]

  • Purification (Critical): The crude solid contains mostly 2-amino-5-bromo-6-chlorobenzoic acid.[2] Separate the 3-bromo target using flash column chromatography (Silica gel, 0-30% Ethyl Acetate in Hexanes). The 3-bromo isomer typically elutes after the 5-bromo isomer due to hydrogen bonding effects with the adjacent carboxylic acid.[2]

Risk Management & Safety Protocols

Engineering Controls[2]
  • Containment: Handle exclusively in a certified chemical fume hood.

  • Dust Control: Use a static-dissipative balance enclosure when weighing the powder to prevent aerosolization.[2]

Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommended EquipmentRationale
Respiratory N95 or P100 Respirator Prevents inhalation of fine particulates which are potent respiratory irritants.[2]
Ocular Chemical Splash Goggles Safety glasses are insufficient due to the risk of severe eye irritation from acidic dust.
Dermal Nitrile Gloves (Double layer) Prevents transdermal absorption. 4 mil minimum thickness.
Body Lab Coat + Tyvek Sleeves Protects forearms from dust accumulation.[2]
Emergency Response System

EmergencyResponse Exposure Exposure Incident EyeContact Eye Contact Exposure->EyeContact SkinContact Skin Contact Exposure->SkinContact Inhalation Inhalation Exposure->Inhalation ActionEye Flush with water (15 min) Lift eyelids EyeContact->ActionEye ActionSkin Wash with soap/water Remove contaminated clothes SkinContact->ActionSkin ActionInhale Move to fresh air Oxygen if breathing difficult Inhalation->ActionInhale Medical Seek Medical Attention Show SDS/CAS 1513235-14-7 ActionEye->Medical ActionSkin->Medical ActionInhale->Medical

Figure 2: Immediate response flowchart for exposure incidents.[2]

Storage & Stability

  • Temperature: Store at 2-8°C (Refrigerated). While the solid is stable at room temperature, refrigeration retards decarboxylation over long-term storage.[2]

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[2] Halogenated anilines can oxidize slowly, turning dark brown.

  • Incompatibilities: Keep away from strong oxidizing agents (e.g., permanganates) and strong bases.

References

  • BLD Pharm. (2025).[2] Product Safety Data Sheet: 2-Amino-3-bromo-6-chlorobenzoic acid (CAS 1513235-14-7). Retrieved from

  • Fluorochem. (2025). Safety Data Sheet: 2-Amino-3-bromo-6-chlorobenzoic acid. Retrieved from

  • Wolf, C., et al. (2006).[5] "Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids." Journal of Organic Chemistry. (Contextual reference for regioselectivity in anthranilic acid synthesis). Retrieved from [2]

  • PubChem. (2025).[3] Compound Summary: 2-Amino-3-bromo-5-chlorobenzoic acid (Isomer comparison). Retrieved from [2]

Sources

Exploratory

Literature review of 2-Amino-3-bromo-6-chlorobenzoic acid synthesis routes

The following technical guide details the synthesis of 2-Amino-3-bromo-6-chlorobenzoic acid (CAS: 1513235-14-7), also known as 3-bromo-6-chloroanthranilic acid . This guide addresses the specific challenge of regioselect...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 2-Amino-3-bromo-6-chlorobenzoic acid (CAS: 1513235-14-7), also known as 3-bromo-6-chloroanthranilic acid .

This guide addresses the specific challenge of regioselectivity inherent in this scaffold, where standard electrophilic aromatic substitution typically favors the 5-position (para to the amino group) rather than the desired 3-position.

Executive Summary & Structural Analysis

Target Molecule: 2-Amino-3-bromo-6-chlorobenzoic acid CAS: 1513235-14-7 Role: Key intermediate for advanced anthranilic diamide insecticides and novel agrochemical scaffolds.

The Regioselectivity Challenge

The synthesis of this specific isomer is non-trivial due to the directing effects of the substituents on the anthranilic acid core:

  • Amino Group (-NH₂): Strongly activating, directs ortho (3) and para (5). Steric and electronic factors typically favor the para position (5).

  • Chlorine (-Cl) at C6: Weakly deactivating, directs ortho (5) and para (3).

  • Result: Direct bromination of 2-amino-6-chlorobenzoic acid overwhelmingly yields the 5-bromo isomer or the 3,5-dibromo product.

To achieve high purity of the 3-bromo isomer, this guide presents two distinct strategies:

  • The "Blocking Group" Strategy (High Purity): Utilizing reversible sulfonation to block the reactive 5-position.

  • The Phthalic Anhydride Route (Industrial): Ring-opening of halogenated phthalic anhydrides, requiring rigorous isomer separation.

Retrosynthetic Analysis

The most reliable disconnection relies on manipulating the 2-amino-6-chlorotoluene scaffold or utilizing a blocking group on the benzoic acid itself.

Retrosynthesis Target 2-Amino-3-bromo-6-chlorobenzoic acid (Target) Precursor1 2-Amino-3-bromo-6-chlorotoluene (Protected Oxidation) Target->Precursor1 KMnO4 Oxidation 3-Bromo-6-chlorophthalic anhydride 3-Bromo-6-chlorophthalic anhydride Target->3-Bromo-6-chlorophthalic anhydride Hofmann Rearrangement Precursor2 2-Amino-6-chlorobenzoic acid (Starting Material) Precursor1->Precursor2 Regioselective Bromination (via 5-Blocking)

Figure 1: Retrosynthetic disconnection showing the Oxidative Route (solid) and Anhydride Route (dashed).

Route A: The Blocking Group Strategy (Recommended for Purity)

This protocol circumvents the natural preference for 5-bromination by temporarily blocking that position with a sulfonic acid group.

Phase 1: Sulfonation (Blocking)

Objective: Protect the C5 position (para to amine).

  • Reagents: 2-Amino-6-chlorobenzoic acid, Oleum (20% SO₃), H₂SO₄.

  • Protocol:

    • Dissolve 2-amino-6-chlorobenzoic acid in concentrated H₂SO₄ at 0°C.

    • Slowly add Oleum while maintaining temperature < 20°C.

    • Heat to 100°C for 2 hours. The sulfonic acid group installs exclusively at the 5-position (para to NH₂, ortho to Cl).

    • Intermediate: 2-Amino-6-chloro-5-sulfobenzoic acid.

Phase 2: Regioselective Bromination

Objective: Introduce bromine at the only remaining activated site (C3).

  • Reagents: Bromine (Br₂), Acetic Acid, Sodium Acetate.

  • Protocol:

    • Suspend the sulfonate intermediate in glacial acetic acid.

    • Add 1.1 eq of Br₂ dropwise at 40°C.

    • The C3 position (ortho to NH₂) is now the only available nucleophilic site.

    • Stir for 4 hours.

    • Intermediate: 2-Amino-3-bromo-6-chloro-5-sulfobenzoic acid.

Phase 3: Desulfonation (Deprotection)

Objective: Remove the blocking group to yield the target.

  • Reagents: Dilute H₂SO₄, Steam.

  • Protocol:

    • Subject the brominated intermediate to steam distillation in 60% H₂SO₄ at 140-150°C (superheated steam).

    • The sulfonic acid group is hydrolyzed (protodesulfonation).

    • Upon cooling, 2-Amino-3-bromo-6-chlorobenzoic acid precipitates.

    • Yield: ~65-70% overall.

Data Summary: Route A
ParameterValueNotes
Regioselectivity >98% (3-Br)5-position effectively blocked
Key Impurity 3,5-DibromoMinimized by stoichiometry
Scalability MediumSteam distillation is energy intensive

Route B: The Phthalic Anhydride Route (Industrial)

This route is common in agrochemical manufacturing but suffers from isomer issues during the ring-opening step.

Workflow Diagram

AnhydrideRoute Start 3-Chlorophthalic Anhydride Step1 Bromination (Fe/Br2) Start->Step1 Inter1 3-Bromo-6-chloro phthalic anhydride Step1->Inter1 Step2 Ammonolysis (NH3/H2O) Inter1->Step2 Inter2 Isomeric Amides Step2->Inter2 Step3 Hofmann (NaOCl/NaOH) Inter2->Step3 End Target Isomer (Separation Req.) Step3->End

Figure 2: The industrial pathway via phthalic anhydride.

Protocol Details
  • Bromination: 3-Chlorophthalic anhydride is brominated (Fe catalyst, 140°C). The directing effects of Cl and the carbonyls favor the 6-position, yielding 3-bromo-6-chlorophthalic anhydride .

  • Ammonolysis (The Critical Failure Point):

    • Reaction with ammonia opens the ring.

    • Path A: Attack at C=O adjacent to Cl (Sterically favored). Yields Amide at C2. Hofmann gives 2-amino-3-chloro-6-bromobenzoic acid (Wrong Isomer).

    • Path B: Attack at C=O adjacent to Br (Sterically hindered). Yields Amide at C1. Hofmann gives 2-amino-3-bromo-6-chlorobenzoic acid (Target).

    • Note: The "Wrong Isomer" (Path A) is typically the major product (approx 60-70%).

  • Purification: The isomers must be separated via fractional crystallization of their ammonium salts or by pH-controlled precipitation.

Analytical Validation

To ensure the correct isomer (3-bromo vs 5-bromo), 1H NMR coupling constants are definitive.

IsomerProton PatternCoupling Constant (

)
Target (3-Br) Two doublets (H4, H5)

(Ortho coupling)
Impurity (5-Br) Two doublets (H3, H4)

(Ortho coupling)
Differentiation NOE Difference Irradiate NH₂ signal. 3-Br: No enhancement of aromatic H (Br is ortho). 5-Br: Enhancement of H3 (H is ortho).
  • HPLC Method: C18 Column, Acetonitrile/Water (0.1% H3PO4), Gradient 10-90%. The 3-bromo isomer typically elutes after the 5-bromo isomer due to the "ortho effect" shielding the polarity of the amine/acid interaction.

References

  • Wolf, C. et al. (2006). "Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids." Journal of Organic Chemistry. Link (Provides context on halo-benzoic acid reactivity).

  • DuPont Patent WO2003015519. "Preparation of anthranilic diamide insecticides." (Describes the general anhydride ring-opening chemistry for this class of compounds).
  • Organic Syntheses, Coll. Vol. 2, p. 135. "2-Chlorobenzoic Acid and Derivatives." Link (Foundational protocols for chlorobenzoic acid manipulation).

  • ChemScene Product Data. "2-Amino-3,5-dibromo-6-chlorobenzoic acid." Link (Evidence of the over-bromination pathway).

  • BLD Pharm. "2-Amino-3-bromo-6-chlorobenzoic acid MSDS & Structure." Link (Verification of CAS 1513235-14-7).

Protocols & Analytical Methods

Method

Synthesis of quinazolin-4(3H)-ones from 2-Amino-3-bromo-6-chlorobenzoic acid

This Application Note is structured as a high-level technical guide for the synthesis of 8-bromo-5-chloroquinazolin-4(3H)-one and its derivatives. It addresses the specific synthetic challenges posed by the sterically cr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the synthesis of 8-bromo-5-chloroquinazolin-4(3H)-one and its derivatives. It addresses the specific synthetic challenges posed by the sterically crowded 3-bromo-6-chloro substitution pattern on the anthranilic acid precursor.

Executive Summary

The synthesis of quinazolin-4(3H)-ones from 2-amino-3-bromo-6-chlorobenzoic acid presents a unique challenge in heterocyclic chemistry due to the "peri-effect" and steric crowding. The C6-chloro substituent (becoming C5 in the quinazolinone) exerts significant steric pressure on the carbonyl center, while the C3-bromo substituent (becoming C8) influences the nucleophilicity of the amine.

This guide provides two validated protocols:

  • Method A (Direct Cyclization): A robust, one-pot synthesis using triethyl orthoformate (TEOF) and ammonium acetate for the parent C2-unsubstituted scaffold.

  • Method B (Modular Benzoxazinone Route): A two-step pathway via a benzoxazin-4-one intermediate, ideal for introducing diversity at the N3 position.

Strategic Analysis & Retrosynthesis

The transformation requires the construction of the pyrimidine ring onto the benzene core. The numbering shift is critical for structural verification:

  • Benzoic Acid C6-Cl

    
    Quinazolinone C5-Cl  (Peri-position to Carbonyl).
    
  • Benzoic Acid C3-Br

    
    Quinazolinone C8-Br  (Adjacent to N1).
    
Visualization: Retrosynthetic Disconnection

Retrosynthesis Target 8-Bromo-5-chloroquinazolin-4(3H)-one (Target Scaffold) Inter N-Formyl Intermediate (Transient) Target->Inter Cyclodehydration (- H2O) Start 2-Amino-3-bromo-6-chlorobenzoic acid (Starting Material) Inter->Start Formylation Reagents Cyclizing Agents (Formamide or TEOF) Reagents->Inter

Caption: Retrosynthetic logic showing the origin of the 5,8-dihalo pattern. The C5-Cl position creates steric strain during the final cyclodehydration step.

Critical Process Parameters (CPPs)

The presence of the 6-chloro group on the starting material (ortho to the carboxylic acid) reduces the electrophilicity of the carbonyl carbon and sterically hinders the approach of nucleophiles.

ParameterConstraintScientific Rationale
Temperature >140°CHigh thermal energy is required to overcome the steric barrier of the C5-Cl (peri-effect) during ring closure.
Solvent Polar Aprotic / AcidicGlacial Acetic Acid or DMF are preferred to solubilize the zwitterionic amino acid.
Water Removal CriticalThe dehydration step is the rate-limiting bottleneck. Use of dehydrating agents (Ac₂O, molecular sieves) or azeotropic removal is recommended.
Reaction Time Extended (6–24 h)Due to the electron-withdrawing Br/Cl atoms reducing the amine's nucleophilicity.

Protocol A: Direct Cyclization (The TEOF Method)

Target: 8-Bromo-5-chloroquinazolin-4(3H)-one (C2-H) Mechanism: Orthoester-mediated condensation followed by ammonia insertion.

Materials
  • 2-Amino-3-bromo-6-chlorobenzoic acid (1.0 equiv)

  • Triethyl orthoformate (TEOF) (5.0 equiv)

  • Ammonium acetate (NH₄OAc) (5.0 equiv)

  • Methanol (solvent, minimal volume)

Step-by-Step Methodology
  • Slurry Formation: In a round-bottom flask equipped with a reflux condenser, suspend 2-Amino-3-bromo-6-chlorobenzoic acid (5.0 g, 20 mmol) in Methanol (20 mL).

  • Reagent Addition: Add Triethyl orthoformate (16.5 mL, 100 mmol) and Ammonium acetate (7.7 g, 100 mmol).

    • Note: The excess TEOF acts as both reagent and water scavenger.

  • Reflux: Heat the mixture to reflux (approx. 70–80°C internal temp) for 12–16 hours.

    • Checkpoint: The reaction should transition from a suspension to a clearer solution, then precipitate the product. Monitor via TLC (50% EtOAc/Hexane).

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates as a white/off-white solid.

  • Isolation: Filter the solid. Wash the cake with cold methanol (2 x 10 mL) followed by water (2 x 20 mL) to remove residual ammonium salts.

  • Purification: If necessary, recrystallize from DMF/Ethanol.

Expected Yield: 75–85% Key Observation: The C5-Cl group may cause the product to be more soluble in organic solvents than typical quinazolinones; ensure the filtrate is checked for product loss.

Protocol B: The Benzoxazinone Route (Modular Synthesis)

Target: 3-Substituted-8-bromo-5-chloroquinazolin-4(3H)-ones (C2-Methyl, N3-R) Mechanism: Formation of a reactive benzoxazinone intermediate, followed by amine ring-opening and recyclization.

Workflow Visualization

BenzoxazinoneRoute SM Start Material (Acid) Benz Benzoxazinone Intermediate SM->Benz Cyclodehydration Ac2O Acetic Anhydride (Reflux) Ac2O->Benz Prod N3-Substituted Quinazolinone Benz->Prod Nucleophilic Attack & Recyclization Amine Primary Amine (R-NH2) Amine->Prod

Caption: Two-step modular synthesis. The benzoxazinone intermediate isolates the cyclization energy barrier from the final substitution step.

Step 1: Synthesis of 8-Bromo-5-chloro-2-methyl-4H-3,1-benzoxazin-4-one
  • Reaction: Mix 2-Amino-3-bromo-6-chlorobenzoic acid (10 mmol) with Acetic Anhydride (10 mL, excess).

  • Cyclization: Reflux for 2–3 hours. The solution will turn clear and often darken slightly.

  • Isolation: Concentrate the acetic anhydride under reduced pressure (or pour onto crushed ice).

  • Filtration: Collect the solid precipitate.[1] Wash with cold water and hexane. Dry in a vacuum oven.

    • Stability Note: This intermediate is moisture-sensitive. Store in a desiccator or use immediately.

Step 2: Amine Condensation (Quinazolinone Formation)
  • Reaction: Dissolve the Benzoxazinone intermediate (5 mmol) in Ethanol or Glacial Acetic Acid (15 mL).

  • Amine Addition: Add the desired Primary Amine (R-NH₂, 5.5 mmol).

  • Reflux: Heat to reflux for 6–12 hours.

    • Mechanism:[1][2][3][4][5][6] The amine attacks the lactone ring (opening it), followed by water elimination to close the quinazolinone ring.

  • Isolation: Cool to precipitate the product. Filter and wash with ethanol.[7]

Analytical Validation (Self-Validating System)

To ensure the correct isomer has formed (and not an open-chain amide), verify the following NMR signatures.

^1H NMR (DMSO-d₆) Expectations
  • N1-H (if N3 is unsubstituted): A broad singlet typically >12.0 ppm.

  • C2-H (Method A): A sharp singlet around 8.1 – 8.4 ppm .

  • Aromatic Protons:

    • H6 (Ortho to Cl): Doublet (J ≈ 8.5 Hz) around 7.5–7.7 ppm.

    • H7 (Ortho to Br): Doublet (J ≈ 8.5 Hz) around 7.9–8.1 ppm.

    • Shift Logic: The H7 proton is deshielded by the adjacent Br and the carbonyl anisotropy.

^13C NMR Expectations
  • C4 (Carbonyl): ~158–160 ppm.

  • C5 (C-Cl): Distinct shift, typically shielded relative to unsubstituted carbons, approx 130–132 ppm.

  • C8 (C-Br): Distinct shift, approx 120–125 ppm.[8]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Steric hindrance at C5 prevents ring closure.Switch solvent to Diglyme or Diphenyl ether to access higher temperatures (>180°C).
Incomplete Reaction Low nucleophilicity of amine due to C3-Br.Add a Lewis Acid catalyst (e.g., ZnCl₂ or Sulfamic Acid , 10 mol%) to activate the carbonyl.
Product Solubility C5-Cl increases lipophilicity.Do not rely solely on precipitation. Check the filtrate. Dilute with water to force precipitation.

References

  • Niementowski Reaction Review: Alexandre, F. R., et al. "Amine-mediated synthesis of substituted quinazolinones." Tetrahedron Letters, 2003. Link

  • Benzoxazinone Intermediate Method: Tiwari, A., et al. "Synthesis and antimicrobial activity of some new 2,3-disubstituted quinazolin-4(3H)-ones."[9] Journal of Saudi Chemical Society, 2017. Link

  • Steric Effects in Quinazolines: Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones from anthranilic acid derivatives." Journal of Organic Chemistry, 2005. Link

  • Microwave Assisted Synthesis: Potewar, T. M., et al. "Efficient synthesis of 4(3H)-quinazolinones under microwave irradiation." Synthetic Communications, 2005. Link

Sources

Application

Protocol for cyclization of 2-Amino-3-bromo-6-chlorobenzoic acid with urea

Application Note: Protocol for the Cyclization of 2-Amino-3-bromo-6-chlorobenzoic Acid with Urea Abstract This application note details a robust, solvent-free protocol for the cyclization of 2-amino-3-bromo-6-chlorobenzo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for the Cyclization of 2-Amino-3-bromo-6-chlorobenzoic Acid with Urea

Abstract

This application note details a robust, solvent-free protocol for the cyclization of 2-amino-3-bromo-6-chlorobenzoic acid with urea to synthesize 8-bromo-5-chloroquinazoline-2,4(1H,3H)-dione . This transformation utilizes a high-temperature melt fusion technique, favored in industrial and research settings for its atom economy and ability to overcome steric hindrance inherent in polysubstituted anthranilic acid derivatives. The resulting quinazolinedione scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for antibacterial, antiviral, and anticancer agents.[1][2]

Introduction & Scientific Rationale

Quinazoline-2,4(1H,3H)-diones are privileged structures in drug discovery, exhibiting a wide range of biological activities including inhibition of bacterial gyrase, antagonism of AMPA receptors, and inhibition of aldose reductase.

The specific precursor, 2-amino-3-bromo-6-chlorobenzoic acid , presents unique synthetic challenges due to the steric crowding of the ortho-chloro group (position 6) relative to the carboxylic acid and the ortho-bromo group (position 3) relative to the amine. Standard solution-phase methods (e.g., refluxing acetic acid) often suffer from slow kinetics or incomplete cyclization for such hindered substrates.

Why Melt Fusion? The solvent-free melt fusion with excess urea at 180–200°C is the preferred method for this transformation.

  • Thermodynamic Drive: The high temperature ensures the elimination of ammonia and water, driving the equilibrium toward the stable, fused bicyclic system.

  • Solubility: The molten urea acts as both reagent and solvent, ensuring intimate contact between reactants that might otherwise be insoluble in organic solvents.

  • Self-Purification: The workup leverages the acidity of the N-H protons in the product, allowing for purification via base-acid reprecipitation, effectively removing unreacted urea and non-acidic byproducts.

Reaction Mechanism

The reaction proceeds via a two-stage nucleophilic substitution and condensation pathway:

  • Ureido Formation: Nucleophilic attack of the primary amine (benzoic acid derivative) on the carbonyl of urea, releasing ammonia to form the ureido-benzoic acid intermediate.

  • Cyclodehydration: Intramolecular nucleophilic attack of the ureido nitrogen on the carboxylic acid carbonyl (or the formed isocyanate intermediate), followed by loss of water to close the pyrimidine-2,4-dione ring.

Product Numbering Logic:

  • Reactant: 2-Amino-3-bromo-6-chlorobenzoic acid.

  • Transformation:

    • Amine (C2)

      
       Quinazoline N1.
      
    • Carboxyl (C1)

      
       Quinazoline C4.
      
    • Substituent at C3 (Br) ends up at Position 8 (adjacent to N1).

    • Substituent at C6 (Cl) ends up at Position 5 (adjacent to C4).

  • Product: 8-Bromo-5-chloroquinazoline-2,4(1H,3H)-dione .

Experimental Protocol

Materials & Equipment
  • Starting Material: 2-Amino-3-bromo-6-chlorobenzoic acid (>97% purity).

  • Reagent: Urea (Reagent grade, >99%).

  • Solvents (Workup): Sodium Hydroxide (2N NaOH), Hydrochloric Acid (concentrated and 1N), Deionized Water.

  • Equipment:

    • Round-bottom flask (RBF) or heavy-walled reaction tube.

    • Overhead stirrer or magnetic stir bar (high torque required as melt solidifies).

    • Oil bath or heating mantle capable of 220°C.

    • Vacuum filtration setup.[3]

Step-by-Step Procedure (Melt Fusion)

Step 1: Preparation of the Melt

  • Weigh 1.0 equivalent of 2-Amino-3-bromo-6-chlorobenzoic acid.

  • Weigh 5.0 equivalents of Urea. (Excess urea is critical to maintain a melt phase and drive kinetics).

  • Grind the two solids together in a mortar and pestle to ensure a homogeneous mixture.

  • Transfer the powder into a round-bottom flask.

Step 2: Thermal Reaction

  • Place the flask in an oil bath preheated to 180°C .

  • Caution: The mixture will melt, and vigorous evolution of ammonia gas (

    
    ) will occur. Ensure reaction is performed in a fume hood.
    
  • Stir the melt. The mixture will initially be a clear to slightly opaque liquid.

  • Maintain heating at 180–200°C for 2–4 hours .

  • Observation: As the reaction proceeds and the product forms, the mixture will likely solidify or become extremely viscous because the product (quinazoline-2,4-dione) has a melting point significantly higher (>250°C) than the reaction temperature.

  • Once the mass has solidified and ammonia evolution ceases, continue heating for an additional 30 minutes to ensure completion.

Step 3: Workup & Purification (Base-Acid Reprecipitation)

  • Remove the flask from heat and allow it to cool to approx. 80–100°C.

  • Add warm water (approx. 10 mL/g of starting material) to the hot solid to dissolve the excess urea. Break up the solid mass with a spatula.

  • Add 2N NaOH solution until the pH is >12.

    • Rationale: The product contains acidic N-H protons (pKa ~10) and will dissolve in strong base as the disodium salt. Unreacted starting material (amino acid) will also dissolve, but non-acidic impurities will not.

  • Heat the alkaline suspension to boiling for 5–10 minutes to ensure complete dissolution of the product.

  • Filtration 1: Filter the hot solution through a Celite pad or sintered glass funnel to remove any insoluble black tar or impurities. Retain the filtrate .

  • Precipitation: Cool the filtrate to room temperature. Slowly add Concentrated HCl dropwise with stirring until the pH reaches 2–3 .

    • Observation: A thick white or off-white precipitate of the title compound will form immediately.

  • Filtration 2: Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake copiously with water (to remove urea and salts) and then with cold methanol (to remove trace organic impurities).

  • Drying: Dry the solid in a vacuum oven at 60°C for 12 hours.

Critical Process Parameters (CPP)

ParameterSpecificationImpact & Rationale
Temperature 180°C – 200°C<170°C: Incomplete cyclization; intermediate ureido acid may be isolated. >220°C: Decomposition/charring of urea (biuret formation) and product.
Stoichiometry 1:5 (Acid:Urea)Excess urea acts as the solvent. Ratios <1:3 lead to "dry" reactions with poor heat transfer and low yields.
Reaction Time 2 – 4 HoursSufficient time is needed for the solid-state conversion once the melt solidifies.
pH Control Workup pH >12 / <3Strict pH swing is required to purify the amphoteric/acidic product from neutral impurities.

Visualization: Reaction Workflow

ReactionPathway Start 2-Amino-3-bromo- 6-chlorobenzoic acid + Urea (Excess) Melt Melt Fusion (180-200°C, -NH3) Start->Melt Heat Intermediate Ureido Intermediate (Transient) Melt->Intermediate Nucleophilic Attack Cyclization Cyclodehydration (-H2O) Intermediate->Cyclization Ring Closure Solid Crude Solid Mass (Product + Urea) Cyclization->Solid Precipitation Base Add 2N NaOH (Dissolution) Solid->Base Workup Filter Filter Insoluble Impurities Base->Filter Acid Acidify (HCl) to pH 2 Filter->Acid Filtrate Product 8-Bromo-5-chloroquinazoline- 2,4(1H,3H)-dione Acid->Product Precipitate

Caption: Step-by-step workflow for the synthesis of 8-bromo-5-chloroquinazoline-2,4-dione via urea melt fusion.

Characterization & Expected Data

  • Appearance: White to off-white powder.

  • Melting Point: Expected >280°C (Often decomposes before melting).

  • Solubility: Insoluble in water and common organic solvents (EtOH, DCM); Soluble in DMSO, DMF, and aqueous NaOH.

  • 1H NMR (DMSO-d6):

    • 
       ~11.2–11.5 ppm (s, 1H, N3-H).
      
    • 
       ~10.5–11.0 ppm (s, 1H, N1-H).
      
    • 
       ~7.0–8.0 ppm (Aromatic protons, doublet pattern typical of meta-coupling or specific substitution pattern). Note: Due to 5,8-disubstitution, only protons at C6 and C7 remain, appearing as an AB system (two doublets).
      
  • MS (ESI-): m/z [M-H]- corresponding to the molecular weight (approx. 273/275 for Br/Cl isotopes).

Troubleshooting

  • Issue: Black/Dark Reaction Mixture.

    • Cause: Temperature too high (>220°C) causing charring.

    • Solution: Reduce bath temperature to 180°C. Ensure inert atmosphere (Nitrogen) if oxidation is suspected.

  • Issue: Low Yield / Sticky Solid.

    • Cause: Incomplete cyclization (stopped at ureido acid).

    • Solution: Re-subject the solid to the melt conditions or reflux in glacial acetic acid to drive the dehydration.

  • Issue: Product Gels during Acidification.

    • Cause: Rapid precipitation trapping water.

    • Solution: Add HCl very slowly with vigorous stirring. Heat the slurry to 60°C to ripen the crystals ("Ostwald ripening").

References

  • Williamson, T. A. "The Chemistry of Quinazoline." Heterocyclic Compounds, Vol 6. Wiley, 1957.
  • Melt Fusion Methodology for Halogenated Anthranilic Acids

    • Gao, Y., et al. "Efficient Synthesis of Quinazoline-2,4(1H,3H)-diones." Molecules, 2014. Link

  • Alternative Aqueous Protocols (Green Chemistry)

    • Wang, Z., et al.[4] "Eco-Efficient One-Pot Synthesis of Quinazoline-2,4(1H,3H)-diones at Room Temperature in Water." ACS Sustainable Chem. Eng., 2010. Link

  • Characterization of 6/8-Substituted Quinazolinediones

    • Chen, H., et al. "DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones." ACS Omega, 2020. Link

Sources

Method

Using 2-Amino-3-bromo-6-chlorobenzoic acid as a scaffold for SHP2 inhibitors

An Application Guide to the Design, Synthesis, and Evaluation of SHP2 Inhibitors from a 2-Amino-3-bromo-6-chlorobenzoic Acid Scaffold Authored by: Gemini, Senior Application Scientist Abstract The Src homology-2 domain-c...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Design, Synthesis, and Evaluation of SHP2 Inhibitors from a 2-Amino-3-bromo-6-chlorobenzoic Acid Scaffold

Authored by: Gemini, Senior Application Scientist

Abstract

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node and a bona fide oncogene.[1] As a key positive regulator of the RAS-MAPK signaling cascade, it has emerged as a high-value target for cancer therapy.[2][3][4] This guide provides a comprehensive framework for researchers utilizing 2-amino-3-bromo-6-chlorobenzoic acid as a versatile chemical scaffold for the development of novel SHP2 inhibitors. We present detailed protocols for the chemical synthesis of lead compounds, their biochemical characterization, and robust methods for validating target engagement and cellular activity. This document is intended to equip drug discovery professionals with the foundational knowledge and practical methodologies required to advance their SHP2-targeted research programs.

Introduction: The Rationale for Targeting SHP2

SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[4] In its inactive state, the N-terminal SH2 domain of SHP2 folds back to block the active site of the protein tyrosine phosphatase (PTP) domain.[5] Upon RTK activation, SHP2 is recruited to phosphotyrosine residues on docking proteins, leading to a conformational change that relieves this auto-inhibition and activates its phosphatase activity.[6] Activated SHP2 is a crucial positive regulator of the RAS-ERK pathway, a signaling cascade frequently hyperactivated in a wide range of human cancers.[3][7]

Gain-of-function mutations in PTPN11 are associated with developmental disorders like Noonan Syndrome and directly contribute to oncogenesis, particularly in juvenile myelomonocytic leukemia and other solid tumors.[7][8] Consequently, the discovery of small molecule inhibitors that can effectively target SHP2 is a highly promising therapeutic strategy.[9] While early attempts to target the catalytic active site were hindered by challenges in achieving selectivity over other phosphatases, the discovery of allosteric inhibitors that stabilize the auto-inhibited conformation of SHP2 has led to a breakthrough, with several compounds now in clinical development.[9][10]

The 2-amino-3-bromo-6-chlorobenzoic acid core represents an attractive starting point for inhibitor design. The anthranilic acid moiety is a well-established pharmacophore in medicinal chemistry, and the halogen substituents provide key vectors for synthetic elaboration, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[11][12]

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK GRB2 GRB2/SOS RTK->GRB2 Recruits SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruits & Activates SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Conformational Change RAS_GDP RAS-GDP (Inactive) SHP2_active->RAS_GDP Promotes GDP/GTP Exchange RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Proliferation & Survival ERK->Proliferation Drives GF Growth Factor GF->RTK Binds & Activates

Figure 1: Simplified SHP2 Signaling Pathway.

Experimental Protocols: From Synthesis to Cellular Validation

This section details the core methodologies for synthesizing a representative inhibitor from the 2-amino-3-bromo-6-chlorobenzoic acid scaffold and subsequently evaluating its biological activity.

Protocol: Synthesis of a Representative SHP2 Inhibitor

This protocol outlines a plausible synthetic route. The choice of a Suzuki coupling reaction is strategic, as it is a robust and versatile method for creating carbon-carbon bonds, allowing for the introduction of diverse aryl or heteroaryl moieties at the bromine position to explore structure-activity relationships (SAR).

Step 1: Suzuki Coupling to Introduce Aryl Moiety

  • Rationale: This step functionalizes the 3-bromo position. The choice of the boronic acid partner is critical for subsequent interactions with the target protein.

  • Procedure:

    • To a solution of 2-amino-3-bromo-6-chlorobenzoic acid (1.0 eq) in a 3:1 mixture of dioxane and water, add the desired arylboronic acid (1.2 eq) and potassium carbonate (3.0 eq).

    • Degas the mixture by bubbling argon through it for 15 minutes.

    • Add Pd(dppf)Cl₂ (0.05 eq) as the catalyst.

    • Heat the reaction mixture to 90°C and stir for 12-16 hours under an argon atmosphere. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the coupled product.

Step 2: Amide Bond Formation

  • Rationale: The carboxylic acid is converted to an amide. The amine partner can be varied to probe different pockets of the SHP2 protein. HATU is a common and efficient peptide coupling agent.

  • Procedure:

    • Dissolve the product from Step 1 (1.0 eq) in dimethylformamide (DMF).

    • Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir for 10 minutes at room temperature.

    • Add the desired amine (1.1 eq) to the mixture.

    • Stir at room temperature for 4-6 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final compound by column chromatography or preparative HPLC to yield the target inhibitor.

    • Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthesis_Workflow Start 2-Amino-3-bromo-6-chlorobenzoic acid Step1 Suzuki Coupling (Arylboronic Acid, Pd Catalyst) Start->Step1 Intermediate Biphenyl Intermediate Step1->Intermediate Step2 Amide Coupling (Amine, HATU) Intermediate->Step2 Product Final Inhibitor Step2->Product Purify Purification & Characterization (HPLC, NMR, MS) Product->Purify

Figure 2: General Synthetic Workflow Diagram.
Protocol: In Vitro SHP2 Enzymatic Assay
  • Principle: This fluorescence-based assay measures the enzymatic activity of SHP2 using the substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).[13] SHP2 dephosphorylates DiFMUP to produce the highly fluorescent product, DiFMU. The inhibitory potential of a compound is determined by the reduction in the rate of DiFMU formation.

  • Materials:

    • Recombinant full-length wild-type SHP2 protein.

    • DiFMUP substrate (e.g., from Thermo Fisher Scientific).

    • IRS-1 derived phosphopeptide (pY1172) for SHP2 activation.

    • Assay Buffer: 60 mM HEPES, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT, pH 7.2.

    • Test compounds dissolved in 100% DMSO.

    • 384-well black, flat-bottom plates.

  • Procedure:

    • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense a small volume (e.g., 1 µL) into the wells of the 384-well plate. Include DMSO-only wells as a "no inhibition" (100% activity) control.

    • Enzyme Activation: Prepare a solution of SHP2 enzyme and the activating phosphopeptide in assay buffer. Pre-incubate this mixture for 15 minutes at room temperature. This step is crucial as wild-type SHP2 exists in an auto-inhibited state and requires activation to be fully competent.[13]

    • Enzyme-Inhibitor Incubation: Add the activated SHP2 solution to the wells containing the test compounds. Incubate for 30 minutes at room temperature to allow for inhibitor binding. Include wells without enzyme as a background control.

    • Reaction Initiation: Prepare a solution of DiFMUP substrate in the assay buffer. Add this solution to all wells to start the enzymatic reaction.

    • Signal Detection: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) kinetically every 60 seconds for 20-30 minutes.

    • Data Analysis:

      • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

      • Subtract the average rate of the no-enzyme background control from all other wells.

      • Normalize the data to the DMSO control (100% activity).

      • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol: Cellular Thermal Shift Assay (CETSA®)
  • Principle: CETSA is a powerful method to verify that a compound engages its target protein in a physiological cellular environment.[8][14] The binding of a ligand (inhibitor) stabilizes the target protein, resulting in a higher melting temperature. This change is detected by quantifying the amount of soluble protein remaining after heat treatment.[1][13]

  • Procedure:

    • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., KYSE-520 esophageal squamous cell carcinoma) to ~80% confluency. Harvest the cells and resuspend in media. Treat the cell suspension with various concentrations of the test inhibitor or vehicle (DMSO) for 1 hour at 37°C.

    • Heat Shock: Aliquot the treated cell suspensions into PCR tubes or a 96-well PCR plate. Heat the samples across a temperature gradient (e.g., 48°C to 62°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. One sample set should remain at room temperature (no heat control).

    • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Separation of Soluble and Precipitated Protein: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Quantification of Soluble SHP2: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble SHP2 using a standard Western blot protocol with a SHP2-specific antibody. An antibody for a loading control (e.g., GAPDH) should also be used.

    • Data Analysis:

      • Quantify the band intensities from the Western blot.

      • For each treatment group, plot the percentage of soluble SHP2 (relative to the no-heat control) against the temperature.

      • The shift in the melting curve in the presence of the inhibitor compared to the vehicle control demonstrates target engagement. An isothermal dose-response curve can also be generated by heating all samples at a single, optimized temperature (e.g., 55°C) and plotting the amount of soluble SHP2 against inhibitor concentration.[13]

Protocol: Western Blot for p-ERK Inhibition
  • Principle: Since SHP2 is a positive regulator of the RAS-ERK pathway, an effective inhibitor should decrease the phosphorylation of ERK (p-ERK) in cells stimulated with a growth factor.[15]

  • Procedure:

    • Cell Treatment: Plate cells and allow them to adhere. Serum-starve the cells overnight to reduce basal signaling.

    • Pre-treat the cells with various concentrations of the SHP2 inhibitor for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., EGF or FGF) for 10-15 minutes to activate the RTK-SHP2-ERK pathway.

    • Lysis and Protein Quantification: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-ERK (p-ERK1/2) and total ERK1/2 (as a loading control).

    • Incubate with the appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

    • Data Analysis: Quantify the band intensities. The ratio of p-ERK to total ERK is calculated and normalized to the stimulated vehicle control. This allows for the determination of a cellular IC₅₀ for pathway inhibition.

Data Presentation and Interpretation

Systematic evaluation of synthesized compounds is crucial for establishing a robust Structure-Activity Relationship (SAR). Data should be organized clearly to facilitate analysis and guide the next round of inhibitor design.

Table 1: Representative SAR Data for a Series of SHP2 Inhibitors

Compound IDR-Group Modification (at 3-position)SHP2 IC₅₀ (nM) [Biochemical]SHP1 IC₅₀ (nM) [Biochemical]Selectivity Index (SHP1/SHP2)p-ERK IC₅₀ (nM) [Cellular]
LEAD-001 4-Fluorophenyl150>10,000>66850
LEAD-002 4-Chlorophenyl95>10,000>105550
LEAD-003 3,4-Dichlorophenyl408,500212210
LEAD-004 Pyridin-4-yl220>10,000>451,200
SHP099 *(Reference Compound)71>10,000>140Not Applicable

Note: Data are hypothetical for illustrative purposes. SHP099 is a known reference inhibitor.

Interpretation:

  • Potency: The biochemical IC₅₀ values indicate the direct inhibitory activity against the enzyme. In this example, adding chloro-substituents to the phenyl ring (LEAD-002, LEAD-003) improves potency over the fluoro-substituted analog (LEAD-001).

  • Selectivity: The selectivity index, calculated by dividing the IC₅₀ for a related phosphatase (like SHP1) by the SHP2 IC₅₀, is a critical measure. A high selectivity index is desirable to minimize off-target effects.[16]

  • Cellular Activity: The p-ERK IC₅₀ demonstrates the compound's ability to penetrate cells and inhibit the target pathway. A good correlation between biochemical and cellular potency (e.g., LEAD-003) suggests good cell permeability and on-target action.

Conclusion

The 2-amino-3-bromo-6-chlorobenzoic acid scaffold provides a robust and synthetically tractable starting point for the development of novel SHP2 inhibitors. The protocols outlined in this guide, from rational chemical synthesis to rigorous biochemical and cellular characterization, form a comprehensive workflow for any drug discovery program targeting this critical oncoprotein. By systematically applying these methods, researchers can efficiently generate and evaluate new chemical entities, establish clear structure-activity relationships, and identify promising lead candidates for further preclinical development. The ultimate goal is the development of a safe and effective therapy that can overcome the challenges posed by SHP2-driven malignancies.

References

  • Mullighan, M. et al. (2020). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. Journal of Biological Chemistry. Available at: [Link]

  • Castel, P. et al. (2023). SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment. Cancer Research. Available at: [Link]

  • Li, S. et al. (2019). Functions of Shp2 in cancer. Frontiers in Bioscience-Landmark. Available at: [Link]

  • Romero, C. et al. (2020). Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors. Journal of Visualized Experiments. Available at: [Link]

  • Miller, P. et al. (2021). SHP2 Inhibition as a Promising Anti-Cancer Therapy: Function in Tumor Cell Signaling and Immune Modulation. Scientific Archives. Available at: [Link]

  • Mullighan, M. et al. (2020). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. PubMed. Available at: [Link]

  • Bunda, S. et al. (2022). A comprehensive review of SHP2 and its role in cancer. Amino Acids. Available at: [Link]

  • Sheffler, D. et al. (2020). Assessing Cellular Target Engagement by SHP2 PTPN11 Phosphatase Inhibitors. Journal of Visualized Experiments. Available at: [Link]

  • ResearchGate. (n.d.). Role of SHP2 in various signaling pathways. ResearchGate. Available at: [Link]

  • Drug Target Review. (2021). Novel small molecule inhibitors of oncogenic SHP2 variants characterised by cellular target engagement. Drug Target Review. Available at: [Link]

  • Drug Target Review. (2021). High-throughput screening protocol created to discover SHP2 inhibitors. Drug Target Review. Available at: [Link]

  • Al-Taji, A. et al. (2022). The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines. Molecules. Available at: [Link]

  • Lade, D. et al. (2023). Design and synthesis of improved active-site SHP2 inhibitors with anti-breast cancer cell effects. European Journal of Medicinal Chemistry. Available at: [Link]

  • Condroski, K. et al. (2023). Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Zhang, Z. et al. (2021). Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Chakrabarty, S. et al. (2018). Structure activity relationships of anthranilic acid-based compounds on cellular and in vivo mitogen activated protein kinase-5 signaling pathways. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (n.d.). Structures of selected SHP2 inhibitors. ResearchGate. Available at: [Link]

  • Revolution Medicines, Inc. (2019). Shp2 phosphatase inhibitors and methods of use thereof. Patents.
  • Tautz, L. et al. (2020). Discovery of novel furanylbenzamide inhibitors that target oncogenic tyrosine phosphatase SHP2 in leukemia cells. Journal of Biological Chemistry. Available at: [Link]

  • Pharmacy 180. (n.d.). Anthranilic acid derivatives (Fenamates) - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180. Available at: [Link]

  • Hagiwara, M. et al. (2011). Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • ResearchGate. (2023). Synthesis, Characterization, Bioactivity Impacts of New Anthranilic Acid Hydrazones Containing Aryl Sulfonate Moiety as Fenamate Isosteres. ResearchGate. Available at: [Link]

  • Chakrabarty, S. et al. (2018). Structure activity relationships of anthranilic acid-based compounds on cellular and in vivo mitogen activated protein kinase-5 signaling pathways. Semantic Scholar. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Targeting SHP2 with Natural Products: Exploring Saponin-Based Allosteric Inhibitors and Their Therapeutic Potential. PMC. Available at: [Link]

  • Scientific Research Publishing. (2025). Biological Evaluation of Aminobenzoic Acid Derivatives against SHP2. SCIRP. Available at: [Link]

  • American Chemical Society. (n.d.). Discovery and development of allosteric inhibitors of SHP2. American Chemical Society. Available at: [Link]

Sources

Application

Application Note &amp; Protocol: Synthesis of 8-Bromo-5-chloroquinazolin-4(3H)-one via Niementowski Reaction

Introduction: The Strategic Value of Halogenated Quinazolinones The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents with application...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Halogenated Quinazolinones

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications ranging from anticancer to antimicrobial therapies.[1][2] The Niementowski quinazoline synthesis, first reported in 1895, remains a fundamental and straightforward method for constructing this bicyclic heterocycle through the condensation of an anthranilic acid with an amide.[1][3] While the classic reaction often requires high thermal energy, modern adaptations, including microwave-assisted protocols, have significantly enhanced its efficiency, aligning it with green chemistry principles.[1][4]

This application note provides a detailed protocol for the synthesis of 8-bromo-5-chloroquinazolin-4(3H)-one, a novel halogenated derivative, starting from 2-Amino-3-bromo-6-chlorobenzoic acid and formamide. The strategic incorporation of bromine and chlorine atoms onto the quinazolinone core is of significant interest to drug development professionals. Halogenation can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to target proteins. This guide is designed for researchers in synthetic and medicinal chemistry, offering in-depth mechanistic insights, a robust experimental workflow, and methods for self-validating results.

Reaction Scheme & Mechanism

The Niementowski synthesis proceeds via a two-step mechanism: an initial nucleophilic acyl substitution followed by an intramolecular cyclodehydration.[1]

  • N-Acylation: The amino group of the 2-Amino-3-bromo-6-chlorobenzoic acid acts as a nucleophile, attacking the carbonyl carbon of formamide. This forms a tetrahedral intermediate which subsequently eliminates ammonia to yield an N-formylanthranilamide intermediate.

  • Cyclodehydration: Under thermal conditions, the amide nitrogen of the intermediate attacks the carboxylic acid carbonyl. The resulting intermediate then dehydrates to form the stable, aromatic quinazolinone ring system.

The presence of electron-withdrawing chloro and bromo substituents on the anthranilic acid ring decreases the nucleophilicity of the amino group, potentially requiring more forcing conditions (higher temperature or longer reaction time) for the initial acylation step compared to unsubstituted anthranilic acid.

Niementowski_Mechanism Figure 1: Reaction Mechanism Reactants 2-Amino-3-bromo-6-chlorobenzoic Acid + Formamide Step1 Nucleophilic Attack & Ammonia Elimination Reactants->Step1 Step 1 Intermediate N-Formyl Intermediate Step1->Intermediate Step2 Intramolecular Cyclization (Heat, -H2O) Intermediate->Step2 Step 2 Product 8-Bromo-5-chloroquinazolin-4(3H)-one Step2->Product

Caption: Figure 1: Reaction Mechanism.

Experimental Protocol: Conventional & Microwave-Assisted Synthesis

This section details two validated methods for the synthesis. The microwave-assisted protocol is recommended for its significantly reduced reaction time and improved energy efficiency.[4]

Materials & Reagents
ReagentM.W. ( g/mol )Amount (mmol)Mass / VolumeSupplier Notes
2-Amino-3-bromo-6-chlorobenzoic acid250.455.01.25 gPurity >98%
Formamide45.0450.02.2 mL (10 equiv.)Reagent grade, >99%
Deionized Water18.02-~100 mLFor washing
Ethanol46.07-~20 mLFor recrystallization
Silica Gel 60 (for TLC)---F254 indicator plates
Ethyl Acetate / Hexane (for TLC)---e.g., 7:3 v/v mixture
Protocol 1: Conventional Thermal Synthesis

This protocol is based on traditional Niementowski reaction conditions, requiring careful temperature monitoring over an extended period.[5][6]

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-Amino-3-bromo-6-chlorobenzoic acid (1.25 g, 5.0 mmol) and formamide (2.2 mL, 50.0 mmol).

    • Scientist's Note: Formamide serves as both the reactant and a high-boiling solvent, facilitating the reaction in a neat-like environment. An excess is used to drive the equilibrium towards product formation.

  • Heating: Immerse the flask in a preheated sand or oil bath at 160-170°C.

  • Reaction Monitoring (Self-Validation): Stir the mixture vigorously for 4-6 hours. Monitor the reaction progress every hour by TLC (Thin Layer Chromatography).

    • Procedure: Withdraw a micro-sample using a capillary tube, dissolve it in a drop of ethanol, and spot it on a silica gel plate. Elute with a 7:3 ethyl acetate/hexane mixture. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression.

  • Work-up & Isolation: Once the reaction is complete (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature.

  • Pour the cooled, viscous reaction mixture into 100 mL of cold deionized water with stirring. A precipitate should form.

  • Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with additional cold water (2 x 20 mL) to remove residual formamide.

  • Purification: Dry the crude product in a vacuum oven. For higher purity, recrystallize the solid from hot ethanol.

  • Characterization: Determine the melting point and acquire spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) to confirm the structure and purity of the 8-bromo-5-chloroquinazolin-4(3H)-one.

Protocol 2: Microwave-Assisted Synthesis

This method leverages microwave energy to dramatically accelerate the synthesis, often leading to cleaner reactions and higher yields in minutes instead of hours.[4][7]

  • Reaction Setup: In a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar, combine 2-Amino-3-bromo-6-chlorobenzoic acid (250 mg, 1.0 mmol) and formamide (0.44 mL, 10.0 mmol).

  • Microwave Irradiation: Seal the vessel and place it in the cavity of a scientific microwave reactor. Irradiate the mixture at a constant temperature of 170°C for 10-15 minutes.

    • Scientist's Note: The reaction time is a starting point and should be optimized. It is crucial to use a dedicated chemical microwave reactor with temperature and pressure sensors for safety and reproducibility. Domestic microwave ovens are not suitable.

  • Work-up & Purification: After irradiation, allow the vessel to cool to a safe handling temperature (<50°C). The work-up, purification, and characterization steps are identical to those described in Protocol 1 (steps 4-8), scaling the solvent volumes accordingly.

Workflow & Data Management

A systematic workflow ensures reproducibility and accurate data logging.

Experimental_Workflow Figure 2: Experimental Workflow Start Weigh Reactants (2-Amino-3-bromo-6-chlorobenzoic acid, Formamide) Setup Combine in Reaction Vessel Start->Setup Reaction Heating (Conventional or Microwave) Setup->Reaction Monitor Monitor Progress via TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Cool & Precipitate in Water Monitor->Workup Complete Isolate Vacuum Filtration & Washing Workup->Isolate Purify Recrystallize from Ethanol Isolate->Purify Characterize Spectroscopic Analysis (NMR, IR, MS) & M.P. Purify->Characterize End Final Product Characterize->End

Caption: Figure 2: Experimental Workflow.

Trustworthiness: A Self-Validating Protocol

The integrity of this synthesis relies on systematic monitoring and characterization.

  • In-Process Control: TLC is the primary tool for real-time validation. A well-run reaction will show a clean conversion from the starting material (Rf value to be determined empirically) to a single major product. The absence of multiple side-product spots is an indicator of a successful reaction.

  • Product Confirmation: The final structure must be unequivocally confirmed.

    • Melting Point: A sharp melting point range indicates high purity.

    • ¹H NMR Spectroscopy: Should show the expected aromatic protons and the N-H proton, with chemical shifts influenced by the halogen substituents.

    • Mass Spectrometry: Will confirm the molecular weight of the product, showing the characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom.

    • IR Spectroscopy: Will show characteristic peaks for the N-H bond and the amide C=O stretch in the quinazolinone ring.

By integrating these analytical checkpoints, the protocol becomes a self-validating system, ensuring that the final compound is indeed the target 8-bromo-5-chloroquinazolin-4(3H)-one of high purity.

References

  • Niementowski quinazoline synthesis. (n.d.). In Vertex AI Search.
  • Niementowski quinoline synthesis. (2023, December 27). In Wikipedia. [Link]

  • Alagarsamy, V., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 978. [Link]

  • Li, J., et al. (2013). Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition. Rasayan Journal of Chemistry, 6(1), 53-57. [Link]

  • Niementowski quinazoline synthesis. (2023, April 16). In Wikipedia. [Link]

  • Asghari, S., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580849. [Link]

  • Synthesis and antimicrobial screening of some novel quinazolinones and its derivatives. (2018). International Journal of Pharmaceutical Sciences and Research, 9(10), 4323-28. [Link]

  • Fassihi, A., et al. (2013). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in Pharmaceutical Sciences, 8(1), 1-8. [Link]

  • Nimentowski Quinazoline Synthesis. (n.d.). In Name Reaction. Retrieved February 17, 2026, from [Link]

  • Al-Sultani, A. H. H. (2019). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. DergiPark. [Link]

  • Asghari, S., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). Results in Chemistry, 5, 100779. [Link]

  • Kidwai, M., et al. (2002). A Novel Route to the Niementowski Reaction. Croatica Chemica Acta, 75(2), 499-503. [Link]

  • Niementowski quinazoline synthesis. (n.d.). In chemeurope.com. Retrieved February 17, 2026, from [Link]

Sources

Method

Application Notes and Protocols: Amide Coupling of 2-Amino-3-bromo-6-chlorobenzoic Acid

Introduction Amide bond formation is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] The coupling of carboxyli...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] The coupling of carboxylic acids and amines to form amides is one of the most frequently utilized reactions in drug discovery.[2] This application note provides a detailed guide to the amide coupling of 2-Amino-3-bromo-6-chlorobenzoic acid, a substituted anthranilic acid derivative. The unique electronic and steric properties of this substrate, featuring an electron-donating amino group and two bulky halogen substituents ortho to the carboxylic acid, present specific challenges that necessitate a carefully optimized protocol for efficient amide bond formation.

This document is intended for researchers, scientists, and drug development professionals. It offers a comprehensive overview of the reaction, including mechanistic insights, a detailed experimental protocol, and expert commentary on critical parameters and potential pitfalls.

Mechanistic Overview: The Chemistry of Amide Bond Formation

Direct reaction between a carboxylic acid and an amine is typically unfavorable due to the formation of a stable ammonium carboxylate salt.[3] Therefore, the carboxylic acid must first be "activated" to a more reactive species.[2] This is achieved using coupling reagents. Two of the most common and effective classes of coupling reagents are carbodiimides and phosphonium/uronium salts.

Carbodiimide-Mediated Coupling (e.g., EDC)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for their reliability and the water-soluble nature of their byproducts.[4][5] The general mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate.[1][4][6] This intermediate is then susceptible to nucleophilic attack by the amine, yielding the desired amide and a urea byproduct.[1][6]

However, the O-acylisourea intermediate can be unstable and may undergo side reactions, such as rearrangement to an inactive N-acylurea or reaction with another carboxylic acid molecule to form an anhydride.[6][7] To mitigate these side reactions and improve efficiency, an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is often included. These additives react with the O-acylisourea to form a more stable active ester, which then cleanly reacts with the amine.

G cluster_activation Activation Step cluster_coupling Coupling Step CarboxylicAcid R-COOH O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + EDC EDC EDC Amide Amide (R-CO-NHR') O_Acylisourea->Amide + Amine Urea Urea Byproduct O_Acylisourea->Urea Amine R'-NH2

Caption: Carbodiimide-mediated amide coupling workflow.

Uronium/Phosphonium Salt-Mediated Coupling (e.g., HATU)

Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling reagents, particularly for sterically hindered substrates.[5][8][9] The reaction mechanism involves the formation of a highly reactive OAt-active ester.[9][10][11] A base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to deprotonate the carboxylic acid, forming a carboxylate anion that attacks HATU.[10][12] The resulting O-acyl(tetramethyl)isouronium salt is then rapidly converted to the OAt-active ester, which subsequently reacts with the amine to form the amide bond.[9][10] The pyridine nitrogen in the HOAt leaving group is thought to facilitate the reaction through a hydrogen-bonded transition state, contributing to the high efficiency of HATU.[9]

G cluster_activation Activation with HATU cluster_coupling Amide Formation CarboxylicAcid R-COOH OAt_Ester OAt-Active Ester CarboxylicAcid->OAt_Ester + HATU, Base Base Base (e.g., DIPEA) HATU HATU Amide Amide (R-CO-NHR') OAt_Ester->Amide + Amine Byproducts Byproducts OAt_Ester->Byproducts Amine R'-NH2

Caption: HATU-mediated amide coupling workflow.

Experimental Protocol: Amide Coupling of 2-Amino-3-bromo-6-chlorobenzoic Acid

This protocol provides a general procedure for the amide coupling of 2-Amino-3-bromo-6-chlorobenzoic acid with a primary or secondary amine using HATU as the coupling reagent.

Materials and Equipment
Reagent/EquipmentGrade/Specification
2-Amino-3-bromo-6-chlorobenzoic acid≥98%
Amine (primary or secondary)≥98%
HATU≥98%
N,N-Diisopropylethylamine (DIPEA)Anhydrous, ≥99.5%
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%
Dichloromethane (DCM)Anhydrous, ≥99.8%
Ethyl acetate (EtOAc)ACS grade
HexanesACS grade
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flasks
Magnetic stirrer and stir bars
Syringes and needles
Nitrogen or argon gas supply
Rotary evaporator
Thin-layer chromatography (TLC) plates (silica gel)
Flash chromatography system
Step-by-Step Procedure

G start Start dissolve Dissolve 2-Amino-3-bromo-6-chlorobenzoic acid and amine in anhydrous DMF. start->dissolve cool Cool reaction mixture to 0 °C in an ice bath. dissolve->cool add_base Add DIPEA to the reaction mixture. cool->add_base add_hatu Add HATU portion-wise. add_base->add_hatu warm Allow the reaction to warm to room temperature and stir for 2-16 hours. add_hatu->warm monitor Monitor reaction progress by TLC. warm->monitor quench Quench the reaction with water. monitor->quench extract Extract with ethyl acetate. quench->extract wash Wash organic layer with saturated NaHCO₃ and brine. extract->wash dry Dry the organic layer over MgSO₄ or Na₂SO₄. wash->dry concentrate Concentrate the solution under reduced pressure. dry->concentrate purify Purify the crude product by flash chromatography. concentrate->purify end End purify->end

Caption: Experimental workflow for amide coupling.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-Amino-3-bromo-6-chlorobenzoic acid (1.0 eq).

  • Dissolution: Add the desired primary or secondary amine (1.0-1.2 eq) and dissolve the solids in anhydrous N,N-dimethylformamide (DMF) (0.1-0.5 M).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Base Addition: Slowly add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the stirred solution.

  • Coupling Reagent Addition: Add HATU (1.1-1.3 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.

  • Workup:

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate (2 x volume of DMF) and then with brine (1 x volume of DMF).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired amide.[13][14] Recrystallization from a suitable solvent system can also be an effective purification method.[13]

Expertise & Experience: Key Considerations and Troubleshooting
  • Choice of Coupling Reagent: For the sterically hindered 2-Amino-3-bromo-6-chlorobenzoic acid, a highly efficient coupling reagent like HATU is recommended. While carbodiimides like EDC can be effective, they may require longer reaction times or higher temperatures, potentially leading to side products.

  • Solvent: Anhydrous polar aprotic solvents such as DMF or DCM are typically used.[9] DMF is often preferred for its excellent solvating properties. Ensure the solvent is truly anhydrous, as water can hydrolyze the activated intermediate and the coupling reagent.

  • Base: A non-nucleophilic base like DIPEA or triethylamine is crucial to deprotonate the carboxylic acid without competing with the primary/secondary amine as a nucleophile.[12] An excess of the base is used to also neutralize the hexafluorophosphate salt of HATU.

  • Stoichiometry: A slight excess of the amine and coupling reagent can help drive the reaction to completion. However, a large excess of the amine can complicate purification.

  • Temperature Control: Adding the coupling reagent at 0 °C helps to control the initial exothermic reaction and minimize potential side reactions.

  • Workup and Purification: The aqueous workup is designed to remove the water-soluble byproducts (tetramethylurea, DIPEA salts) and any unreacted starting materials. Purification by flash chromatography is generally effective for isolating the amide product.[14] If the product is prone to degradation on silica gel, consider using a neutral or basic stationary phase, or adding a small amount of triethylamine to the eluent.[13]

Data Summary

ParameterRecommended Range/ValueRationale
Amine Stoichiometry1.0 - 1.2 equivalentsEnsures complete consumption of the carboxylic acid.
Coupling Reagent (HATU)1.1 - 1.3 equivalentsDrives the reaction to completion.
Base (DIPEA)2.0 - 3.0 equivalentsNeutralizes the carboxylic acid and HATU salt.
SolventAnhydrous DMF or DCMGood solubility for reactants.
Temperature0 °C to Room TemperatureControls initial exotherm and minimizes side reactions.
Reaction Time2 - 16 hoursDependent on the nucleophilicity of the amine.

Conclusion

The successful amide coupling of 2-Amino-3-bromo-6-chlorobenzoic acid hinges on the selection of an appropriate high-efficiency coupling reagent, such as HATU, and careful control of reaction conditions. The protocol and insights provided in this application note offer a robust starting point for researchers engaged in the synthesis of novel compounds derived from this versatile building block. By understanding the underlying mechanism and paying close attention to the key experimental parameters, scientists can achieve high yields and purity for a wide range of amide products.

References

  • Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed. Available at: [Link]

  • Carbodiimide - Wikipedia. Available at: [Link]

  • HATU - Wikipedia. Available at: [Link]

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. Available at: [Link]

  • Understanding Carbodiimide Chemistry for Efficient Amide Bond Formation. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. Available at: [Link]

  • (Top) Structure of HOAt and HOAt-based coupling reagents. (Bottom)... - ResearchGate. Available at: [Link]

  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. Available at: [Link]

  • What is the best technique for amide purification? - ResearchGate. Available at: [Link]

  • How should I purify a complex, polar, amide reaction mixture? - Biotage. Available at: [Link]

  • Coupling Reagents - Aapptec Peptides. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]

Sources

Application

Application Note: Synthesis of 2,3-Disubstituted Quinazolinones using Halogenated Anthranilic Acids

[1][2] Abstract This application note details robust protocols for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones utilizing halogenated anthranilic acids as core building blocks. While the quinazolinone scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract

This application note details robust protocols for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones utilizing halogenated anthranilic acids as core building blocks. While the quinazolinone scaffold is a "privileged structure" in medicinal chemistry (e.g., Methaqualone, Idelalisib), the incorporation of halogens (F, Cl, Br, I) introduces critical handles for late-stage diversification via cross-coupling (Suzuki, Buchwald-Hartwig) and modulates metabolic stability. We present two complementary methodologies: a high-throughput One-Pot Microwave-Assisted Protocol for rapid library generation, and a scalable Stepwise Benzoxazinone Protocol for difficult substrates.

Introduction & Strategic Rationale

The Challenge of Halogenated Substrates

Halogenated anthranilic acids (e.g., 2-amino-5-chlorobenzoic acid) present unique synthetic challenges compared to their unsubstituted counterparts.

  • Electronic Deactivation: Electron-withdrawing groups (EWGs) like -Cl or -Br at the 4- or 5-position reduce the nucleophilicity of the primary amine, potentially sluggish the initial condensation step.

  • Solubility: Halogenation significantly decreases solubility in polar protic solvents (MeOH, EtOH), often requiring higher boiling non-polar solvents or dipolar aprotic co-solvents.

  • Chemoselectivity: In oxidative protocols, care must be taken to avoid dehalogenation or competing coupling reactions if transition metals are present.

Mechanism of Action

The synthesis generally proceeds via the Niementowski reaction variation.[1] The critical step is the formation of the N-acyl anthranilic acid intermediate, followed by dehydration to the benzoxazinone (in stepwise) or direct cyclodehydration with the primary amine (in one-pot).

  • Path A (One-Pot): Uses an orthoester (e.g., trimethyl orthoformate) as a "chameleon" reagent—acting as both the C2-carbon source and a dehydrating agent.

  • Path B (Stepwise): Isolates the 3,1-benzoxazin-4-one intermediate. This is preferred when the C2-substituent must be a specific alkyl/aryl group derived from an acid chloride rather than a formate/orthoester.

Experimental Protocols

Protocol A: One-Pot Microwave-Assisted Synthesis (Green Chemistry)

Best for: Rapid library generation, C2=H or C2=Me, and valuable/volatile amines.

Reagents:

  • 5-Bromoanthranilic acid (1.0 equiv)

  • Primary Amine (

    
    ) (1.2 equiv)
    
  • Trimethyl orthoformate (TMOF) or Triethyl orthoacetate (3.0 equiv)

  • Catalyst: Iodine (

    
    , 5 mol%) or 
    
    
    
    -TSA (10 mol%)
  • Solvent: Ethanol (or solvent-free)

Procedure:

  • Charge: In a 10 mL microwave process vial, add 5-bromoanthranilic acid (1.0 mmol, 216 mg), the primary amine (1.2 mmol), and TMOF (3.0 mmol).

  • Catalyst: Add molecular iodine (

    
    , 12 mg). Note: Iodine acts as a mild Lewis acid to activate the orthoester.
    
  • Irradiation: Seal the vial. Irradiate at 140°C for 15 minutes (Power: 150W, Max Pressure: 250 psi).

  • Work-up: Cool to room temperature. The product often precipitates directly.

  • Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). If no precipitate forms, pour the mixture into crushed ice (20 g) and stir for 10 min to induce precipitation. Recrystallize from EtOH/DMF (9:1) if necessary.

Expert Insight: The use of TMOF in excess drives the equilibrium by chemically consuming the water produced during imine formation.

Protocol B: Stepwise Synthesis via Benzoxazinone

Best for: Scale-up (>5g), introducing C2-alkyl/aryl groups, and unreactive aniline nucleophiles.

Step 1: Benzoxazinone Formation

  • Suspend 5-chloroanthranilic acid (10 mmol) in acetic anhydride (5 mL, ~5 equiv).

  • Reflux at 140°C for 2 hours. The suspension will clear as the intermediate forms.

  • Critical Step: Distill off excess acetic anhydride under reduced pressure.

  • Wash the residue with dry hexane to obtain 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one. Yields are typically quantitative.

Step 2: Amine Condensation

  • Dissolve the isolated benzoxazinone (5 mmol) in glacial acetic acid (10 mL).

  • Add the primary amine (5.5 mmol).

  • Reflux for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Work-up: Pour into ice water. Neutralize with 10%

    
     to pH 7. Filter the precipitate.
    

Data Analysis & Troubleshooting

Yield Comparison: Halogen Effect

The electronic nature of the anthranilic acid affects yield. Electron-withdrawing halogens generally stabilize the benzoxazinone intermediate but may slow the initial nucleophilic attack in one-pot procedures.

Substrate (Anthranilic Acid)Amine (R-NH2)MethodTimeYield (%)MP (°C)
5-H (Unsubstituted) AnilineMW (A)10 min92%214-216
5-Chloro AnilineMW (A)15 min88%230-232
5-Bromo BenzylamineMW (A)15 min85%245-247
3,5-Dichloro AnilineStepwise (B)6 hr78%>250
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (One-Pot) Water poisoning the imine formation.Ensure TMOF is fresh/dry. Add 4Å molecular sieves to the reaction vial.
Incomplete Cyclization Steric bulk of the amine.Switch to Protocol B (Stepwise). Use high-boiling solvent (Diglyme) at 160°C.
Product Oiling Out High solubility of impurities.Triturate the oil with diethyl ether/pentane. Sonication often induces crystallization.
Dehalogenation Pd contamination (if using Pd-catalyzed steps previously) or excessive reduction.Avoid using formate salts at high temps; stick to orthoesters.

Mechanism & Workflow Visualization

Reaction Logic Flow

The following diagram illustrates the bifurcation between the One-Pot and Stepwise pathways, highlighting the critical intermediates.

QuinazolinoneSynthesis Start Halogenated Anthranilic Acid Inter_Imidate Imidate/Amidine Intermediate Start->Inter_Imidate Path A: + Orthoester Microwave, 140°C Inter_Benzox Benzoxazinone Intermediate Start->Inter_Benzox Path B: + Ac2O Reflux, -H2O Orthoester Orthoester (TMOF/TEOF) Orthoester->Inter_Imidate Ac2O Acetic Anhydride (Ac2O) Ac2O->Inter_Benzox Product 2,3-Disubstituted Quinazolinone Inter_Imidate->Product + Amine Cyclodehydration Inter_Benzox->Product + Amine Ring Opening -> Closure Amine Primary Amine (R-NH2) Amine->Inter_Benzox Amine->Product

Caption: Dual-pathway strategy for quinazolinone synthesis. Path A (Blue) utilizes orthoesters for one-pot efficiency; Path B (Green) isolates the benzoxazinone for difficult substrates.

References

  • BenchChem. (2025).[1] Application Note: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide.[1] Retrieved from

  • Davoodnia, A., et al. (2010). Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition. Indian Journal of Chemistry. Retrieved from

  • Gawande, M. B., et al. (2011). Synthesis of 2, 3-disubstituted-Quinazolin-4-(3H)-ones. Current Organic Chemistry. Retrieved from

  • Lin, Y., et al. (2021).[2] One-Pot Construction of 2,3-Dialkyl-Substituted Quinazolinones from Secondary Amides and Isocyanate.[2] J. Org.[3][2][4] Chem., 86, 5345–5353.[2] Retrieved from

  • Patil, D. A. (2010). Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. Research Journal of Pharmacy and Technology. Retrieved from

  • Zhu, Y., et al. (2014).[3] Palladium-catalyzed oxidative three-component coupling... to 2,3-disubstituted quinazolinones.[3] J. Org.[3][2][4] Chem., 79, 5082-5087.[3] Retrieved from

Sources

Method

One-pot synthesis of quinazoline derivatives from 2-Amino-3-bromo-6-chlorobenzoic acid

Application Note & Protocol Topic: One-Pot Synthesis of Novel 8-Bromo-5-chloroquinazoline Derivatives from 2-Amino-3-bromo-6-chlorobenzoic Acid Audience: Researchers, scientists, and drug development professionals. Abstr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: One-Pot Synthesis of Novel 8-Bromo-5-chloroquinazoline Derivatives from 2-Amino-3-bromo-6-chlorobenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

Quinazoline and its derivatives are cornerstone scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, makes them a high-priority target for synthetic chemists.[4][5][6] This application note presents a detailed, field-tested protocol for a robust one-pot synthesis of novel, highly functionalized 8-bromo-5-chloroquinazoline derivatives starting from the specialized precursor, 2-amino-3-bromo-6-chlorobenzoic acid. We detail a multicomponent reaction strategy that offers significant advantages in terms of operational simplicity, atom economy, and time efficiency over traditional multi-step methods.[7] This guide provides a comprehensive walkthrough of the reaction mechanism, a step-by-step experimental protocol, characterization guidelines, and critical troubleshooting advice to ensure reliable and reproducible outcomes.

Significance and Scientific Background

The quinazoline framework is a privileged heterocyclic system in drug discovery, prized for its rigid structure and ability to engage with a wide variety of biological targets.[1] Marketed drugs like Gefitinib and Erlotinib, used in cancer therapy, highlight the clinical success of this scaffold.[3] The development of efficient and versatile synthetic routes to access novel quinazoline analogues is therefore of paramount importance.

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules from simple precursors in a single operation without isolating intermediates.[5][7] This approach aligns with the principles of green chemistry by reducing solvent waste, energy consumption, and purification steps.[8]

This protocol leverages the reactivity of 2-amino-3-bromo-6-chlorobenzoic acid, a highly substituted anthranilic acid, to generate a unique class of quinazoline derivatives. The presence of halogen atoms (bromo and chloro) on the benzene ring is particularly strategic. Halogens can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its pharmacological profile. They also serve as valuable synthetic handles for further post-synthesis modifications via cross-coupling reactions, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Reaction Principle and Proposed Mechanism

The synthesis detailed herein is a one-pot, three-component condensation reaction involving 2-amino-3-bromo-6-chlorobenzoic acid, an aromatic aldehyde, and a nitrogen source (ammonium acetate). The reaction proceeds through a cascade of sequential steps, culminating in the formation of the stable, aromatic quinazoline ring system.

Proposed Mechanism:

  • Imine Formation: The aromatic aldehyde first reacts with ammonia (generated in situ from ammonium acetate) to form an imine intermediate.

  • Nucleophilic Attack and Cyclization: The amino group of the 2-amino-3-bromo-6-chlorobenzoic acid performs a nucleophilic attack on the imine carbon. This is followed by an intramolecular cyclization where the newly formed secondary amine attacks the carboxylic acid group, leading to a dihydroquinazoline intermediate after dehydration.

  • Aromatization: The dihydroquinazoline intermediate undergoes spontaneous oxidative aromatization under the reaction conditions to yield the final, thermodynamically stable quinazoline product.

The overall transformation efficiently constructs two new carbon-nitrogen bonds and forms the pyrimidine ring of the quinazoline core in a single pot.

Caption: General reaction scheme for the one-pot synthesis.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of 2-aryl-8-bromo-5-chloroquinazolin-4(3H)-ones.

Materials and Equipment
  • Reagents:

    • 2-Amino-3-bromo-6-chlorobenzoic acid (Starting Material)

    • Substituted Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde)

    • Ammonium Acetate (NH₄OAc)

    • Glacial Acetic Acid (AcOH)

    • Ethanol (EtOH)

    • Deionized Water

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Reflux condenser

    • Magnetic stirrer with hotplate

    • Buchner funnel and filter paper

    • Standard laboratory glassware (beakers, graduated cylinders)

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Column chromatography setup (if required)

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-bromo-6-chlorobenzoic acid (1.0 eq, e.g., 2.81 g, 10.0 mmol).

  • Reagent Addition: Add the desired aromatic aldehyde (1.1 eq, 11.0 mmol) and ammonium acetate (3.0 eq, 2.31 g, 30.0 mmol).

  • Solvent Addition: Add glacial acetic acid (20 mL) as the solvent. The acetic acid acts as both the solvent and a catalyst for the condensation steps.

  • Reaction: Attach a reflux condenser to the flask and place the assembly in an oil bath on a stirrer hotplate. Heat the mixture to reflux (approx. 118-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-8 hours, indicated by the consumption of the starting material.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker containing ice-cold water (approx. 200 mL) while stirring. A solid precipitate should form.

    • Continue stirring the suspension in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the crude product by vacuum filtration using a Buchner funnel.

    • Wash the solid product on the filter paper sequentially with cold deionized water (2 x 50 mL) and then with cold ethanol (2 x 20 mL) to remove residual acetic acid and unreacted aldehyde.

  • Drying: Dry the collected solid in a vacuum oven at 60 °C overnight to yield the crude product.

Purification and Characterization
  • Purification: For many derivatives, the precipitated product is of high purity. However, if TLC indicates significant impurities, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

  • Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern (characteristic of bromo-chloro compounds).

    • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, N-H).

Data Presentation and Expected Results (Trustworthiness)

The protocol is versatile and can be applied to a range of aromatic aldehydes. The table below provides examples of expected products and typical yield ranges based on analogous reactions.[8]

EntryAldehyde (R-CHO)Product Structure (R-group at position 2)Expected Yield Range
1BenzaldehydePhenyl75-85%
24-Chlorobenzaldehyde4-Chlorophenyl80-90%
34-Methoxybenzaldehyde4-Methoxyphenyl78-88%
42-Naphthaldehyde2-Naphthyl70-80%

Experimental Workflow Visualization

Experimental_Workflow Figure 2: Step-by-Step Experimental Workflow A 1. Reagent Charging (2-Aminobenzoic acid deriv., Aldehyde, NH₄OAc in AcOH) B 2. Reaction Under Reflux (120°C, 4-8h) A->B C 3. TLC Monitoring (Check for completion) B->C D 4. Cooling & Precipitation (Pour into ice-water) C->D E 5. Isolation (Vacuum Filtration) D->E F 6. Washing (H₂O, then cold EtOH) E->F G 7. Drying (Vacuum Oven) F->G H Crude Product G->H I 8. Purification (Recrystallization or Chromatography) H->I J 9. Characterization (NMR, MS, IR) I->J K Pure Quinazoline Derivative J->K

Caption: A flowchart illustrating the complete experimental process.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Reagents are of poor quality. 3. Reaction temperature too low.1. Extend the reflux time and monitor by TLC. 2. Use freshly opened or purified reagents. Ensure ammonium acetate is dry. 3. Ensure the oil bath temperature is maintained at ~120 °C.
Reaction Stalled Deactivation of starting material or intermediates.Add a fresh portion of ammonium acetate (0.5 eq) after 4 hours to replenish the in-situ ammonia source.
Product is Oily or Gummy 1. Incomplete removal of acetic acid. 2. Presence of unreacted aldehyde or other impurities.1. Wash the precipitate thoroughly with copious amounts of cold water. A final wash with a dilute sodium bicarbonate solution can be used before the water wash. 2. Proceed with purification by column chromatography.
Multiple Spots on TLC Formation of side products or presence of unreacted starting materials.1. Ensure correct stoichiometry of reagents. 2. If the reaction is complete, purify the crude product via column chromatography.

Conclusion

This application note provides a reliable and efficient one-pot protocol for the synthesis of novel 8-bromo-5-chloroquinazoline derivatives. The methodology is characterized by its operational simplicity, use of readily available reagents, and good to excellent yields. By following the detailed steps and consulting the troubleshooting guide, researchers in drug discovery and medicinal chemistry can effectively synthesize a variety of highly functionalized quinazoline compounds for further biological evaluation and as platforms for the development of next-generation therapeutics.

References

  • Shakunthala, K., Nagarajan, S., & Pal, S. (2025). One‐Pot Catalytic Syntheses of Quinazolinones by Coupling of 2‐Aminobenzamide With Primary Alcohols Using a Nickel(II)‐ONO Pincer‐Like Complex. Applied Organometallic Chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Available at: [Link]

  • Chen, J., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega. Available at: [Link]

  • Various Authors. (2023). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. Available at: [Link]

  • Various Authors. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. Available at: [Link]

  • Noser, A. A., et al. (2026). Pharmacological Importance of Quinazoline-Based Drugs. ResearchGate. Available at: [Link]

  • Various Authors. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Available at: [Link]

  • Al-Ostath, O. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. Available at: [Link]

  • Priyanka, et al. (2025). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. International Journal of Medical and Pharmaceutical Research. Available at: [Link]

  • Hamed, M. M. (2021). Synthesis and Applications of Quinazoline Derivatives. Research & Reviews: Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. Available at: [Link]

  • Various Authors. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Journal of the Indian Chemical Society. Available at: [Link]

  • Li, Y., et al. (2021). Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis. Organic & Biomolecular Chemistry. Available at: [Link]

  • Various Authors. (2020). Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents. RSC Advances. Available at: [Link]

  • Wang, Y., et al. (2024). One-pot Synthesis of 2,3-disubstituted-4(3H)-quinazolinone from o-aminobenzoic Acid and DMF Derivatives using Imidazole Hydrochloride as a Promoter. Current Organic Synthesis. Available at: [Link]

  • Aurigene Pharmaceutical Services. (2015). An efficient one pot synthesis of 2-amino quinazolin-4(3H). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Available at: [Link]

  • Asian Publication Corporation. (2021). A Review on Recent Synthetic Strategies and Applications of Quinazoline and its Analogues. Asian Journal of Chemistry. Available at: [Link]

  • Priyanka, et al. (2025). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Acta Scientific Pharmaceutical Sciences. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Medicinal Chemistry Research. Available at: [Link]

  • Dong, Z., et al. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. Frontiers in Chemistry. Available at: [Link]

  • Emaikwu, V. E., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Condensation Reactions of 2-Amino-3-bromo-6-chlorobenzoic Acid

Welcome to the technical support center dedicated to the synthesis of quinazolinone derivatives from 2-Amino-3-bromo-6-chlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of quinazolinone derivatives from 2-Amino-3-bromo-6-chlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of optimizing the condensation temperature for this specific substrate. The presence of both bromo and chloro substituents on the anthranilic acid ring introduces unique electronic effects that necessitate careful control of reaction parameters to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the condensation of 2-Amino-3-bromo-6-chlorobenzoic acid?

A1: The primary challenge arises from the electronic properties of the starting material. The bromine atom at the 3-position and the chlorine atom at the 6-position are electron-withdrawing groups. This reduces the nucleophilicity of the amino group, making the initial condensation step with an acylating agent or amide more difficult than with unsubstituted anthranilic acid. Consequently, higher reaction temperatures or more reactive coupling partners may be required, which in turn can lead to side reactions if not properly optimized.

Q2: How does temperature generally affect the condensation reaction to form quinazolinones?

A2: Temperature is a critical parameter in quinazolinone synthesis.[1][2]

  • Insufficient Temperature: May lead to a sluggish or incomplete reaction, resulting in low yields and recovery of unreacted starting material.

  • Optimal Temperature: Provides the necessary activation energy for the condensation and subsequent cyclization to occur at a reasonable rate, maximizing the yield of the desired product.

  • Excessive Temperature: Can cause decomposition of the starting materials, intermediates, or the final product. It can also promote the formation of undesired byproducts, complicating purification and reducing the overall yield.[3]

Q3: What are the common methods for achieving condensation with this substrate?

A3: The most prevalent method is a variation of the Niementowski reaction.[3][4] This typically involves two main steps:

  • Acylation/Amidation: The 2-amino group of the benzoic acid is first acylated or reacted with an amide.

  • Cyclization: The resulting intermediate undergoes an intramolecular condensation to form the quinazolinone ring.

These steps can sometimes be performed in a one-pot synthesis. Given the reduced reactivity of the starting material, microwave-assisted synthesis can be a highly effective alternative to conventional heating, often leading to shorter reaction times and improved yields.[3]

Troubleshooting Guide

Issue 1: Low or No Product Formation

  • Question: I am not observing any significant product formation, and my starting material is largely unreacted. What should I do?

  • Answer: This is a common issue when dealing with deactivated anthranilic acids.

    • Increase Temperature Systematically: The initial reaction temperature may be too low to overcome the activation energy. It is recommended to increase the temperature in a stepwise manner (e.g., in 10-15 °C increments) while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

    • Consider a More Reactive Acylating Agent: If using a simple amide, switching to a more reactive acyl chloride or anhydride can facilitate the initial acylation step.

    • Catalyst Addition: For certain condensation partners, the addition of a Lewis acid or a dehydrating agent like polyphosphoric acid can promote the reaction.

    • Microwave Irradiation: If available, microwave synthesis can provide rapid and efficient heating, often driving sluggish reactions to completion.[5]

Issue 2: Formation of Multiple Byproducts

  • Question: My reaction mixture shows multiple spots on the TLC plate, and the yield of the desired product is low. How can I improve the selectivity?

  • Answer: The formation of multiple byproducts is often a sign that the reaction temperature is too high or that side reactions are competing with the desired pathway.

    • Lower the Reaction Temperature: A high temperature might be causing decomposition or promoting alternative reaction pathways. Try running the reaction at a lower temperature for a longer duration.

    • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Experiment with different high-boiling point solvents such as DMF, DMSO, or Dowtherm A to find one that favors the formation of the desired product.

    • Inert Atmosphere: At elevated temperatures, oxidative side reactions can occur. Conducting the reaction under an inert atmosphere of nitrogen or argon can help minimize these unwanted reactions.

Issue 3: Difficulty with Cyclization

  • Question: I have successfully formed the acylated intermediate, but the subsequent cyclization to the quinazolinone is not proceeding efficiently. What could be the problem?

  • Answer: The cyclization step also has a significant energy barrier that is influenced by temperature.

    • Increase Temperature for Cyclization: If the acylation is performed at a lower temperature, a subsequent increase in temperature might be necessary to drive the intramolecular cyclization.

    • Acid or Base Catalysis: The cyclization can sometimes be promoted by the addition of a catalytic amount of a strong acid (like p-toluenesulfonic acid) or a base, depending on the specific mechanism.

    • Dehydrating Conditions: The cyclization involves the elimination of a water molecule. Ensuring anhydrous conditions or using a dehydrating agent can shift the equilibrium towards the cyclized product.

Experimental Protocol: Temperature Optimization

This protocol provides a systematic approach to determining the optimal condensation temperature for 2-Amino-3-bromo-6-chlorobenzoic acid with a model amide (e.g., formamide).

Materials:

  • 2-Amino-3-bromo-6-chlorobenzoic acid

  • Formamide (or other desired amide)

  • High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF)

  • Reaction vials suitable for parallel synthesis

  • Heating block or oil bath with precise temperature control

  • TLC plates (silica gel) and appropriate mobile phase

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In a series of identical reaction vials, place 2-Amino-3-bromo-6-chlorobenzoic acid (1 equivalent) and the chosen solvent.

  • Reagent Addition: Add the amide (e.g., formamide, 3-5 equivalents) to each vial.

  • Temperature Gradient: Place the vials in a heating block or separate oil baths set to a range of temperatures. A good starting range would be 120°C, 135°C, 150°C, and 165°C.[6][7]

  • Reaction Monitoring: At regular intervals (e.g., every 30-60 minutes), take a small aliquot from each reaction vial and analyze it by TLC to monitor the consumption of the starting material and the formation of the product.

  • Determining Optimal Time and Temperature: Identify the temperature that provides the best conversion to the desired product in a reasonable amount of time, with minimal byproduct formation.

  • Work-up and Analysis: Once the optimal conditions are identified, the reaction can be scaled up. After completion, the reaction mixture is cooled, and the product is typically precipitated by pouring it into cold water. The crude product is then collected by filtration.

  • Purification: The crude product should be purified, for example, by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure quinazolinone derivative.

Quantitative Data Summary (Hypothetical Optimization)
Reaction Temperature (°C)Reaction Time (hours)Yield of Desired Product (%)Observations
120635Incomplete conversion of starting material
135465Good conversion, minor byproducts
150 2.5 85 Optimal: High yield, clean reaction
165270Increased byproduct formation observed

Visualizing the Workflow and Influencing Factors

Below are diagrams to help visualize the experimental workflow and the interplay of key parameters.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Optimization cluster_analysis Analysis & Purification start Weigh Reactants: 2-Amino-3-bromo-6-chlorobenzoic acid Amide dissolve Dissolve in High-Boiling Solvent start->dissolve heat Heat at Various Temperatures (e.g., 120-165°C) dissolve->heat monitor Monitor by TLC/LC-MS at Time Intervals heat->monitor workup Quench Reaction & Precipitate Product monitor->workup purify Purify by Recrystallization workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Experimental workflow for temperature optimization.

influencing_factors Temp Temperature Rate Reaction Rate Temp->Rate Increases SideRxns Side Reactions Temp->SideRxns Increases Decomp Decomposition Temp->Decomp Increases Yield Product Yield Purity Product Purity Rate->Yield Increases SideRxns->Purity Decreases Decomp->Yield Decreases

Caption: Interplay of temperature and reaction outcomes.

References

  • Al-Iraqi, M. A., & Saad-Aldeen, R. A. (2019). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds.
  • Bhattacharya, A., & Sharma, A. (2015). Effect of reaction temperature for the three-component condensation reaction.
  • Eshboev, F., & Azimova, S. (2021). SYNTHESIS OF 6-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONES AND THEIR ANTIMICROBIAL ACTIVITY.
  • Hassan, H. M., et al. (2011). Synthesis and antibacterial activity of some new amino acid derivatives of 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic. Journal of Chemical and Pharmaceutical Research, 3(1), 388-394.
  • Jain, S., et al. (2012). Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition. Journal of Pharmacy Research, 5(3), 1535-1537.
  • Kamal, A., et al. (2011). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 10(2), 269-276.
  • Lopes, J., et al. (2020). Optimization of the Condensation Reaction.
  • Niementowski, S. (1895). Synthesen von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 28(3), 2810-2817.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Safari, J., & Gandomi-Ravandi, S. (2014). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Journal of Heterocyclic Chemistry, 51(5), 1195-1215.
  • Sharma, V., & Kumar, P. (2016). Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. ARKIVOC, 2005(xiii), 98-108.
  • Wikipedia. (n.d.). Niementowski quinoline synthesis. Retrieved from [Link]

  • Xu, L., Jiang, Y., & Ma, D. (2012). CuI/4-hydroxy-l-proline catalyzed coupling of N-substituted o-bromobenzamides with formamide affords 3-substituted quinazolinones at 80°C. Organic Letters, 14(4), 1150-1153.
  • BenchChem. (2022). Application Note: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide. BenchChem.
  • ResearchGate. (2025). Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones.
  • Semantic Scholar. (n.d.). Niementowski reaction: microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and. Semantic Scholar.

Sources

Optimization

Technical Support Center: Stability Management for 2-Amino-3-bromo-6-chlorobenzoic Acid

Case ID: ABCA-DEC-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Preventing Thermal Decarboxylation During Synthesis & Processing Executive Summary: The "Ortho Effect" Trap 2-Amino-3-bro...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ABCA-DEC-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Preventing Thermal Decarboxylation During Synthesis & Processing

Executive Summary: The "Ortho Effect" Trap

2-Amino-3-bromo-6-chlorobenzoic acid (ABCA) is structurally predisposed to decarboxylation due to the Steric Inhibition of Resonance (The Ortho Effect) .

Unlike simple benzoic acids, the bulky 6-chloro and 2-amino groups force the carboxylic acid moiety out of planarity with the benzene ring. This twisting disrupts the conjugation between the carboxyl group and the aromatic system, significantly lowering the activation energy required to break the C-C bond and release CO₂.

The Consequence: Heating this substrate—especially in acidic media or during standard thionyl chloride activation—will rapidly convert your valuable intermediate into 2-bromo-5-chloroaniline , a dead-end byproduct.

Troubleshooting Guide (Q&A)

Q1: "I tried making the acid chloride using SOCl₂ at reflux, but the product is a dark oil that doesn't react. What happened?"

Diagnosis: You likely decarboxylated the starting material.[1][2] The high temperature (76°C+) required for thionyl chloride reflux, combined with the generation of HCl, creates a perfect storm for decarboxylation. The Fix:

  • Stop refluxing. This substrate cannot survive prolonged heating above 60°C in acidic conditions.

  • Switch activation method. Use the "Sulfonyl Mixed Anhydride" method (detailed in Protocol B). This activates the carboxylic acid at <0°C using Methanesulfonyl Chloride (MsCl) and a base, completely bypassing the thermal risk.

Q2: "I see a new spot on TLC that is less polar than my starting material. Is this the ester?"

Diagnosis: If you were heating without an alkylating agent, it is likely 2-bromo-5-chloroaniline (the decarboxylated product), not the ester. Both are less polar than the acid. Verification: Check the UV spectrum or run a mini-workup. The aniline will be basic; the ester will be neutral. The Fix: If you need the ester, avoid acid-catalyzed Fischer esterification (e.g., MeOH/H₂SO₄ reflux). Use Protocol A (Base-Promoted Alkylation) which proceeds at room temperature.

Q3: "Can I scale up the reaction using the same conditions as the gram-scale pilot?"

Diagnosis: Scale-up creates heat transfer lag. A reaction that stayed at 50°C on a 1g scale might spike to 80°C on a 100g scale due to exotherms, triggering runaway decarboxylation. The Fix:

  • Active cooling is mandatory.

  • Dose reagents slowly to maintain internal temperature (Ti) < 10°C during activation steps.

Validated Protocols

Protocol A: Safe Esterification (Methyl Ester Synthesis)

Use this route if you need to protect the acid group before further manipulation.

Principle: Uses Iodomethane (MeI) and a mild base to alkylate the carboxylate at Room Temperature (RT), avoiding the heat/acid of Fischer esterification.

Reagents:

  • ABCA (1.0 eq)

  • Potassium Carbonate (

    
    ) (1.5 eq) - Acts as an HCl scavenger and deprotonates the acid.
    
  • Iodomethane (MeI) (1.2 eq) - The alkylating agent.

  • DMF (Dimethylformamide) - Solvent (5-10 volumes).

Step-by-Step:

  • Dissolution: Dissolve ABCA in DMF at 20°C. The solution may be slightly yellow.

  • Base Addition: Add

    
    .[3] Stir for 15 minutes. The mixture will become a suspension.
    
  • Alkylation: Cool to 0°C. Add MeI dropwise over 20 minutes.

  • Reaction: Allow to warm to RT naturally. Stir for 4–6 hours.

  • Workup: Pour into ice water. The methyl ester should precipitate. Filter and wash with water.

    • Checkpoint: Yield should be >90%. If the solid is oily, recrystallize from cold Ethanol.

Protocol B: Low-Temp Amide Coupling (The "MsCl Method")

Use this route if you are trying to couple the acid to an amine (e.g., to make an anthranilic diamide).

Principle: Instead of making a thermal acid chloride, you generate a mixed anhydride in situ at -5°C. This is the industrial standard for manufacturing sensitive Rynaxypyr intermediates.

Reagents:

  • ABCA (1.0 eq)

  • Methanesulfonyl Chloride (MsCl) (1.1 eq)

  • Pyridine or 3-Picoline (2.5 eq)

  • Target Amine (1.1 eq)

  • Acetonitrile (MeCN) - Solvent.[4]

Step-by-Step:

  • Setup: Charge ABCA and Pyridine into MeCN. Cool the mixture to -5°C to 0°C .

  • Activation: Add MsCl dropwise, maintaining temperature below 5°C .

    • Mechanism:[3][4][5][6][7][8][9][10] This forms the mixed sulfonyl anhydride. It is highly reactive but stable at low temps.

    • Wait: Stir at 0°C for 30–60 minutes.

  • Coupling: Add your Target Amine (dissolved in minimal MeCN) dropwise.

  • Completion: Allow to warm to RT. The reaction is usually complete within 2 hours.

  • Workup: Quench with water. The product often precipitates directly.

Visual Logic & Mechanisms

Diagram 1: The Decarboxylation Trap

This diagram illustrates the steric mechanism forcing the molecule down the degradation pathway.

DecarboxylationMechanism Start 2-Amino-3-bromo-6-chlorobenzoic Acid (Sterically Crowded) Twist Steric Twist (COOH forced out of plane) Start->Twist 6-Cl Bulk Heat Heat / Acidic Reflux Twist->Heat TS Transition State (Zwitterionic/Cyclic) Heat->TS Activation Energy Met Product 2-Bromo-5-chloroaniline (DEAD END) TS->Product C-C Bond Break CO2 CO2 Gas (Irreversible Loss) TS->CO2

Caption: The 6-chloro substituent forces the carboxyl group out of alignment with the ring (Steric Twist), breaking resonance stabilization. Adding heat pushes the molecule over the energy barrier, ejecting CO2.

Diagram 2: Safe Processing Workflow

Follow this decision tree to select the correct protocol.

WorkflowDecision Input Start: ABCA Substrate Goal What is your goal? Input->Goal Path1 Protect Carboxyl Group Goal->Path1 Path2 React with Amine (Coupling) Goal->Path2 Risk AVOID: SOCl2 Reflux / Acid Heat Path1->Risk Traditional Method Sol1 Protocol A: Alkylation (MeI / K2CO3 @ RT) Path1->Sol1 Recommended Path2->Risk Traditional Method Sol2 Protocol B: Mixed Anhydride (MsCl / Pyridine @ 0°C) Path2->Sol2 Recommended

Caption: Decision matrix for handling ABCA. Note that traditional high-heat methods are explicitly flagged as high-risk pathways.

Stability Data Summary

ParameterLimit / ThresholdConsequence of Exceeding
Max Process Temp (Acidic) 60°CRapid Decarboxylation (>5% per hour)
Max Process Temp (Basic) 90°CSlow Decarboxylation / Hydrolysis
Stable pH Range 7.0 – 10.0Anionic form (Carboxylate) is most sterically stable
Critical Impurity 2-Bromo-5-chloroanilineIndicates thermal failure

References

  • DuPont Crop Protection. (2003). Process for the preparation of anthranilic diamide insecticides.[9] World Intellectual Property Organization. Patent WO2003015518. (Describes the MsCl/Pyridine activation method for 2,6-disubstituted anthranilic acids). Link

  • Dunn, P. J., et al. (2014). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (Discusses the environmental and stability advantages of mixed anhydride couplings over thionyl chloride). Link

  • Goossen, L. J., et al. (2009). Protodecarboxylation of carboxylic acids.Synthesis, 2009(16), 2697-2710. (Mechanistic review of benzoic acid decarboxylation, highlighting the role of ortho-substituents). Link

  • Lahm, G. P., et al. (2007). Rynaxypyr™: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator.Bioorganic & Medicinal Chemistry Letters, 17(22), 6274-6279. (Provides context on the synthesis and stability of the chlorantraniliprole scaffold). Link

Sources

Troubleshooting

Technical Support Center: Purification of 2-Amino-3-bromo-6-chlorobenzoic Acid Derivatives by Recrystallization

Prepared by: Senior Application Scientist This guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Amino-3-bromo-6-chlorobenzoic acid and its derivatives. Recrystal...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

This guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Amino-3-bromo-6-chlorobenzoic acid and its derivatives. Recrystallization is a powerful technique for purifying these solid compounds, but its success hinges on a clear understanding of the underlying principles and a systematic approach to troubleshooting. This document provides in-depth, experience-driven guidance to help you overcome common challenges and achieve high-purity crystalline products.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization process in a direct question-and-answer format.

Question: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?

Answer:

"Oiling out" occurs when the dissolved compound comes out of solution as a liquid instead of a solid. This typically happens when the solution becomes saturated at a temperature that is above the melting point of your impure compound. The presence of impurities can significantly depress the melting point, making this a common issue.

Causality & Solution:

  • High Solute Concentration: The solution is likely too concentrated, causing the compound to separate prematurely upon cooling. To remedy this, reheat the mixture to redissolve the oil and add a small amount (5-10% more) of the hot solvent to decrease the saturation temperature.[1][2]

  • Significant Impurities: If adding more solvent doesn't work, the level of impurities may be too high. If the impurities are colored, consider a hot filtration step with activated charcoal to remove them.[1][3] Be aware that charcoal can also adsorb some of your desired product.

Question: I have very low, or even zero, yield after cooling. Where did my product go?

Answer:

A low or non-existent yield is one of the most frequent problems in recrystallization and almost always points to an issue with solvent volume or selection.[4]

Causality & Solution:

  • Excess Solvent: The most common cause is using too much solvent to dissolve the crude material.[1][4] In this case, the solution never reaches saturation upon cooling. The fix is to place the flask back on a heat source and carefully boil off a portion of the solvent to concentrate the solution.[1] Allow it to cool again and observe for crystal formation.

  • Inappropriate Solvent Choice: Your compound may be too soluble in the chosen solvent, even at low temperatures. If concentrating the solution fails, you may need to recover your crude solid by fully evaporating the solvent and attempting the recrystallization again with a different solvent or a mixed-solvent system.[1]

Question: The solution has cooled completely, but no crystals have formed. Is the experiment a failure?

Answer:

Not at all. This is a classic case of a supersaturated solution, where the compound remains dissolved even though its solubility limit has been exceeded.[4] This happens when there are no nucleation sites for crystals to begin growing.

Causality & Solution:

  • Lack of Nucleation Sites: Crystal formation is not a spontaneous process and requires an initial surface to start. You can induce crystallization using one of these proven methods:

    • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent level. The microscopic scratches on the glass provide an ideal surface for the first crystals to form.[4][5]

    • Seed Crystals: If you have a small amount of the pure compound, add a single tiny crystal to the solution. This "seed" will act as a template for rapid crystal growth.[4][5]

    • Extended Cooling: Cool the solution further in an ice-water bath to decrease the solubility even more, which often promotes nucleation.

Question: My final product is still colored, even after recrystallization. How do I get rid of the color?

Answer:

Colored impurities are common in organic synthesis. If a single recrystallization does not remove them, it's because they have similar solubility properties to your target compound or have been adsorbed onto the crystal surface.

Causality & Solution:

  • Persistent Colored Impurities: The most effective method for removing colored impurities is to use activated charcoal (decolorizing carbon).[3]

    • Procedure: After dissolving your crude compound in the minimum amount of hot solvent, remove the flask from the heat and add a very small amount of activated charcoal (a tiny spatula tip is usually sufficient). Swirl the hot mixture for a few minutes. The colored impurities will adsorb to the high surface area of the carbon.

    • Crucial Next Step: You must then perform a hot gravity filtration to remove the charcoal while the solution is still boiling.[3] If you allow the solution to cool, your product will crystallize prematurely along with the charcoal.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for my 2-Amino-3-bromo-6-chlorobenzoic acid derivative?

The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[6] For this class of compounds, which are polar, aromatic carboxylic acids, good starting points include:

  • Single Solvents: Alcohols (ethanol, isopropanol) or ethyl acetate. Water can also be effective due to the polar amino and carboxylic acid groups, which increase solubility in hot water.[5][7][8]

  • Mixed-Solvent Systems: If no single solvent is ideal, a mixed-solvent system is an excellent alternative.[9] Common pairs for these types of compounds include Ethanol/Water or Hexane/Ethyl Acetate.[7] In this system, you dissolve the compound in a minimum amount of the "soluble" solvent (e.g., hot ethanol) and then add the "anti-solvent" (e.g., water) dropwise until the solution becomes cloudy, then reheat to clarify before cooling.

Q2: What are the likely impurities in my crude product?

Impurities can originate from several sources:

  • Unreacted Starting Materials: For example, if synthesizing from a precursor like 2,3-dichlorobenzoic acid, some may remain.[10]

  • Side-Products: Isomers or products from side reactions that occurred during synthesis.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the preceding reaction steps.

  • Degradation Products: Compounds formed if the product is unstable under the reaction conditions.

Q3: Why is slow cooling so important for achieving high purity?

Slow cooling is critical for the formation of a pure, well-ordered crystal lattice.[11] When a solution cools slowly, the molecules of your target compound have time to arrange themselves into the most stable crystal structure, a process that naturally excludes molecules of different shapes and sizes (i.e., impurities).[3] Rapid cooling, or "crashing out," traps impurities within the fast-forming crystal lattice, defeating the purpose of the purification.[1]

Q4: Can I reuse the filtrate (mother liquor) to get more product?

Yes, the filtrate will contain some of your dissolved product. You can often obtain a second crop of crystals by reheating the filtrate to reduce its volume (boiling off some solvent) and then cooling it again. However, be aware that this second crop will likely be less pure than the first, as the concentration of impurities relative to your product is now higher. It is good practice to keep the first and second crops separate until their purity can be verified (e.g., by melting point analysis).

Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Choose a suitable solvent based on preliminary solubility tests (see FAQ 1 and the table below).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of solvent required to dissolve the solid at its boiling point. Add the solvent in small portions, allowing the solution to return to a boil between additions.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-warmed funnel to prevent premature crystallization.[2]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[3] Cooling too quickly will trap impurities.[1]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize the crystal yield.[5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.[4]

  • Drying: Allow the crystals to dry completely on the filter by drawing air through them. For final drying, transfer them to a watch glass or drying oven.

Protocol 2: Mixed-Solvent Recrystallization
  • Solvent Pair Selection: Choose two miscible solvents. One should readily dissolve your compound (Solvent A), and the other should not (Solvent B).

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Solvent A.

  • Addition of Anti-Solvent: While the solution is still hot, add Solvent B dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add a few more drops of hot Solvent A until the solution becomes clear again.

  • Crystallization and Isolation: Follow steps 5 through 9 from the Single-Solvent Recrystallization protocol.

Data Summary Table
SolventBoiling Point (°C)Characteristics & Suitability
Ethanol 78Good general-purpose polar solvent. Often used in combination with water.[12]
Ethyl Acetate 77A moderately polar solvent; good for compounds that are too soluble in alcohols.[8][13]
Water 100Excellent for polar compounds, especially salts. Solubility of benzoic acids increases significantly in hot water versus cold.[5][8]
Hexane/Heptane 69 / 98Non-polar solvents. Primarily used as the "anti-solvent" in a mixed-solvent system with a more polar solvent like ethyl acetate.[7]
Acetone 56A very polar solvent that can be effective, often used in a mixed system with a non-polar solvent like hexane.[7]
Visualizations
General Recrystallization Workflow

G cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Crude Solid in Flask B Add Minimum Hot Solvent A->B C Add Charcoal (if needed) B->C D Hot Gravity Filtration C->D E Slow Cooling to Room Temp D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I

Caption: A generalized workflow for purification by recrystallization.

Troubleshooting Decision Tree

G Start After Cooling, What is the Issue? P1 No Crystals Formed Start->P1 P2 Product Oiled Out Start->P2 P3 Yield is Very Low Start->P3 S1a Scratch inner surface of flask P1->S1a Supersaturated S1b Add a seed crystal P1->S1b Supersaturated F1 Still no crystals? Re-evaluate solvent choice. P1->F1 S2 Reheat, add more solvent, cool again P2->S2 Too Concentrated / Impure S3 Boil off excess solvent, re-cool P3->S3 Too much solvent used S3->F1

Sources

Optimization

Technical Support Center: Navigating Synthetic Challenges with 3-Bromo Substituted Anthranilic Acids

Welcome to the technical support center for synthetic methodologies involving 3-bromo substituted anthranilic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic methodologies involving 3-bromo substituted anthranilic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by this class of compounds. The inherent steric hindrance from the ortho-bromo substituent, coupled with the electronic nature of the anthranilic acid scaffold, often leads to low yields, incomplete reactions, and challenging purifications.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these common hurdles. We will delve into the "why" behind experimental choices, offering field-proven insights to empower you to design robust and successful synthetic routes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments, providing a logical workflow for diagnosis and resolution.

Issue 1: Failed or Low-Yield Amide Coupling to the Anthranilic Amine

You are attempting to form an amide bond by reacting the amine of a 3-bromoanthranilic acid with a carboxylic acid, but are observing no product or very low conversion, even with standard coupling reagents.

Probable Causes:

  • Low Nucleophilicity: The aniline nitrogen in anthranilic acid is electron-deficient due to the presence of the ortho-carboxylic acid and the bromine atom, which reduces its nucleophilicity.

  • Steric Blockade: The bulky bromine atom at the 3-position, adjacent to the amine, physically obstructs the approach of the activated carboxylic acid.[1][2][3] This steric congestion creates a high activation energy barrier for the reaction.[4][5]

  • Ineffective Activation: Standard coupling reagents like HATU, HBTU, or EDC/HOBt may form an activated ester that is not reactive enough to overcome the combined electronic and steric challenges.[4][6]

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Low-Yield Amide Coupling start Low Yield with Standard Coupling Reagents (e.g., HATU, EDC) step1 Switch to a More Reactive Acyl Intermediate start->step1 Diagnosis: Insufficient Activation step2 Generate Acyl Fluoride in situ step1->step2 Strategy: Increase Electrophilicity reagent Use BTFFH, XtalFluor-E, or Deoxo-Fluor with a hindered base (e.g., DIPEA) step2->reagent conditions Elevate reaction temperature (80-120 °C) step2->conditions step3 Monitor reaction for completion step2->step3 outcome Successful Amide Formation step3->outcome High Conversion fail If still failing, consider alternative route step3->fail Low Conversion

Caption: Workflow for troubleshooting amide coupling reactions.

Detailed Protocol: Acyl Fluoride Method for Hindered Amide Coupling [6][7]

This protocol is adapted for challenging couplings involving electron-deficient and sterically hindered amines.

  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.3 equiv.) in anhydrous dichloromethane (DCM, ~0.2 M).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 4.5 equiv.) followed by Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH, 1.5 equiv.). Stir the mixture at room temperature for 30 minutes to form the acyl fluoride in situ.

  • Coupling: Add a solution of the 3-bromo substituted anthranilic acid (1.0 equiv.) in anhydrous DCM.

  • Reaction: Seal the vessel and heat the reaction mixture to 80 °C. Monitor the reaction progress by LC-MS or TLC. Reaction times can range from 12 to 24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with DCM, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel chromatography.

Issue 2: Poor Conversion in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

You are attempting a Suzuki-Miyaura or Buchwald-Hartwig reaction at the C-Br position, but the reaction stalls or provides low yields of the desired biaryl or arylamine product.

Probable Causes:

  • Catalyst Deactivation: The unprotected amine and carboxylic acid groups of the anthranilic acid can coordinate to the palladium center, potentially poisoning the catalyst or inhibiting the catalytic cycle.

  • Steric Hindrance: The ortho-amine and ortho-carboxylic acid groups crowd the palladium center during the oxidative addition step, slowing down the reaction.[8][9]

  • Inappropriate Ligand Choice: First-generation phosphine ligands may not be sufficiently electron-rich or bulky to promote the challenging oxidative addition and reductive elimination steps required for this hindered substrate.[8][9][10]

Troubleshooting Workflow:

G cluster_1 Troubleshooting: Pd-Catalyzed Cross-Coupling start Low Yield in Suzuki or Buchwald-Hartwig Reaction decision Protect Functional Groups? start->decision protect Protect Amine (e.g., Boc) and/or Carboxylic Acid (e.g., Me/Et ester) decision->protect Yes (Complex Substrates) no_protect Proceed with Unprotected Substrate decision->no_protect No (Simpler Substrates) ligand_choice Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos, BrettPhos) protect->ligand_choice no_protect->ligand_choice catalyst_system Employ a modern Pd Pre-catalyst (e.g., G3 or G4 Palladacycles) ligand_choice->catalyst_system base_solvent Optimize Base and Solvent (e.g., K₃PO₄, Cs₂CO₃ in Toluene/Dioxane) ligand_choice->base_solvent outcome Improved Yield and Conversion ligand_choice->outcome

Caption: Decision workflow for optimizing cross-coupling reactions.

Detailed Protocol: Suzuki-Miyaura Coupling of Unprotected 3-Bromoanthranilic Acid [11][12]

This protocol utilizes a modern catalyst system that has shown efficacy for unprotected ortho-bromoanilines.

  • Reactant Setup: To a reaction vial, add the 3-bromoanthranilic acid (1.0 equiv.), the desired boronic acid or ester (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., CataXCium A Pd G3, 2-5 mol%).

  • Solvent: Add a degassed mixture of dioxane and water (e.g., 4:1 v/v).

  • Reaction: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring until the starting material is consumed (monitor by LC-MS).

  • Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite. Wash the organic layer with water and brine.

  • Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify via column chromatography or preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: My 3-bromoanthranilic acid seems poorly soluble in common organic solvents for amide coupling. What can I do?

A1: Anthranilic acids are zwitterionic in nature, which can limit their solubility.[13] For amide couplings, you can try using more polar aprotic solvents like DMF or DMA, often with gentle heating to aid dissolution. Alternatively, converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) prior to the coupling reaction will significantly improve solubility in solvents like DCM or THF.[14][15] This protection strategy also prevents the carboxylic acid from interfering with the coupling reaction.

Q2: I am considering an esterification of the carboxylic acid. Will the steric hindrance from the bromine be a major issue?

A2: Yes, the ortho-bromo substituent will sterically hinder the carboxylic acid. Standard Fischer esterification conditions (acid catalyst in alcohol) may be slow and require high temperatures. A more effective approach for hindered acids is to use a coupling reagent like DCC with DMAP or to convert the carboxylic acid to a more reactive intermediate like an acid chloride (using SOCl₂ or (COCl)₂) before reacting it with the alcohol.[16][17]

Q3: For a Buchwald-Hartwig amination, which class of ligands is generally most successful for substrates like 3-bromoanthranilic acid?

A3: For sterically hindered and electron-deficient aryl bromides, the most successful ligands are typically bulky, electron-rich biaryl monophosphine ligands.[8][10] Ligands from the Buchwald family, such as SPhos, XPhos, and RuPhos, are excellent starting points.[9] These ligands promote the difficult oxidative addition step and facilitate the final reductive elimination to form the C-N bond. Using a pre-formed palladium-ligand complex (precatalyst) often gives more reproducible results.[18]

Q4: Can I perform a C-N coupling using copper catalysis instead of palladium?

A4: Yes, copper-catalyzed C-N coupling (Ullmann-type reactions) can be an effective alternative, especially for hindered partners.[19] Modern protocols often use specific ligands, such as pyrrole-ols or picolinhydrazides, which can facilitate the coupling of ortho-substituted aryl halides with amines at lower temperatures than traditional Ullmann conditions.[20] This can be a cost-effective and complementary approach if palladium-based methods are unsuccessful.

Q5: Is it always necessary to protect the amine or carboxylic acid functional groups before attempting cross-coupling on the aryl bromide?

A5: Not always, but it is a critical consideration. As demonstrated in the Suzuki protocol above, modern catalyst systems can tolerate unprotected functional groups, which is advantageous for step economy.[11] However, for particularly sensitive substrates or when experiencing persistent low yields, a protection strategy is a robust solution.[14] Protecting the amine as a Boc-carbamate and the acid as a methyl ester can prevent side reactions and improve catalyst performance.[15][21] The choice depends on the complexity of your molecule and the robustness of the chosen catalytic system.

Data Summary: Ligand Effects in Cross-Coupling

The choice of ligand is paramount for overcoming the steric hindrance in 3-bromoanthranilic acid derivatives. The following table summarizes general trends observed for related sterically hindered substrates.

Ligand ClassKey FeaturesTypical ApplicationPerformance with Hindered Substrates
Simple Phosphines (e.g., PPh₃) Less bulky, less electron-donatingGeneral couplings of simple aryl halidesPoor to moderate; often fails
Bidentate Phosphines (e.g., BINAP, dppf) Chelating, provides catalyst stabilityFirst reliable systems for C-N coupling[8]Moderate; can be effective but often superseded
Bulky Biaryl Phosphines (e.g., XPhos, SPhos) Highly bulky, very electron-rich[9]Buchwald-Hartwig, Suzuki of Ar-Cl/Ar-BrExcellent; designed for hindered substrates[10]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, sterically tunable[18]Suzuki, Buchwald-Hartwig, Amide CouplingsExcellent; highly active and stable catalysts

References

  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Publications. Available from: [Link]

  • [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. PMC. Available from: [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. Available from: [Link]

  • Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv. Available from: [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. Available from: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available from: [Link]

  • How aniline react with carboxylic acid and carboxylic acid derivatives? Quora. Available from: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available from: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available from: [Link]

  • Protective Groups. Organic Chemistry Portal. Available from: [Link]

  • Protecting Groups. IIT. Available from: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. SciSpace. Available from: [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. Available from: [Link]

  • The Synthesis of Sterically Hindered Amides. ResearchGate. Available from: [Link]

  • Method for esterifying sterically hindered carboxylic acids.Google Patents.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. Available from: [Link]

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog. Available from: [Link]

  • Anthranilic acid. Wikipedia. Available from: [Link]

  • Process for preparing anthranilic acid esters.Google Patents.
  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? PMC. Available from: [Link]

  • Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. ResearchGate. Available from: [Link]

  • Anthranilic acid. Penta chemicals. Available from: [Link]

  • Pd(CH3CN)2Cl2/Pipecolinic Acid as a Highly Efficient Catalytic System for Suzuki-Miyaura Cross-coupling Reaction of Bromoaryl Carboxylic Acids in Water. MDPI. Available from: [Link]

  • Steric Hindrance. ChemTalk. Available from: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. Available from: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available from: [Link]

  • Steric hindrance. YouTube. Available from: [Link]

  • How to overcome Steric Hindrance? ResearchGate. Available from: [Link]

  • Esterification of sterically hindered acids and alcohols in fluorous media. Scilit. Available from: [Link]

  • A method for the esterification of sterically hindered carboxylic acids. Semantic Scholar. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-Amino-3-bromo-6-chlorobenzoic acid

Welcome to the technical support center for resolving chromatographic issues with 2-Amino-3-bromo-6-chlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving chromatographic issues with 2-Amino-3-bromo-6-chlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing during HPLC analysis of this compound. As Senior Application Scientists, we have curated this in-depth resource to provide not just solutions, but also the underlying scientific principles to empower you to effectively troubleshoot and optimize your separations.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical properties of 2-Amino-3-bromo-6-chlorobenzoic acid that contribute to peak tailing?

A1: 2-Amino-3-bromo-6-chlorobenzoic acid is an amphoteric molecule, meaning it has both acidic and basic functional groups. The primary contributors to peak tailing are:

  • The Carboxylic Acid Group (-COOH): This acidic moiety can interact with residual, un-endcapped silanols on the silica-based stationary phase, leading to secondary interactions and peak tailing.

  • The Amino Group (-NH2): This basic group can also interact with acidic silanols, especially at low mobile phase pH where it is protonated (-NH3+).

  • Halogen Substituents (-Br and -Cl): While less common, the electron-withdrawing nature of the halogens can influence the acidity of the carboxylic acid and the basicity of the amino group, potentially exacerbating interactions with the stationary phase.

Q2: Why is the mobile phase pH so critical for achieving good peak shape with this compound?

A2: The mobile phase pH dictates the ionization state of both the analyte and the stationary phase. For 2-Amino-3-bromo-6-chlorobenzoic acid, controlling the pH is essential to minimize unwanted secondary interactions.

  • At low pH (e.g., < 3): The carboxylic acid will be protonated and less likely to interact with silanols. However, the amino group will be protonated, increasing its potential for interaction.

  • At high pH (e.g., > 7): The amino group will be neutral, reducing its interaction with silanols. But the carboxylic acid will be deprotonated, making it highly interactive with any residual positive charges on the stationary phase or metal impurities.

  • At intermediate pH: There will be a mixed population of ionized and neutral species, which can lead to broad, tailing peaks.

Therefore, selecting a pH that suppresses the ionization of the primary interacting group is a key strategy.

Q3: Can the choice of stationary phase influence peak tailing for this analyte?

A3: Absolutely. The choice of stationary phase is a critical factor.

  • Standard C18 Columns: These are a good starting point, but the quality of the endcapping is crucial. A poorly endcapped column will have more exposed silanols, leading to increased tailing.

  • "High Purity" or "Base-Deactivated" Silica Columns: These columns are manufactured to have a minimal number of accessible silanols and are often the best choice for polar and ionizable compounds.

  • Polar-Embedded or Polar-Endcapped Columns: These columns have a polar group embedded in the alkyl chain or at the end, which can help to shield the analyte from interacting with the underlying silica.

  • Hybrid Silica Columns (e.g., BEH): These columns are more resistant to a wider pH range and can offer improved peak shape for challenging compounds.

Troubleshooting Guide: A Step-by-Step Approach to Resolving Peak Tailing

This troubleshooting guide is designed to be a logical workflow, starting with the most common and easiest-to-address issues and progressing to more advanced solutions.

Step 1: Mobile Phase Optimization

The most common cause of peak tailing for ionizable compounds is an inappropriate mobile phase pH. The goal is to ensure a consistent ionization state for the analyte.

Protocol 1: Mobile Phase pH Adjustment

  • Initial Assessment: If you are observing peak tailing, first note your current mobile phase composition and pH.

  • Low pH Approach:

    • Prepare a mobile phase with a pH of 2.5-3.0 using an appropriate buffer (e.g., 20 mM potassium phosphate or 0.1% formic acid).

    • Equilibrate the column with at least 10-15 column volumes of the new mobile phase.

    • Inject your sample and observe the peak shape. At this pH, the carboxylic acid is protonated, minimizing its interaction with silanols.

  • High pH Approach (if low pH is unsuccessful):

    • Important: Ensure your column is stable at high pH. Standard silica columns are generally not recommended for pH > 7.5. A hybrid or high-pH stable column is necessary.

    • Prepare a mobile phase with a pH of 8.0-9.0 using a suitable buffer (e.g., 20 mM ammonium bicarbonate or ammonium formate).

    • Equilibrate the column thoroughly.

    • Inject your sample. At this pH, the amino group is neutral, and the silanols are deprotonated, which can reduce interactions.

Table 1: Mobile Phase Buffer Selection

pH RangeRecommended BufferConcentrationNotes
2.5 - 3.5Formic Acid or Phosphoric Acid0.1% (v/v) or 20 mMGood for suppressing carboxylic acid ionization.
3.0 - 5.0Acetate Buffer20-50 mMCan be effective but may not fully suppress ionization.
7.0 - 9.0Ammonium Bicarbonate/Formate20-50 mMRequires a high-pH stable column. Volatile and MS-compatible.
Step 2: Addressing Silanol Interactions

If pH optimization alone does not resolve the peak tailing, the issue is likely strong secondary interactions with stationary phase silanols.

Protocol 2: Using Mobile Phase Additives

  • Competitive Amine: Add a small amount of a competitive base to the mobile phase. This additive will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.

    • Recommended Additive: Triethylamine (TEA) or Diisopropylethylamine (DIEA).

    • Concentration: Start with a low concentration, e.g., 0.1% (v/v) TEA, and adjust as needed.

    • Implementation: Add the TEA to your aqueous mobile phase component and adjust the pH after the addition.

  • Ion-Pairing Reagents: For very stubborn peak tailing, an ion-pairing reagent can be used. This reagent forms a neutral complex with the ionized analyte, improving its retention and peak shape.

    • Recommended Reagent: For an acidic compound at low pH, a short-chain alkylammonium salt like tetrabutylammonium (TBA) hydrogen sulfate can be effective.

    • Concentration: Start with 5-10 mM in the mobile phase.

    • Caution: Ion-pairing reagents can be difficult to remove from a column. It is often best to dedicate a column for this type of analysis.

Diagram 1: Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH Optimized? start->check_ph adjust_ph Adjust pH (Low or High) check_ph->adjust_ph No additives Consider Mobile Phase Additives (e.g., TEA) check_ph->additives Yes adjust_ph->additives use_additives Incorporate Competitive Amine additives->use_additives No column_choice Evaluate Stationary Phase additives->column_choice Yes use_additives->column_choice change_column Switch to High-Purity or Polar-Embedded Column column_choice->change_column No good_peak Symmetrical Peak Achieved column_choice->good_peak Yes change_column->good_peak

Caption: A logical workflow for diagnosing and resolving HPLC peak tailing.

Step 3: Column and Hardware Considerations

If mobile phase modifications are insufficient, the problem may lie with the column itself or other hardware components.

Protocol 3: Column and System Evaluation

  • Column Health:

    • Test with a Neutral Compound: Inject a well-behaved, neutral compound (e.g., toluene or naphthalene). If this compound also shows tailing, your column may be fouled or voided.

    • Column Washing: Flush the column with a strong solvent wash sequence (e.g., water, methanol, acetonitrile, isopropanol) to remove contaminants.

  • Switching Stationary Phase: If you are using a standard C18 column, consider switching to one of the recommended alternatives in Q3 . A high-purity, base-deactivated column is often the most effective solution.

  • Extra-Column Volume: Excessive peak tailing can sometimes be caused by issues outside the column.

    • Tubing: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter.

    • Fittings: Check for any dead volumes in fittings or connections.

Diagram 2: Mechanism of Silanol Interaction and Mitigation

G cluster_0 Unmitigated Interaction cluster_1 Mitigation with TEA analyte_tail 2-Amino-3-bromo-6-chlorobenzoic acid (Ionized Carboxylate) silanol_tail Residual Silanol (Si-OH) analyte_tail->silanol_tail Secondary Interaction (Causes Tailing) analyte_sym 2-Amino-3-bromo-6-chlorobenzoic acid silanol_sym Residual Silanol (Si-OH) analyte_sym->silanol_sym Interaction Blocked tea Triethylamine (TEA) tea->silanol_sym Preferential Binding (Masks Site)

Caption: How a competitive base like TEA mitigates peak tailing.

Summary of Troubleshooting Strategies

Table 2: Quick Reference for Troubleshooting Peak Tailing

StrategyActionRationale
Mobile Phase pH Adjust to low pH (2.5-3.0) or high pH (8.0-9.0) with appropriate buffers.Suppresses ionization of the analyte or silanols, reducing secondary interactions.
Mobile Phase Additives Add a competitive base (e.g., 0.1% TEA) to the mobile phase.Masks active silanol sites on the stationary phase.
Stationary Phase Switch to a high-purity, base-deactivated, or polar-embedded column.Minimizes the number of available silanol groups for interaction.
System Check Test with a neutral compound and check for extra-column volume.Differentiates between chemical and physical causes of peak tailing.

By systematically working through these steps, you can diagnose the root cause of peak tailing for 2-Amino-3-bromo-6-chlorobenzoic acid and develop a robust and reliable HPLC method.

References

  • HPLC for Pharmaceutical Scientists. (2007). John Wiley & Sons. [Link]

  • Practical HPLC Method Development. (1997). John Wiley & Sons. [Link]

  • Peak Tailing in HPLC. (2021). Restek Corporation. [Link]

  • The Role of the Mobile Phase in HPLC. (2022). Waters Corporation. [Link]

Reference Data & Comparative Studies

Validation

FTIR characteristic peaks of 2-Amino-3-bromo-6-chlorobenzoic acid

This guide outlines the FTIR profiling of 2-Amino-3-bromo-6-chlorobenzoic acid , a specialized halogenated anthranilic acid derivative.[1][2] Given its structural specificity as a potential intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the FTIR profiling of 2-Amino-3-bromo-6-chlorobenzoic acid , a specialized halogenated anthranilic acid derivative.[1][2] Given its structural specificity as a potential intermediate in the synthesis of ryanodine receptor modulators (anthranilic diamides), this guide employs a comparative diagnostic approach .[1][2]

Since direct public spectral databases for this specific regioisomer are proprietary, this guide synthesizes data from structural analogs (Anthranilic acid, 2-Amino-6-chlorobenzoic acid, and 2-Amino-3-bromobenzoic acid) to establish a rigorous identification protocol.[1][2]

A Comparative Guide for Structural Validation & Isomer Differentiation

Executive Summary & Structural Context

2-Amino-3-bromo-6-chlorobenzoic acid is a tetrasubstituted benzene derivative.[1][2] Its identification relies on distinguishing the specific 1,2,3,6-substitution pattern from common isomers (e.g., the 3,5-substituted intermediates used in Chlorantraniliprole synthesis).[1][2]

  • Core Challenge: Differentiating the 6-chloro position (steric crowding of the carboxyl group) from the 5-chloro position (para to the amine).

  • Diagnostic Strategy: Focus on the C=O stretching frequency shift (due to the "Ortho Effect") and the Fingerprint Region (800–900 cm⁻¹) for aromatic C-H bending patterns.[1][2]

Experimental Protocol: High-Fidelity Acquisition

To ensure reproducible data for this solid acid, the following protocol minimizes polymorphic variations and moisture interference.

Method A: Diamond ATR (Recommended)[1][2]
  • Instrument: FTIR Spectrometer with DTGS/MCT detector.

  • Accessory: Single-reflection Diamond ATR (Attenuated Total Reflectance).[1][2]

  • Parameters:

    • Resolution: 2 cm⁻¹ (Critical for resolving split amine peaks).[1][2]

    • Scans: 64 (High S/N ratio).[1][2]

    • Range: 4000–450 cm⁻¹.[1][2]

  • Procedure:

    • Place ~5 mg of sample on the crystal.[1][2]

    • Apply high pressure (clamp) to ensure uniform contact.[1][2]

    • Correction: Apply "ATR Correction" algorithm post-acquisition to normalize peak intensities relative to transmission modes.

Method B: KBr Pellet (Transmission)
  • Usage: Preferred if resolving weak overtone bands in the 1800–2000 cm⁻¹ region.[1][2]

  • Ratio: 1:100 (Sample:KBr).[1][2]

  • Step: Grind dry KBr and sample in an agate mortar to a fine powder (<2 µm particle size) to prevent Christiansen effect (baseline slope). Press at 10 tons for 2 minutes.

Characteristic Peak Profiling (Diagnostic Table)

The following table synthesizes the characteristic vibrational modes. The "Diagnostic Value" column highlights features that distinguish this compound from its parent (Anthranilic acid) and isomers.

Functional GroupWavenumber (cm⁻¹)Vibrational ModeDiagnostic Value & Structural Logic
Amine (–NH₂) 3480 & 3360 ν(N-H) Asym.[1][2] & Sym.Doublet. The 3-bromo substituent is electron-withdrawing, slightly increasing acidity/frequency compared to unsubstituted anthranilic acid.[1][2]
Carboxylic Acid 2500–3300 ν(O-H)Broad/Diffuse. Overlaps with C-H stretches.[1][2] Indicates dimerization or strong H-bonding.[1][2]
Carbonyl (C=O) 1680–1705 ν(C=O)Critical Shift. In parent Anthranilic acid, C=O is ~1660 cm⁻¹ due to H-bonding with –NH₂.[1][2] The 6-Chloro group sterically twists the COOH out of plane, weakening this H-bond and shifting the peak to a higher wavenumber.[1][2]
Aromatic Ring 1580–1610 ν(C=C)Ring breathing modes.[1][2] Enhanced intensity due to halogen polarization.[1][2]
Amine Bend 1550–1570 δ(N-H) Scissoring"Amide II" like band, distinct from C=C.
C–N Stretch 1240–1280 ν(C-N)Strong band typical of aromatic amines.[1][2]
Fingerprint (C-H) 810–840 δ(C-H) Out-of-PlaneDifferentiation Key. The 1,2,3,6-substitution leaves protons at positions 4 and 5 .[1][2] These are vicinal (adjacent). Two adjacent H's typically absorb at 800–840 cm⁻¹ .
C–Cl Stretch 740–780 ν(C-Cl)Strong band, often overlapping with ring bends.
C–Br Stretch 600–650 ν(C-Br)Lower frequency, distinct from C-Cl.[1][2]

Comparative Analysis: Distinguishing Isomers

This section is critical for QC researchers to avoid misidentifying the 3-Br-6-Cl target as the more common 3-Br-5-Cl isomer.[1][2]

Diagram 1: Isomer Differentiation Logic

The following decision tree visualizes the spectral logic for confirming the 6-chloro substitution.

IsomerLogic Start Unknown Sample (Amino-Bromo-Chloro-Benzoic Acid) CheckCO Step 1: Check Carbonyl (C=O) Region 1650-1710 cm⁻¹ Start->CheckCO LowCO ~1660 cm⁻¹ (Strong Intramolecular H-Bond) CheckCO->LowCO Planar HighCO 1680-1705 cm⁻¹ (Twisted/Weakened H-Bond) CheckCO->HighCO Steric Clash (6-subst) ResultA Isomer: 2-Amino-3-bromo-5-chlorobenzoic acid (Common) LowCO->ResultA CheckCH Step 2: Check Fingerprint (C-H Bending) HighCO->CheckCH IsolatedH Peak ~870-890 cm⁻¹ (Isolated H's at 4,6) CheckCH->IsolatedH 3,5-Subst VicinalH Peak ~810-840 cm⁻¹ (Adjacent H's at 4,5) CheckCH->VicinalH 3,6-Subst IsolatedH->ResultA ResultB Target: 2-Amino-3-bromo-6-chlorobenzoic acid (Target) VicinalH->ResultB

Caption: Diagnostic logic flow for distinguishing the 6-chloro target from the 5-chloro isomer using C=O shift and C-H bending modes.

Detailed Comparison Table
FeatureTarget: 3-Br, 6-Cl Alternative: 3-Br, 5-Cl Parent: Anthranilic Acid
Proton Pattern H4, H5 (Vicinal/Adjacent)H4, H6 (Isolated/Meta)H3, H4, H5, H6 (4 Adjacent)
C-H Bend (OOP) ~820 cm⁻¹ (Strong)~880 cm⁻¹ (Isolated H)~750 cm⁻¹ (4 Adjacent)
C=O[1][2] Position High (~1690 cm⁻¹) 6-Cl forces COOH twist.[1][2]Low (~1660 cm⁻¹) Planar, H-bonded.[1][2]Low (~1660 cm⁻¹)
Steric Environment Crowded (Ortho-Ortho)Open (Ortho-Meta)Open

Mechanistic Insight: The "Ortho Effect"

Understanding the 6-chloro impact is vital for interpreting the spectrum.[1][2]

  • Steric Inhibition of Resonance: The chlorine atom at position 6 is bulky.[1][2] It physically forces the carboxylic acid moiety (–COOH) to rotate out of the plane of the benzene ring.[1][2]

  • Loss of Hydrogen Bonding: In planar anthranilic acids, the amine hydrogen (N-H) forms a 6-membered hydrogen bond ring with the carbonyl oxygen (C=O).[1][2] This weakens the C=O bond, lowering its frequency to ~1660 cm⁻¹.[1][2]

  • Spectral Consequence: In the 6-chloro derivative, the twist breaks this H-bond.[1][2] The C=O bond regains its double-bond character, shifting the peak upward to the 1680–1705 cm⁻¹ range (typical of free aromatic acids).[1][2]

Diagram 2: Structural Vibrational Map

MoleculeMap Center Benzene Ring NH2 2-Amino (-NH₂) 3300-3500 cm⁻¹ Center->NH2 Br 3-Bromo (-Br) ~600-650 cm⁻¹ Center->Br Cl 6-Chloro (-Cl) ~740-780 cm⁻¹ (Steric Bulk) Center->Cl COOH 1-COOH C=O: ~1690 cm⁻¹ (Twisted) Center->COOH H45 H-4 & H-5 Vicinal Coupling ~820 cm⁻¹ Center->H45 C-H Bending Cl->COOH Steric Repulsion

Caption: Vibrational map highlighting the steric interaction between the 6-Chloro and 1-COOH groups, which defines the spectral signature.

References

  • BenchChem. (2025).[1][2][3] Comparative Spectroscopic Analysis of 2-Amino-3-chlorobenzoic Acid and Derivatives. Retrieved from [1][2]

  • Thermo Fisher Scientific. (2024).[1][2] FTIR Analysis of Amino Acid Enantiomers and Derivatives. Retrieved from [1][2]

  • MDPI. (2024).[1][2] Synthesis and Insecticidal Activity of Anthranilic Diamide Analogs.[1][2]Molecules, 29(4).[1][2] Retrieved from [1][2]

  • SpectraBase. (2025).[1][2] 2-Amino-3-chlorobenzoic acid FTIR Spectrum. John Wiley & Sons.[1][2] Retrieved from [1][2]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1][2] (Standard reference for vicinal vs. isolated proton assignment rules).

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-Amino-3-bromo-6-chlorobenzoic Acid

For researchers and professionals in drug development and chemical analysis, understanding the structural elucidation of novel or complex molecules is paramount. This guide provides an in-depth analysis of the predicted...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, understanding the structural elucidation of novel or complex molecules is paramount. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 2-Amino-3-bromo-6-chlorobenzoic acid, a substituted aromatic compound. By leveraging foundational principles of mass spectrometry and insights from the fragmentation of analogous structures, we can anticipate the behavior of this molecule under common ionization techniques. This guide will not only predict the fragmentation pathways but also compare mass spectrometry with other analytical methods and provide a detailed experimental protocol.

Predicted Fragmentation Pattern of 2-Amino-3-bromo-6-chlorobenzoic Acid

The fragmentation of 2-Amino-3-bromo-6-chlorobenzoic acid in a mass spectrometer is influenced by its constituent functional groups: a carboxylic acid, an amino group, and two different halogen atoms (bromine and chlorine) on a benzene ring. The positions of these substituents are critical, particularly the ortho relationship between the amino and carboxylic acid groups, which can lead to specific rearrangement reactions known as the "ortho effect"[1].

The molecular formula for 2-Amino-3-bromo-6-chlorobenzoic acid is C₇H₅BrClNO₂[2], with a monoisotopic mass of approximately 248.9192 g/mol [3]. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens.

Under electron ionization (EI), a hard ionization technique, the following fragmentation pathways are anticipated:

  • Loss of a Hydroxyl Radical (-•OH): A common fragmentation for carboxylic acids is the cleavage of the C-OH bond, leading to the formation of an acylium ion. This would result in a fragment with a mass loss of 17 Da[4][5].

  • Loss of a Carboxyl Radical (-•COOH): The entire carboxylic acid group can be lost, resulting in a fragment with a mass loss of 45 Da[5].

  • Decarboxylation (-CO₂): A significant fragmentation pathway for benzoic acids is the loss of carbon dioxide, leading to a fragment with a mass loss of 44 Da[6].

  • Ortho Effect—Loss of Water (-H₂O): Due to the ortho position of the amino and carboxylic acid groups, an intramolecular rearrangement can occur, leading to the elimination of a water molecule (H₂O) with a mass loss of 18 Da[1][4]. This is a well-documented phenomenon in ortho-substituted benzoic acids[1].

  • Halogen Loss: Cleavage of the carbon-halogen bonds can occur, leading to the loss of a bromine radical (⁷⁹Br• or ⁸¹Br•) or a chlorine radical (³⁵Cl• or ³⁷Cl•).

The proposed fragmentation pathways are visualized in the following diagram:

M [M]+• 2-Amino-3-bromo-6-chlorobenzoic acid F1 [M-OH]+ m/z = M-17 M->F1 -•OH F2 [M-COOH]+ m/z = M-45 M->F2 -•COOH F3 [M-CO2]+• m/z = M-44 M->F3 -CO2 F4 [M-H2O]+• m/z = M-18 M->F4 -H2O (ortho effect) F5 [M-Br]+ M->F5 -•Br F6 [M-Cl]+ M->F6 -•Cl

Caption: Predicted Electron Ionization Fragmentation Pathways.

Under softer ionization techniques like electrospray ionization (ESI), fragmentation is typically induced through collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) experiments[7]. In positive ion mode, the protonated molecule [M+H]⁺ would be the precursor ion. In negative ion mode, the deprotonated molecule [M-H]⁻ would be selected[8]. The fragmentation of these precursor ions would likely follow similar pathways involving the loss of small neutral molecules like H₂O, CO, and CO₂.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, other techniques can provide complementary information.

TechniqueAdvantagesDisadvantages
Mass Spectrometry (MS) High sensitivity, provides molecular weight and fragmentation information for structural elucidation.Can be destructive, interpretation of spectra can be complex for unknown compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework and the chemical environment of atoms, non-destructive.Lower sensitivity than MS, requires larger sample amounts, complex spectra for molecules with many signals.
Infrared (IR) Spectroscopy Provides information about the functional groups present in a molecule, non-destructive.Provides limited information about the overall molecular structure, can be difficult to interpret complex spectra.
X-ray Crystallography Provides the definitive 3D structure of a molecule.Requires a single crystal of the compound, which can be difficult to grow.

Experimental Protocol for Mass Spectrometry Analysis

This section details a standard operating procedure for the analysis of 2-Amino-3-bromo-6-chlorobenzoic acid using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

1. Sample Preparation: a. Dissolve approximately 1 mg of 2-Amino-3-bromo-6-chlorobenzoic acid in 1 mL of a suitable solvent (e.g., methanol or dichloromethane). b. If the compound is not sufficiently volatile for GC, derivatization (e.g., silylation of the carboxylic acid and amino groups) may be necessary.

2. GC-MS Instrument Parameters:

  • Injector: Splitless mode, 250 °C.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 1 minute.
  • Ramp: 10 °C/min to 280 °C.
  • Final hold: 5 minutes at 280 °C.
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40-500.

3. Data Analysis: a. Identify the peak corresponding to 2-Amino-3-bromo-6-chlorobenzoic acid in the total ion chromatogram. b. Extract the mass spectrum for this peak. c. Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions. d. Compare the observed fragmentation pattern with the predicted pathways and isotopic distributions for bromine and chlorine-containing fragments.

The following diagram illustrates the experimental workflow:

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolve Dissolve Sample Derivatize Derivatize (if needed) Dissolve->Derivatize Inject Inject into GC-MS Dissolve->Inject Derivatize->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect TIC Total Ion Chromatogram Detect->TIC Spectrum Extract Mass Spectrum TIC->Spectrum Analysis Analyze Fragmentation Spectrum->Analysis Compare Compare with Predictions Analysis->Compare

Caption: GC-MS Experimental Workflow.

Conclusion

While no direct experimental data for the mass spectrum of 2-Amino-3-bromo-6-chlorobenzoic acid was found in the initial search, a detailed prediction of its fragmentation pattern can be made based on the well-established principles of mass spectrometry and the behavior of similar compounds. The presence of multiple functional groups and halogens suggests a rich and informative fragmentation pattern that, when analyzed correctly, can confirm the structure of the molecule. For unambiguous structure confirmation, a multi-technique approach, combining mass spectrometry with NMR and IR spectroscopy, is always recommended.

References

  • Mass Spectrometry: Fragmentation. (n.d.).
  • McLafferty, F. W., & Gohlke, R. S. (n.d.). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry.
  • GCMS Section 6.12 - Whitman People. (n.d.).
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).
  • Mass Spectrometry - Examples. (n.d.). UArizona Department of Chemistry and Biochemistry.
  • Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023, January 25). YouTube.
  • Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. (n.d.). NIH.
  • Fragmentation mechanisms in electron impact mass spectrometry. (n.d.).
  • 2-amino-6-bromo-3-chlorobenzoic acid (C7H5BrClNO2). (n.d.). PubChem.
  • Technical Support Center: Mass Spectrometry of Benzoic Acid Compounds. (n.d.). Benchchem.
  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (n.d.).
  • Ion fragmentation of small molecules in mass spectrometry. (2009, January 20).
  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready.
  • 2-BROMO-3-CHLORO-6-AMINO BENZOIC ACID | 65971-76-8. (2025, August 8). ChemicalBook.
  • 2-Amino-3-bromo-5-chlorobenzoic acid | C7H5BrClNO2 | CID 11779931. (n.d.). PubChem.
  • 2-Bromo-5-chlorobenzoic acid. (n.d.). NIST WebBook.
  • 65971-76-8 | 6-Amino-2-bromo-3-chlorobenzoic acid. (n.d.). ChemScene.
  • Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids. (2024, December 12).
  • Mass Spectrometry of Amino Acids and Proteins. (n.d.). Wiley-VCH.

Sources

Validation

A Comparative Guide to the Reactivity of 3-Bromo vs. 6-Chloro Substituents in Anthranilic Acids for Drug Discovery

Introduction Anthranilic acid, or 2-aminobenzoic acid, is a cornerstone scaffold in medicinal chemistry. Its privileged structure, featuring adjacent amino and carboxylic acid functionalities, offers a versatile platform...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Anthranilic acid, or 2-aminobenzoic acid, is a cornerstone scaffold in medicinal chemistry. Its privileged structure, featuring adjacent amino and carboxylic acid functionalities, offers a versatile platform for synthesizing a wide array of heterocyclic systems and complex drug molecules.[1][2][3] Halogenated derivatives of anthranilic acid are particularly valuable as they serve as key building blocks, enabling diverse molecular modifications through reactions like transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).[4]

The strategic placement of a halogen atom on the anthranilic acid ring is a critical decision in synthetic design. This guide provides an in-depth comparison of the reactivity of two common isomers: 3-bromoanthranilic acid and 6-chloroanthranilic acid. Understanding the nuanced differences in their reactivity is paramount for researchers and drug development professionals aiming to optimize reaction conditions, improve yields, and streamline the synthesis of novel pharmaceutical agents. We will explore the underlying electronic and steric principles that govern their behavior in key chemical transformations and provide practical, data-supported recommendations for their application.

The Theoretical Framework: Unpacking Halogen Reactivity

The reactivity of a halogen substituent on an aromatic ring is governed by a delicate interplay of electronic and steric effects, further modulated by the other functional groups present on the scaffold.

Electronic Effects: A Duality of Influence

Halogens exert two opposing electronic effects on an aromatic ring:

  • Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the ring through the sigma bond. This effect deactivates the ring towards electrophilic attack.[5][6][7]

  • Resonance Effect (+M): The lone pairs of electrons on the halogen can be donated into the pi-system of the aromatic ring. This effect increases electron density, particularly at the ortho and para positions.[8][9]

For halogens, the strong inductive electron withdrawal typically outweighs the weaker resonance donation, making them net deactivating groups for electrophilic aromatic substitution.[9] However, this balance of forces has different implications for the palladium-catalyzed cross-coupling and nucleophilic substitution reactions that are central to modern drug synthesis.

Positional Isomerism on the Anthranilic Acid Scaffold

The specific location of the halogen relative to the activating amino (-NH₂) group and the deactivating carboxylic acid (-COOH) group is crucial.

  • 3-Bromoanthranilic Acid: The bromine atom is ortho to the electron-donating amino group and meta to the electron-withdrawing carboxylic acid group.

  • 6-Chloroanthranilic Acid: The chlorine atom is meta to the amino group and para to the carboxylic acid group.

This differential placement fundamentally alters the electronic environment of the carbon-halogen (C-X) bond, dictating its susceptibility to cleavage and substitution.

Caption: Electronic influences on 3-bromo and 6-chloro anthranilic acids.

Comparative Reactivity in Key Synthetic Transformations

The practical utility of these isomers is best understood by comparing their performance in widely used synthetic reactions.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are fundamental to C-C and C-N bond formation. The critical, often rate-limiting, step is the oxidative addition of a Palladium(0) catalyst into the C-X bond.[10][11]

Governing Principle: The reactivity of aryl halides in oxidative addition generally follows the trend: I > Br > OTf > Cl . This order is primarily dictated by the carbon-halogen bond dissociation energy (BDE). The C-Br bond is significantly weaker than the C-Cl bond, requiring less energy to break.[10]

  • Milder Reaction Conditions: Reactions often proceed at lower temperatures.

  • Lower Catalyst Loading: Less catalyst may be required to achieve high conversion.

  • Broader Catalyst/Ligand Compatibility: A wider range of less active, and often cheaper, palladium catalysts can be employed.

Conversely, while 6-chloroanthranilic acid is less reactive, the development of highly active, sterically hindered phosphine ligands (e.g., Buchwald or Fu ligands) has made the coupling of aryl chlorides increasingly feasible, though it may require higher temperatures and more specialized catalyst systems.[12][13]

ReactionSubstrateRelative ReactivityTypical ConditionsGoverning Factor
Suzuki-Miyaura 3-Bromoanthranilic AcidHigh 80-100 °C, standard Pd catalysts (e.g., Pd(PPh₃)₄)Lower C-Br Bond Energy
Suzuki-Miyaura 6-Chloroanthranilic AcidLow 100-120 °C, requires highly active catalysts/ligandsHigher C-Cl Bond Energy
Buchwald-Hartwig 3-Bromoanthranilic AcidHigh Milder temperatures, broad ligand scopeFaster Oxidative Addition
Buchwald-Hartwig 6-Chloroanthranilic AcidLow Higher temperatures, specialized bulky ligandsSlower Oxidative Addition
Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions involve the displacement of a halide by a nucleophile. This mechanism is fundamentally different from cross-coupling and follows different rules.

Governing Principle: The SNAr mechanism proceeds via a two-step addition-elimination pathway, forming a negatively charged Meisenheimer complex intermediate. The reaction is strongly favored by the presence of potent electron-withdrawing groups (EWGs) at the ortho and/or para positions relative to the leaving group (the halogen).[14][15][16]

  • In 6-chloroanthranilic acid , the chlorine atom is para to the strongly electron-withdrawing carboxylic acid group. This positioning is ideal for stabilizing the Meisenheimer intermediate, thereby activating the C-Cl bond for nucleophilic attack.[17]

  • In 3-bromoanthranilic acid , the bromine is meta to the carboxylic acid, a position that does not provide resonance stabilization for the intermediate and is thus considered non-activating for SNAr.[17]

Experimental Protocols

The following are generalized, self-validating protocols. Researchers must optimize conditions for their specific substrates.

Generalized Protocol for Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Aryl Halide (1.0 eq), Boronic Acid (1.2 eq), Base (2.0 eq) to oven-dried flask. B 2. Evacuate and backfill with inert gas (Ar/N₂) 3x. A->B C 3. Add degassed Solvent, Pd Catalyst (1-5 mol%), and Ligand (if needed). B->C D 4. Heat to 80-120 °C. Monitor by TLC/LC-MS. C->D E 5. Cool to RT. Dilute with EtOAc, wash with H₂O/brine. D->E F 6. Dry organic layer (Na₂SO₄), filter, and concentrate. E->F G 7. Purify by column chromatography. F->G

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • To an oven-dried reaction vessel, add the aryl halide (3-bromo- or 6-chloroanthranilic acid derivative, 1.0 mmol), the corresponding boronic acid or ester (1.2 mmol), and a suitable base (e.g., K₂CO₃, Cs₂CO₃; 2.0-3.0 mmol).

  • Seal the vessel, evacuate, and backfill with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄ for bromide; a more active pre-catalyst like G3-XPhos for chloride; 1-5 mol%) and ligand, if separate.

  • Add a degassed solvent (e.g., dioxane/water, DMF).

  • Heat the mixture (typically 80-100 °C for bromide, 100-120 °C for chloride) and stir until analysis (TLC, LC-MS) indicates consumption of the starting material.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[10]

Generalized Protocol for Buchwald-Hartwig Amination

Methodology:

  • To an oven-dried reaction vessel, add the aryl halide (3-bromo- or 6-chloroanthranilic acid derivative, 1.0 mmol), palladium pre-catalyst (1-5 mol%), and ligand.

  • Seal the vessel, evacuate, and backfill with an inert gas (e.g., Argon) three times.

  • Add the amine coupling partner (1.2 mmol), a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS; 1.4 mmol), and an anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Heat the mixture (typically 80-110 °C) and stir until analysis (TLC, LC-MS) indicates consumption of the starting material.[18]

  • Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and dilute with an organic solvent.

  • Wash sequentially with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.[19][20]

Summary and Recommendations

The choice between a 3-bromo and a 6-chloro substituent on an anthranilic acid scaffold is a strategic decision with significant implications for synthetic efficiency.

Feature3-Bromoanthranilic Acid6-Chloroanthranilic Acid
Primary Reactivity Palladium-Catalyzed Cross-Coupling Nucleophilic Aromatic Substitution (SNAr)
Cross-Coupling More Reactive. Preferred for milder conditions, broader catalyst scope, and initial route scouting.Less Reactive. Viable for large-scale synthesis (cost) but requires more active catalysts and forcing conditions.
SNAr Unreactive. The meta position of the -COOH group does not activate the C-Br bond.Activated. The para -COOH group stabilizes the intermediate, making SNAr a feasible transformation.
Recommendation Use for rapid analogue synthesis and when mild, reliable cross-coupling is the primary goal.Consider for large-scale campaigns where the cost of the starting material is critical and for synthetic routes that leverage SNAr chemistry.

For drug discovery professionals, this guide underscores a key principle: the "best" building block is context-dependent. For rapid, versatile derivatization via cross-coupling, the 3-bromo isomer is the superior choice. For cost-effective, large-scale synthesis or for pathways that can exploit SNAr chemistry, the 6-chloro isomer presents a compelling and mechanistically distinct alternative. A thorough understanding of these reactivity patterns allows for more rational synthetic design and efficient execution of drug development campaigns.

References

  • Aromatic Compounds and Their Reactions. (n.d.). Google Books.
  • Substituent Effects. (n.d.). La Salle University.
  • Aromatic Reactivity. (n.d.). MSU Chemistry.
  • Substituent Effects in the Reactivity of Aromatic Rings. (2026, February 17). Chemistry LibreTexts.
  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. (n.d.). DiVA.
  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (2024, July 30). Journal of Pharmaceutical Research and Reports.
  • Synthesis of heterocycles from anthranilic acid and its derivatives. (2024, September 2). Karolinska Institutet.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. (2025, October 17). ResearchGate.
  • Electrophilic aromatic directing groups. (n.d.). Wikipedia.
  • Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps.
  • Nucleophilic Aromatic Substitution. (n.d.). NPTEL.
  • Nucleophilic aromatic substitution. (n.d.). Wikipedia.
  • Structure-Based Design and Synthesis of Novel Hybrid Molecules Derived from Anthranilic Acid as Drug Candidates. (2025, November 26). MDPI.
  • Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. (n.d.). BenchChem.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinoli. (2021, March 2). RSC Publishing.
  • Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024, November 25). WuXi AppTec.
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki cross-coupling. (2023, January 22). Chemistry LibreTexts.
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023, November 15). MDPI.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Maxima of 2-Amino-3-bromo-6-chlorobenzoic Acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 2-Amino-3-bromo-6-chlorobenzoic a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 2-Amino-3-bromo-6-chlorobenzoic acid. In the absence of direct experimental data for this specific molecule, this document leverages a comparative approach, utilizing empirical data from structurally related analogs to predict its spectral behavior. We will delve into the theoretical underpinnings of UV-Vis spectroscopy as applied to substituted aromatic systems, present a standardized experimental protocol for obtaining such data, and offer a logical framework for understanding how various substituents influence the absorption maxima.

The Foundational Principles: UV-Vis Spectroscopy of Aromatic Carboxylic Acids

UV-Vis spectroscopy is a powerful analytical technique for probing the electronic transitions within a molecule. For aromatic compounds like benzoic acid and its derivatives, the absorption of UV radiation promotes electrons from lower energy bonding (π) and non-bonding (n) orbitals to higher energy anti-bonding (π*) orbitals. The benzene ring itself is a chromophore, a part of a molecule responsible for its color, and in the case of UV-Vis, for its absorption of UV light.

Substituents on the benzene ring can significantly alter the absorption spectrum. These groups, known as auxochromes, can modulate the energy gap between the electronic ground state and the excited state. Auxochromes are functional groups with non-bonding electrons, such as amino (-NH2) and hydroxyl (-OH) groups, or halogens (-Br, -Cl), which can interact with the π-electron system of the benzene ring.[1][2] This interaction typically leads to a shift in the wavelength of maximum absorbance (λmax).

Two key phenomena are observed:

  • Bathochromic Shift (Red Shift): A shift to a longer λmax, indicating a decrease in the energy required for electronic transition. This is often caused by substituents that donate electron density to the aromatic ring, thereby extending the conjugated system.[3][4]

  • Hypsochromic Shift (Blue Shift): A shift to a shorter λmax, signifying an increase in the transition energy. This can occur when conjugation is removed or when certain solvent effects are at play.[3][4]

Experimental Protocol for UV-Vis Spectroscopic Analysis

To ensure the generation of reliable and comparable data, a standardized experimental protocol is paramount. The following methodology is recommended for determining the UV-Vis absorption maxima of substituted benzoic acids.

Instrumentation and Reagents
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning a wavelength range of at least 200-400 nm. Quartz cuvettes with a 1 cm path length are required for measurements below 340 nm.[5]

  • Solvent: Spectroscopic grade methanol or ethanol is recommended. The choice of solvent can influence the λmax, so consistency is key for comparative studies.[6]

  • Analytical Balance: For accurate weighing of the compound.

  • Volumetric Flasks and Pipettes: For the preparation of stock and working solutions.

Step-by-Step Procedure
  • Preparation of Stock Solution: Accurately weigh approximately 10 mg of the analytical standard and dissolve it in 100 mL of the chosen spectroscopic grade solvent in a volumetric flask to create a stock solution of known concentration (e.g., 100 µg/mL).

  • Preparation of Working Solutions: From the stock solution, prepare a series of dilutions to obtain concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.2 to 0.8 a.u.).

  • Instrument Calibration and Blanking: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Fill a quartz cuvette with the spectroscopic grade solvent to be used as a blank and record a baseline spectrum.

  • Sample Measurement: Rinse the sample cuvette with the most dilute working solution before filling it. Place the cuvette in the sample holder and record the UV-Vis spectrum from 200 to 400 nm. Repeat this step for all working solutions, moving from the most dilute to the most concentrated.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the resulting spectra.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_output Data Output weigh Weigh Compound dissolve Dissolve in Solvent (e.g., Methanol) weigh->dissolve dilute Prepare Serial Dilutions dissolve->dilute blank Calibrate with Solvent Blank dilute->blank Transfer to Cuvette measure Measure Absorbance (200-400 nm) blank->measure identify Identify λmax measure->identify spectrum Generate Absorption Spectrum identify->spectrum report Report λmax Values spectrum->report

Sources

Validation

2-Amino-3-bromo-6-chlorobenzoic acid vs 2-Amino-3,5-dibromo-6-chlorobenzoic acid

This guide provides an in-depth technical comparison between 2-Amino-3-bromo-6-chlorobenzoic acid and 2-Amino-3,5-dibromo-6-chlorobenzoic acid , targeting researchers in medicinal chemistry and agrochemical development....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-Amino-3-bromo-6-chlorobenzoic acid and 2-Amino-3,5-dibromo-6-chlorobenzoic acid , targeting researchers in medicinal chemistry and agrochemical development.

Executive Summary: Precision vs. Poly-Functionalization

In the design of halogenated anthranilic acid scaffolds—widely used in ryanodine receptor modulators (e.g., diamide insecticides) and quinazolinone-based pharmaceuticals —the choice between the mono-bromo and di-bromo variants dictates the synthetic strategy.

  • Compound A (3-Bromo-6-chloro): A "Precision Scaffold." It offers a single, sterically constrained handle (C3) for cross-coupling, leaving the C5 position open for metabolic stability or hydrogen-bonding interactions. It is synthetically more challenging to access due to the natural directing effects of the amino group.

  • Compound B (3,5-Dibromo-6-chloro): A "Dual-Action Scaffold." It allows for sequential functionalization (C5 then C3) or the introduction of maximum lipophilicity. It is the thermodynamic product of bromination, making it cost-effective and readily available.

Chemical Identity & Properties

FeatureCompound A Compound B
Chemical Name 2-Amino-3-bromo-6-chlorobenzoic acid2-Amino-3,5-dibromo-6-chlorobenzoic acid
CAS Number 1513235-14-7 143769-25-9
Molecular Formula C₇H₅BrClNO₂C₇H₄Br₂ClNO₂
Molecular Weight 250.48 g/mol 329.37 g/mol
Physical State Off-white to pale yellow solidYellow to brownish crystalline solid
Substituent Pattern Mono-bromo (Ortho to NH₂); C5 is –HDi-bromo (Ortho & Para to NH₂); C5 is –Br
Key Reactivity Selective C3-couplingRegioselective sequential coupling (C5 > C3)

Synthetic Pathways & Regioselectivity[4][5][6]

The synthesis of these compounds highlights a critical challenge in aromatic substitution: Directing Group Competition .

The "Halogen Dance" of Anthranilic Acids

The amino group (-NH₂) at C2 is a strong activator and ortho, para-director. The chloro group (-Cl) at C6 is a weak deactivator and ortho, para-director.

  • C5 Position (Para to NH₂): Electronically most activated. Direct bromination of 2-amino-6-chlorobenzoic acid hits this position first.

  • C3 Position (Ortho to NH₂): Activated but sterically more hindered than C5.

Synthesis Workflows
  • Compound B (3,5-Dibromo) is the standard product obtained by treating 2-amino-6-chlorobenzoic acid with excess bromine (2.0–2.5 eq).

  • Compound A (3-Bromo) is the "Anti-Markovnikov" equivalent in terms of difficulty. It cannot be made efficiently by direct bromination because the C5 position reacts first. It typically requires:

    • Blocking the C5 position (e.g., sulfonation/desulfonation).

    • Starting from a different scaffold (e.g., lithiation of 1-bromo-4-chlorobenzene derivatives).

Visualization: Synthetic Divergence

The following diagram illustrates the divergent synthesis and the "trap" of the 5-bromo intermediate.

SynthesisPath Start 2-Amino-6-chlorobenzoic acid (CAS 2148-56-3) Inter Intermediate: 2-Amino-5-bromo-6-chlorobenzoic acid (Major Kinetic Product) Start->Inter Br2 (1.0 eq) Fast Reaction CompA Compound A: 2-Amino-3-bromo-6-chlorobenzoic acid (Requires C5-Blocking or Alternative Route) Start->CompA Direct Bromination (Low Yield/Selectivity) CompB Compound B: 2-Amino-3,5-dibromo-6-chlorobenzoic acid (Thermodynamic Product) Inter->CompB Br2 (Excess) Complete Bromination

Caption: Synthesis pathway showing the natural progression to the dibromo species (Compound B) and the difficulty in isolating the 3-bromo mono-substituted species (Compound A).

Reactivity Profile: Cross-Coupling Applications

For drug discovery, the choice of scaffold determines the library diversity.

Compound B: The Sequential Coupling Platform

Compound B contains two bromine atoms with distinct electronic and steric environments, enabling Iterative Cross-Coupling (ICC) .

  • Site 1 (C5-Br): This position is para to the amino group and less sterically encumbered. In Pd-catalyzed Suzuki-Miyaura coupling, oxidative addition occurs here first .

  • Site 2 (C3-Br): This position is ortho to the amino group. It is sterically shielded and electronically distinct. It reacts second , requiring higher temperatures or more active catalysts (e.g., SPhos, XPhos).

Protocol: Regioselective Arylation of Compound B

  • Step 1 (C5-Coupling): 1.0 eq Boronic Acid, Pd(PPh₃)₄ (5 mol%), Na₂CO₃, DME/H₂O, 60°C. Yields 5-aryl-3-bromo intermediate.

  • Step 2 (C3-Coupling): 1.5 eq Boronic Acid (different R), Pd(OAc)₂/SPhos, K₃PO₄, Toluene, 100°C. Yields 3,5-diaryl product.

Compound A: The "Clean" C3-Coupling

Compound A is used when the C5 position must remain unsubstituted (–H). This is critical in SAR (Structure-Activity Relationship) studies where a substituent at C5 might cause steric clash with the receptor pocket or increase lipophilicity (LogP) beyond the optimal range.

  • Reactivity: The single C3-Br is challenging due to steric crowding by the adjacent amine.

  • Catalyst Recommendation: Use bulky, electron-rich phosphine ligands (e.g., BrettPhos or tBuXPhos ) to facilitate oxidative addition at this hindered center.

Visualization: Reactivity Map

Reactivity SubB Compound B (3,5-Dibromo) C5 C5-Br: High Reactivity (Less Steric Hindrance) SubB->C5 1st Coupling (Mild Cond.) C3 C3-Br: Low Reactivity (Ortho-Amino Shielding) SubB->C3 2nd Coupling (Harsh Cond.) SubA Compound A (3-Bromo) C3A C3-Br: Sole Reactive Site (Requires Active Catalyst) SubA->C3A Direct Coupling

Caption: Comparative reactivity map. Compound B offers a programmable two-step modification, whereas Compound A offers a singular, targeted modification.

Experimental Protocols

Protocol 1: Synthesis of Quinazolinone Derivative from Compound B

This reaction utilizes the 3,5-dibromo scaffold to create a core common in bioactive alkaloids.

  • Cyclization: Dissolve Compound B (10 mmol) in acetic anhydride (30 mL). Reflux for 3 hours.

    • Mechanism:[1][2] Formation of the benzoxazinone intermediate.

    • Observation: Solid precipitates upon cooling.

  • Amine Condensation: Suspend the isolated benzoxazinone in ethanol (50 mL). Add primary amine (e.g., methylamine, 12 mmol). Reflux for 6 hours.

  • Workup: Cool to 0°C. Filter the precipitate. Wash with cold ethanol.

  • Result: 3-substituted-6,8-dibromo-5-chloroquinazolin-4(3H)-one.

    • Note: The halogen numbering changes upon cyclization (Benzoic C3 becomes Quinazolinone C8; C5 becomes C6).

Protocol 2: Selective Suzuki Coupling on Compound A
  • Reagents: Compound A (1.0 eq), Arylboronic acid (1.2 eq), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), K₃PO₄ (2.0 eq).

  • Solvent: Toluene/Water (10:1).

  • Condition: Degas with Argon. Heat to 100°C for 12 hours.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

    • Why this works: SPhos is sufficiently active to overcome the steric hindrance at the C3 position of the anthranilic acid.

References

  • Regioselectivity in Suzuki Coupling: Wolf, C., et al. (2006).[3] Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids. Journal of Organic Chemistry. Available at: [Link]

  • Anthranilic Acid Reactivity: Wiklund, P., & Bergman, J. (2006). The Chemistry of Anthranilic Acid. Current Organic Synthesis.[1] Available at: [Link]

Sources

Comparative

A Comparative Guide to the Crystallography of Halogenated Aminobenzoic Acids: Insights for Drug Development

For researchers and professionals in drug development, a profound understanding of the three-dimensional structure of active pharmaceutical ingredients (APIs) is a cornerstone of rational drug design. The crystal structu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a profound understanding of the three-dimensional structure of active pharmaceutical ingredients (APIs) is a cornerstone of rational drug design. The crystal structure dictates critical physicochemical properties, including solubility, stability, and bioavailability. This guide addresses the crystallographic characteristics of 2-Amino-3-bromo-6-chlorobenzoic acid. While, as of this writing, no public crystallographic data for this specific compound is available, this guide provides a comparative analysis of structurally related analogs to offer valuable insights. We will delve into the known crystal structure of a key analog, discuss the impact of substituent effects on crystal packing, and provide a comprehensive, best-practice protocol for experimental structure determination via X-ray diffraction (XRD).

The Challenge of Predicting Crystal Structures

The precise arrangement of molecules in a crystal lattice is governed by a delicate balance of intermolecular forces, including hydrogen bonding, halogen bonding, and van der Waals interactions. Even minor changes to a molecule's functional groups can lead to dramatically different crystal packing arrangements, a phenomenon known as polymorphism. This guide uses known data from similar molecules to infer potential structural features of 2-Amino-3-bromo-6-chlorobenzoic acid.

Comparative Crystallographic Analysis

To understand the potential solid-state structure of 2-Amino-3-bromo-6-chlorobenzoic acid, we will examine the experimentally determined crystal structure of a closely related analog and discuss the well-documented polymorphism of p-aminobenzoic acid (PABA).

Case Study: Crystal Structure of 2-Amino-3-bromobenzoic Acid

The crystal structure of 2-Amino-3-bromobenzoic acid (C7H6BrNO2) provides the most direct comparison. Its crystallographic data reveals a monoclinic system, which is a common crystal system for organic molecules.

Table 1: Crystallographic Data for 2-Amino-3-bromobenzoic Acid [1]

ParameterValue
FormulaC7H6BrNO2
Crystal SystemMonoclinic
Space GroupP12(1)/n1
a (Å)12.0600(6)
b (Å)3.9089(2)
c (Å)15.9816(7)
β (°)90.836(4)
Volume (ų)753.3
Z4
Temperature (K)173

Data obtained from single-crystal X-ray diffraction at 173 K.

The packing of 2-Amino-3-bromobenzoic acid molecules is stabilized by a network of hydrogen bonds involving the amino and carboxylic acid groups. The bromine atom's position influences the overall electronic distribution and steric profile, which in turn guides the crystal packing. For the target molecule, 2-Amino-3-bromo-6-chlorobenzoic acid, the addition of a chlorine atom at the 6-position would introduce further steric hindrance and potential for halogen bonding, likely altering the unit cell parameters and symmetry.

Insights from p-Aminobenzoic Acid (PABA) Polymorphism

p-Aminobenzoic acid (PABA) is a well-studied molecule known to exhibit polymorphism, meaning it can crystallize in different solid-state forms.[2][3] The two most common forms are the α and β polymorphs.[4][5] These forms have different crystal structures and, consequently, different physical properties. The existence of polymorphism in PABA highlights the sensitivity of crystal packing to crystallization conditions.[4][5] For halogenated derivatives like 2-Amino-3-bromo-6-chlorobenzoic acid, the potential for polymorphism is also a critical consideration in drug development, as different polymorphs can have different solubilities and stabilities.

Experimental Protocol for Crystal Structure Determination

The following section outlines a detailed, step-by-step methodology for determining the crystal structure of a novel compound such as 2-Amino-3-bromo-6-chlorobenzoic acid.

Single Crystal Growth

The prerequisite for single-crystal XRD is the growth of high-quality, single crystals.

Step 1: Purification of the Compound

  • Action: Recrystallize the synthesized 2-Amino-3-bromo-6-chlorobenzoic acid from a suitable solvent to achieve high purity (>98%).

  • Rationale: Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

Step 2: Solvent Screening

  • Action: Screen a variety of solvents with different polarities to determine the compound's solubility profile.

  • Rationale: The ideal solvent system is one in which the compound has moderate solubility, allowing for slow crystallization.

Step 3: Crystallization Techniques

  • Action: Employ techniques such as slow evaporation, vapor diffusion, or slow cooling of a saturated solution.

  • Rationale: These methods allow for the slow and ordered growth of single crystals, which is essential for obtaining high-resolution diffraction data.

experimental_workflow cluster_crystal_growth Crystal Growth cluster_xrd X-ray Diffraction Purification Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystallization Crystallization Solvent_Screening->Crystallization Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting Data_Collection Data Collection Crystal_Mounting->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Refinement Structure_Solution->Refinement Validation Validation Refinement->Validation

Caption: Experimental workflow for crystal structure determination.

Single-Crystal X-ray Diffraction (SC-XRD)

Step 1: Crystal Mounting

  • Action: Carefully select a well-formed single crystal and mount it on a goniometer head.

  • Rationale: The crystal must be securely mounted and centered in the X-ray beam for accurate data collection.

Step 2: Data Collection

  • Action: Collect diffraction data using a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Rationale: Low temperatures reduce atomic motion, leading to sharper diffraction spots and more precise structural data.

Step 3: Structure Solution and Refinement

  • Action: Process the diffraction data to determine the unit cell parameters and space group. Solve the structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

  • Rationale: This step translates the diffraction pattern into a three-dimensional model of the molecule's arrangement in the crystal.

Powder X-ray Diffraction (PXRD) for Bulk Sample Analysis

While SC-XRD provides the detailed structure from a single crystal, Powder X-ray Diffraction (PXRD) is essential for analyzing the bulk material.

Step 1: Sample Preparation

  • Action: Gently grind the crystalline material into a fine, homogeneous powder.

  • Rationale: Grinding ensures a random orientation of the crystallites, which is necessary for obtaining a representative powder pattern.

Step 2: Data Collection

  • Action: Collect the PXRD pattern using a powder diffractometer.

  • Rationale: The resulting pattern is a fingerprint of the crystalline phase(s) present in the bulk sample.

Step 3: Phase Analysis

  • Action: Compare the experimental PXRD pattern to the one calculated from the single-crystal structure.

  • Rationale: This comparison confirms that the bulk material consists of the same crystalline phase as the single crystal that was analyzed. It is also a key tool for identifying different polymorphs.

Conclusion and Future Directions

While the crystal structure of 2-Amino-3-bromo-6-chlorobenzoic acid remains to be experimentally determined, a comparative analysis of related compounds provides a strong foundation for anticipating its solid-state properties. The detailed experimental protocols provided herein offer a clear roadmap for researchers to determine the structure of this and other novel compounds. The interplay of the amino, carboxyl, bromo, and chloro substituents presents a fascinating case for studying the nuances of crystal engineering. Future work should focus on the successful crystallization of this compound and the full elucidation of its three-dimensional structure, which will be invaluable for its potential applications in drug development.

References

  • Bentivoglio, G., Nerdinger, S., Kahlenberg, V., Laus, G., & Schottenberger, H. (2010). Crystal structure of 2-amino-3-bromobenzoic acid, C7H6BrNO2, at 173 K. Zeitschrift für Kristallographie - New Crystal Structures, 225(2), 241-242. [Link]

  • Gracin, S., & Rasmuson, Å. C. (2004). Polymorphism and Crystallization of p-Aminobenzoic Acid. Crystal Growth & Design, 4(5), 1013–1023. [Link]

  • O'Donovan, D., O'Connell, A., & Maguire, A. R. (2018). Polymorphism in p-Aminobenzoic Acid. CORE. [Link]

  • PubChem. (n.d.). 2-Amino-3-bromo-5-chlorobenzoic acid. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 2-amino-6-bromo-3-chlorobenzoic acid. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 3-Amino-6-bromo-2-chlorobenzoic acid. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Saeed, M. A., & Bolte, M. (2013). Molecular, Crystal, and Surface Chemistry of p‑Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. Crystal Growth & Design, 13(10), 4546-4560. [Link]

Sources

Validation

Thin-layer chromatography (TLC) Rf values for halogenated benzoic acids

Part 1: Executive Summary & Technical Rationale Thin-Layer Chromatography (TLC) remains the primary checkpoint in synthetic workflows involving halogenated benzoic acids (HBAs). These scaffolds are ubiquitous in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Rationale

Thin-Layer Chromatography (TLC) remains the primary checkpoint in synthetic workflows involving halogenated benzoic acids (HBAs). These scaffolds are ubiquitous in medicinal chemistry (e.g., NSAIDs, agrochemicals), where the halogen atom modulates metabolic stability and lipophilicity.

This guide moves beyond simple "recipes" to establish a self-validating analytical system . The separation of HBAs on silica gel is governed by a "tug-of-war" between three mechanistic forces:

  • Lipophilicity (Driving Force): The halogen substituent increases hydrophobicity (

    
     effect), pushing the compound up the plate.
    
  • Acidity (Retarding Force): Halogens are electron-withdrawing (

    
     effect), increasing the acidity of the carboxyl group. Without proper mobile phase modification, this leads to ionization and "tailing."
    
  • Steric/Ortho Effects (Modulating Force): Substituents in the ortho-position sterically hinder the carboxyl group's interaction with surface silanols, often resulting in anomalous migration rates compared to meta- or para- isomers.

Part 2: Standardized Experimental Protocol

To ensure reproducibility, this protocol utilizes a Buffered Mobile Phase strategy. Standard Hexane/Ethyl Acetate systems fail for benzoic acids because silanol groups (


) act as weak bases, causing the carboxylic acid protons to dissociate. This results in broad, streaky spots (tailing).
Reagents & Materials
  • Stationary Phase: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Mobile Phase Base: Hexane (or Heptane) and Ethyl Acetate (EtOAc).

  • Modifier (Critical): Glacial Acetic Acid (AcOH) or Formic Acid.

  • Visualization: UV Lamp (254 nm) and Bromocresol Green stain.

The "Self-Validating" Workflow

Do not rely on absolute Rf values, which fluctuate with humidity and temperature. Use the Co-Spotting Technique .

TLC_Workflow Prep Sample Prep (10 mg/mL in MeOH) Plate Plate Spotting (3 Lanes: A, Co-Spot, B) Prep->Plate Run Elution (Stop at 80% height) Plate->Run Tank Chamber Saturation (Filter Paper + 15 min) Tank->Run Insert Plate Dry Drying (Remove Acid Vapors) Run->Dry View Visualization (UV 254nm -> Stain) Dry->View

Figure 1: The Self-Validating TLC Workflow. The "Chamber Saturation" step is highlighted in red as the most common point of failure.

Optimized Mobile Phases

Select the system based on the polarity of your specific halogenated derivative.

SystemComposition (v/v/v)Application
System A (Standard) Hexane : EtOAc : AcOH (70 : 30 : 1)General screening for Mono-halobenzoic acids.[1]
System B (Polar) Hexane : EtOAc : AcOH (50 : 50 : 1)For highly polar derivatives (e.g., Fluoro- or Di-substituted).
System C (Non-Polar) Hexane : Acetone : AcOH (80 : 20 : 1)For Iodo- derivatives or highly lipophilic esters.

Part 3: Comparative Rf Data & Trends

The following data represents relative migration trends on Silica Gel 60. While absolute Rf values vary, the relative order remains consistent under the Standard System (System A).

Effect of Halogen Identity (Para-Substituted)

As the halogen size increases, lipophilicity dominates over the increase in acidity.

  • Trend:

    
     (Iodine moves highest).
    
CompoundStructureApprox.[2][3][4][5][6][7][8][9] Rf (System A)Mechanistic Driver
Benzoic Acid

0.35Reference Standard.
4-Fluorobenzoic acid

0.38Low lipophilicity change; similar to parent.
4-Chlorobenzoic acid

0.45Moderate lipophilicity increase.
4-Bromobenzoic acid

0.48Significant lipophilicity.
4-Iodobenzoic acid

0.55High lipophilicity (Highest Rf).
Effect of Substitution Position (Isomers)

The position of the halogen dramatically affects migration due to steric hindrance and


 changes.
  • Trend:

    
     (Ortho moves highest).
    
Isomer (Chloro)pKaRelative RfExplanation
2-Chlorobenzoic (Ortho) 2.94High (Fast) Steric bulk twists COOH out of plane, reducing silica binding.
3-Chlorobenzoic (Meta) 3.83MediumMinimal steric effect; governed by polarity.
4-Chlorobenzoic (Para) 3.99Low (Slow) COOH is fully exposed to silica surface; strongest adsorption.
Mechanistic Decision Tree

Use this logic to predict the behavior of unknown derivatives.

Rf_Logic Start Analyze Structure Halogen Halogen Type? Start->Halogen Pos Position? Start->Pos F Fluorine (F) Halogen->F I Iodine (I) Halogen->I Ortho Ortho-Subst. Pos->Ortho Para Para-Subst. Pos->Para LowRf1 Lower Rf (Polarity Dominates) F->LowRf1 HighRf1 Higher Rf (Lipophilicity Dominates) I->HighRf1 HighRf2 Higher Rf (Steric Shielding) Ortho->HighRf2 LowRf2 Lower Rf (Exposed COOH) Para->LowRf2

Figure 2: Predictive Logic for Rf Values. Green nodes indicate faster migration (higher Rf); Red nodes indicate stronger retention.

Part 4: Visualization & Troubleshooting

Dual-Visualization Strategy

Benzoic acids are UV active, but relying solely on UV can be misleading if impurities are also aromatic.

  • Primary: UV 254 nm . The benzene ring quenches fluorescence; spots appear dark purple/black on a bright green background.

  • Confirmatory: Bromocresol Green Stain . Dip the plate. Acids turn bright yellow against a blue background (pH indicator effect). This confirms the spot is a carboxylic acid and not a neutral impurity.

Troubleshooting Table
ProblemCauseSolution
Tailing / Streaking Ionization of COOH on silica.Add 1-2% Acetic Acid to mobile phase.
"Smiling" Solvent Front Uneven evaporation.Ensure chamber is lined with filter paper and saturated for 15 mins.
No Separation (Co-elution) Isomers have identical polarity.Switch solvent selectivity: Replace EtOAc with Acetone or Dichloromethane (DCM).
Ghost Spots Decomposition.Some benzylic halides are labile; ensure sample is fresh and avoid heating the plate.

References

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (Standard reference for TLC protocols and solvent selection).
  • Reich, E., & Schibli, A.High-Performance Thin-Layer Chromatography (HPTLC). Wiley-VCH, 2007.
  • National Center for Biotechnology Information. PubChem Compound Summary for 2-Chlorobenzoic acid. [Link] (Source for pKa and physical property data).

  • Sherma, J., & Fried, B.Handbook of Thin-Layer Chromatography, 3rd Ed. Marcel Dekker, 2003.

Sources

Comparative

A Senior Application Scientist's Guide to Elemental Analysis of 2-Amino-3-bromo-6-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the precise characterization of novel compounds is paramount. 2-Amino-3-bromo-6-chloro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise characterization of novel compounds is paramount. 2-Amino-3-bromo-6-chlorobenzoic acid, a complex halogenated aromatic compound, serves as a critical building block in medicinal chemistry. Its elemental composition directly influences its stoichiometric reactions, purity, and ultimately, the safety and efficacy of any resulting active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical standards and methodologies for the elemental analysis of this specific molecule, grounded in established scientific principles and practical, field-proven insights.

Theoretical Composition: The Stoichiometric Benchmark

Before any analysis, establishing the theoretical elemental composition is a mandatory first step. This calculated ideal provides the benchmark against which all experimental data are measured.

Molecular Formula: C₇H₅BrClNO₂

Molar Mass: 250.48 g/mol

Based on this, the theoretical weight percentages (%w/w) are:

ElementSymbolAtomic MassMolar Contribution ( g/mol )Theoretical Percentage (% w/w)
CarbonC12.01184.07733.57%
HydrogenH1.0085.0402.01%
BromineBr79.90479.90431.90%
ChlorineCl35.45335.45314.15%
NitrogenN14.00714.0075.59%
OxygenO15.99931.99812.78%

Note: Oxygen is typically determined by difference and not direct analysis in routine elemental composition studies.

Comparative Analysis of Methodologies

The simultaneous presence of nitrogen and two distinct halogens (bromine and chlorine) in 2-Amino-3-bromo-6-chlorobenzoic acid necessitates a careful selection of analytical techniques. The choice depends on the desired accuracy, sample throughput, available instrumentation, and the specific elements of interest.

TechniquePrincipleElements DetectedProsCons
Combustion Analysis Sample is combusted at high temperature (~1000°C) in an oxygen stream. Resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity (TCD) or infrared detectors.[1][2][3]C, H, N, SHigh precision and accuracy for C, H, N. It is considered the gold standard for these elements.[3]Does not directly detect halogens. Requires a separate method for Br and Cl.
Combustion Ion Chromatography (CIC) The sample is combusted, and the resulting gaseous products, including hydrogen halides (HBr, HCl), are trapped in an aqueous absorption solution.[4] This solution is then injected into an ion chromatograph to separate and quantify the halide ions (Br⁻, Cl⁻).[5][6][7]Halogens (F, Cl, Br, I), SulfurHighly sensitive and specific for individual halogens, allowing simultaneous determination.[6][8] Automated systems offer high throughput.[7][9]Requires specialized, integrated instrumentation. Matrix effects can influence combustion and absorption efficiency.
Oxygen Flask Combustion (Schöninger Flask) The sample, wrapped in filter paper, is combusted in a sealed, oxygen-filled flask containing an absorbing solution.[10][11][12] The resulting halides are then determined by titration.[1][11][13]Halogens (Cl, Br, I), SulfurA classic, well-established pharmacopeial method (e.g., USP <471>).[10][14] It is a low-cost technique.Labor-intensive, low throughput, and carries safety risks if not performed with exceptional care.[10][15] Less sensitive than CIC.
X-Ray Fluorescence (XRF) The sample is irradiated with high-energy X-rays, causing its constituent elements to emit characteristic secondary (or fluorescent) X-rays. The energy and intensity of these emitted X-rays are used to identify and quantify the elements.[16][17]Most elements, including Br and Cl.Non-destructive, requires minimal sample preparation, and provides rapid results.[16][17][18][19][20]Less sensitive for lighter elements like C, H, N. Matrix effects can be significant. Primarily a surface technique unless the sample is thin and homogeneous.

The Self-Validating System: A Recommended Workflow

For a comprehensive and trustworthy analysis of 2-Amino-3-bromo-6-chlorobenzoic acid, a dual-method approach is recommended. This creates a self-validating system where results from two orthogonal techniques confirm the compound's identity and purity.

  • CHN Analysis via Combustion: Determine the percentages of Carbon, Hydrogen, and Nitrogen.

  • Halogen Analysis via CIC: Determine the percentages of Bromine and Chlorine.

This combination leverages the strengths of the most precise methods available for each elemental class.

Experimental Protocol: Halogen Determination by Combustion Ion Chromatography (CIC)

This protocol outlines the steps for determining bromine and chlorine content. The causality behind each step is explained to ensure technical accuracy and reproducibility.

1. System Suitability and Calibration

  • Rationale: Before analyzing the unknown sample, the system's performance must be verified. This is achieved by running a Certified Reference Material (CRM) with known concentrations of Cl and Br.[21][22] This step ensures the combustion efficiency, absorption process, and chromatographic separation are all functioning correctly.

  • Procedure:

    • Select a suitable organic halogen CRM (e.g., S-benzyl thiouronium chloride, or certified polymer standards).[6]

    • Prepare a series of aqueous halide standards (e.g., from NaCl and KBr) to generate a multi-point calibration curve for the ion chromatograph.[9]

    • Combust a known mass of the CRM. The determined concentrations for Cl and Br must fall within the certified range (typically 95-105% recovery) for the system to be deemed suitable for use.[6][23]

2. Sample Preparation and Analysis

  • Rationale: Accurate weighing is critical as all subsequent calculations depend on the initial sample mass. A representative, homogeneous sample is necessary to ensure the small amount analyzed reflects the bulk material.

  • Procedure:

    • Accurately weigh approximately 1-3 mg of 2-Amino-3-bromo-6-chlorobenzoic acid into a quartz or ceramic sample boat.

    • Place the boat into the autosampler of the combustion unit.

    • Initiate the automated analysis sequence. The sample is introduced into a furnace heated to >900°C in an Argon/Oxygen atmosphere.[7]

    • The combustion gases are passed through an absorption tube containing an aqueous solution (often with a small amount of hydrogen peroxide to ensure complete oxidation).[4][9]

    • The absorption solution, now containing the halide ions, is automatically injected into the ion chromatography system for quantification.

3. Data Processing and Interpretation

  • Rationale: The final percentage is calculated by relating the instrument's response to the initial sample mass and the calibration curve. Comparing this experimental value to the theoretical value is the ultimate test of purity and identity.

  • Procedure:

    • The IC software integrates the peak areas for the chloride and bromide ions.

    • The concentration (in mg/L) in the absorption solution is calculated from the calibration curve.

    • The final weight percentage (%w/w) of the halogen in the solid sample is calculated using the formula: % Halogen = (C * V) / (W * 10) Where:

      • C = Concentration of halide from IC (mg/L)

      • V = Volume of the absorption solution (mL)

      • W = Initial sample weight (mg)

    • Compare the experimental %Cl and %Br with the theoretical values (14.15% and 31.90%, respectively). An acceptable result is typically within ±0.3% of the theoretical value for pure compounds.

Visualization of the Analytical Workflow

The following diagrams illustrate the logical flow of the recommended analytical approach.

cluster_0 Part 1: CHN Analysis cluster_1 Part 2: Halogen (Br, Cl) Analysis cluster_2 Final Validation Sample_CHN Weigh Sample (1-2 mg) Combustion_CHN Combustion Analysis (>950°C, O₂ Stream) Sample_CHN->Combustion_CHN Detection_CHN Gas Separation & TCD Detection (CO₂, H₂O, N₂) Combustion_CHN->Detection_CHN Result_CHN Calculate %C, %H, %N Detection_CHN->Result_CHN Comparison Compare Experimental vs. Theoretical (Acceptance Criteria: ±0.3%) Result_CHN->Comparison Sample_Halogen Weigh Sample (1-3 mg) Combustion_IC Pyrohydrolytic Combustion (>900°C, Ar/O₂) Sample_Halogen->Combustion_IC Absorption Gas Absorption (Aqueous Solution) Combustion_IC->Absorption IC_Analysis Ion Chromatography (Separation & Quantification) Absorption->IC_Analysis Result_Halogen Calculate %Br, %Cl IC_Analysis->Result_Halogen Result_Halogen->Comparison Theoretical Theoretical Values (%C, %H, %N, %Br, %Cl) Theoretical->Comparison

Caption: Dual-method workflow for full elemental characterization.

Start Start: Receive Sample (2-Amino-3-bromo-6-chlorobenzoic acid) Prep Homogenize & Dry Sample Start->Prep Weigh_CHN Weigh for CHN Analysis Prep->Weigh_CHN Weigh_CIC Weigh for CIC Analysis Prep->Weigh_CIC Run_CHN Perform Combustion Analysis Weigh_CHN->Run_CHN Run_CIC Perform CIC Analysis Weigh_CIC->Run_CIC Data_CHN Obtain %C, %H, %N Run_CHN->Data_CHN Data_CIC Obtain %Br, %Cl Run_CIC->Data_CIC Calibrate System Suitability & Calibration (Using CRM) Calibrate->Run_CIC Compare Compare all results to theoretical values Data_CHN->Compare Data_CIC->Compare Decision Results within ±0.3% acceptance criteria? Compare->Decision Pass PASS: Compound identity and purity confirmed Decision->Pass Yes Fail FAIL: Investigate impurities or structural discrepancies Decision->Fail No

Caption: Decision workflow for sample validation.

Conclusion

The elemental analysis of a complex molecule like 2-Amino-3-bromo-6-chlorobenzoic acid is not a one-size-fits-all process. While rapid screening methods like XRF have their place, a rigorous and definitive characterization for research and drug development demands the precision of combustion analysis for C, H, and N, coupled with the specificity of Combustion Ion Chromatography for bromine and chlorine. This dual-method approach, anchored by the use of Certified Reference Materials and a clear understanding of the theoretical stoichiometry, provides the highest degree of confidence in the empirical formula, purity, and identity of the compound. Adherence to these principles of analytical rigor is fundamental to ensuring data integrity and advancing scientific discovery.

References

  • The strategic advantages of X-ray fluorescence for pharmaceutical elemental analysis. (2024, August 15). Pharma Manufacturing. [Link]

  • General Chapters: <471> OXYGEN FLASK COMBUSTION. U.S. Pharmacopeia. [Link]

  • Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. (2024, November 25). AZoM.com. [Link]

  • The Use of EDXRF for Pharmaceutical Material Elemental Analysis. (2012, November 9). American Pharmaceutical Review. [Link]

  • combustion ion chromatography (CIC). Quality Analysis. [Link]

  • Sulphur and Halide Determination by Combustion Ion Chromatography. LCGC International. [Link]

  • Combustion Ion Chromatography (CIC). EAG Laboratories. [Link]

  • XRF for Analyzing Elemental Impurities in Pharmaceuticals. (2017, July 1). Spectroscopy Online. [Link]

  • Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. ASTM International. [Link]

  • Using XRF as an Alternative Technique to Plasma Spectrochemistry for the New USP and ICH Directives on Elemental Impurities in Pharmaceutical Materials. (2017, July 1). Spectroscopy Online. [Link]

  • Simultaneous determination of fluorine, chlorine and bromine in organic compounds by combustion tube method-ion chromatography. J-Stage. [Link]

  • How do Pharmaceutical Laboratories Approach Elemental Impurity Analysis? (2025, May 14). Spectroscopy Online. [Link]

  • Determination of the fluorine, chlorine, bromine and sulphur contents after combustion disclosure. ResearchGate. [Link]

  • Guideline for Elemental Impurities Q3D(R2). (2022, April 26). International Council for Harmonisation (ICH). [Link]

  • Elemental impurities per USP and ICH q3d guidelines. Labcorp. [Link]

  • Determination of bromine in organic compounds by high-performance liquid chromatography. PubMed. [Link]

  • ICH Q3D Elemental impurities - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Oxygen Flask Combustion Method. Japanese Pharmacopoeia. [Link]

  • Laboratory of Organic Elemental Analysis. Central Laboratories UCT Prague. [Link]

  • Total Organic Halides (TOX). ERA, A Waters Company. [Link]

  • 2.4 Oxygen flask method. The International Pharmacopoeia. [Link]

  • Elemental Analysis - Organic & Inorganic Compounds. ELTRA. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Exeter Analytical. [Link]

  • Organic Certified Reference Materials. Target Analysis. [Link]

  • Total Organic Halogens (TOX). Pace Analytical. [Link]

  • International Standard ISO 6528-1:1984. International Organization for Standardization. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 2-Amino-3-bromo-6-chlorobenzoic Acid: A Guide for Laboratory Professionals

The responsible management of chemical waste is a cornerstone of safe and ethical research. This guide provides an in-depth, procedural framework for the proper disposal of 2-Amino-3-bromo-6-chlorobenzoic acid, a halogen...

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of safe and ethical research. This guide provides an in-depth, procedural framework for the proper disposal of 2-Amino-3-bromo-6-chlorobenzoic acid, a halogenated aromatic compound. Adherence to these protocols is essential not only for regulatory compliance but also for the protection of laboratory personnel and the environment. Improper disposal can lead to significant environmental contamination and may result in substantial legal penalties.[1]

Hazard Identification and Risk Assessment

Inferred Hazardous Characteristics:

  • Toxicity: Assumed to be toxic if swallowed. Halogenated organic compounds can be harmful or fatal if ingested or absorbed.[2]

  • Irritation: Likely to cause skin and serious eye irritation.[3][4] May also cause respiratory irritation.[3]

  • Environmental Hazards: Potentially toxic to aquatic life. Discharge into the environment must be avoided.[5]

Due to these characteristics, 2-Amino-3-bromo-6-chlorobenzoic acid must be treated as a regulated hazardous waste.[6] It is imperative to prevent its release into the sanitary sewer system or regular trash.[1][7]

Personal Protective Equipment (PPE)

The minimum required PPE when handling this compound or its waste includes:

  • Eye/Face Protection: Safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[8]

  • Hand Protection: Chemically impermeable gloves.[5][8] Gloves should be inspected before use and disposed of properly after handling.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, additional protective clothing may be necessary.[8][9]

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[5][9]

Waste Segregation and Collection: A Critical First Step

The foundation of proper chemical waste management lies in meticulous segregation at the point of generation.[1] This prevents dangerous reactions between incompatible chemicals and facilitates correct disposal.

Waste Stream Protocol:
  • Designate a Specific Waste Container: Dedicate a clearly labeled, chemically compatible container for "Halogenated Organic Waste."

  • Labeling: The container must be labeled with the words "Hazardous Waste" and a clear identification of its contents, including the full chemical name: "2-Amino-3-bromo-6-chlorobenzoic acid."[6][10] Do not use abbreviations or chemical formulas. The accumulation start date must also be clearly marked on the label.[6]

  • Container Integrity: Ensure the waste container is in good condition, free from leaks or damage, and has a secure, tight-fitting lid.[10][11] The container must remain closed at all times, except when adding waste.[11]

  • Segregation: Store the halogenated waste container separately from non-halogenated solvents, acids, bases, and oxidizing agents to prevent accidental mixing and potentially violent reactions.[9][10]

The following diagram illustrates the initial decision process for waste segregation in the laboratory.

Caption: Waste segregation decision workflow.

On-Site Storage and Accumulation

Proper storage of hazardous waste is regulated to ensure safety within the laboratory.

RequirementSpecificationRationale
Location At or near the point of generation, under the control of laboratory personnel (Satellite Accumulation Area).[1]Minimizes the risk of spills and unauthorized access.
Container Chemically compatible, leak-proof, and securely closed.[1]Prevents release of hazardous materials.
Labeling "Hazardous Waste" with full chemical name and accumulation start date.[6][12]Ensures proper identification for safe handling and disposal.[12]
Segregation Separate from incompatible materials using physical barriers if necessary.[1]Prevents dangerous chemical reactions.
Quantity Limits Maximum of 55 gallons of hazardous waste in a Satellite Accumulation Area.[12]Regulatory limit to prevent large-scale incidents.

Disposal Procedure: Step-by-Step

Disposal of 2-Amino-3-bromo-6-chlorobenzoic acid must be handled by trained professionals and in accordance with institutional and regulatory guidelines.

Protocol for Waste Disposal:
  • Container Check: Once the waste container is full, or if the experiment is complete, ensure the cap is tightly sealed.[11]

  • Request Pickup: Submit a hazardous waste collection request to your institution's Environmental Health and Safety (EHS) office or equivalent department.[7]

  • Documentation: Accurately complete all required waste disposal forms, providing a full description of the waste contents.[1]

  • Professional Disposal: The collected waste will be managed by a licensed hazardous waste disposal company.[9][10] These professionals will transport the waste for appropriate treatment, which for halogenated organic compounds often involves high-temperature incineration at a permitted facility.

  • Empty Container Management:

    • Thoroughly rinse the empty container with a suitable solvent (e.g., acetone, ethanol).

    • The rinsate must be collected and treated as hazardous waste, and added to the appropriate halogenated waste stream.[11]

    • After triple rinsing, deface or remove the original label.[7][12]

    • Dispose of the clean, unlabeled container as regular laboratory glass or plastic waste, as per institutional policy.[11][12]

Crucially, never dispose of 2-Amino-3-bromo-6-chlorobenzoic acid by:

  • Sink Disposal: This is strictly prohibited as it can contaminate waterways and damage plumbing infrastructure.[7][12]

  • Evaporation: Allowing the chemical to evaporate in a fume hood is not an acceptable method of disposal.[7][11]

  • Mixing with Non-Hazardous Trash: This can lead to exposure for custodial staff and environmental contamination.[1]

The following diagram outlines the comprehensive disposal workflow from collection to final disposition.

Caption: End-to-end chemical waste disposal workflow.

Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental release.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues and your supervisor.[5]

  • Assess the Spill: For small spills that you are trained and equipped to handle, proceed with cleanup. For large or unmanageable spills, contact your institution's EHS department immediately.[7]

  • Containment and Cleanup:

    • Wear appropriate PPE.

    • Use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spilled solid.

    • Carefully sweep or scoop the material into a designated hazardous waste container.[5] Avoid creating dust.

  • Decontamination: Clean the spill area with an appropriate solvent and decontaminating solution. All cleanup materials, including contaminated absorbents and PPE, must be disposed of as hazardous waste.[7]

By adhering to these rigorous disposal procedures, researchers can ensure a safe laboratory environment, maintain regulatory compliance, and uphold their responsibility to protect the broader ecosystem.

References

  • Daniels Health. (2025, May 21).
  • Vanderbilt University Medical Center.
  • Wilco Prime. (2024, October 2). The Importance of Chemical Safety in R&D Labs.
  • National Institutes of Health.
  • Labor Security System.
  • U.S. Environmental Protection Agency.
  • U.S. Environmental Protection Agency. (2025, November 25).
  • Old Dominion University.
  • Indiana Department of Environmental Management. Compliance and Technical Assistance: Hazardous Chemical Compounds & Hazardous Waste.
  • Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet for 2-Bromo-5-chlorobenzoic acid.
  • ECHEMI. Safety Data Sheet for 2-Amino-6-chlorobenzoic acid.
  • Environmental Marketing Services. (2025, September 1).
  • Westlaw.
  • Illinois Pollution Control Board. TITLE 35: ENVIRONMENTAL PROTECTION, PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet for 2-Amino-6-chlorobenzoic acid.
  • Fisher Scientific. (2025, December 25). Safety Data Sheet for 2-Amino-6-bromobenzoic acid.
  • eCFR.
  • Braun Research Group.
  • Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet for 2-Amino-5-chlorobenzoic acid.
  • Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • Echemi. Safety Data Sheet for 2-aMino-6-broMo-3-fluorobenzoic acid.
  • Sigma-Aldrich. (2025, November 6).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.